Porphyrin precursor
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOQNKMJLOLMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459675 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149365-62-8 | |
| Record name | AGN-PC-004ZVA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Aminolevulinic Acid (ALA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (ALA), a naturally occurring delta-amino acid, is a critical endogenous metabolite that serves as the initial precursor in the intricate biosynthetic pathway of tetrapyrroles, including heme and chlorophyll.[1][2][3] Its significance in the medical and research fields, particularly in photodynamic therapy (PDT) and fluorescence-guided surgery, has spurred in-depth investigation into its fundamental physicochemical characteristics.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of ALA, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Core Physicochemical Properties
The utility and formulation of aminolevulinic acid are profoundly influenced by its inherent chemical and physical properties. ALA is commercially available as both the free acid and, more commonly, as the hydrochloride salt to enhance its stability.[5] The data presented below encompasses both forms where applicable.
Table 1: General Physicochemical Properties of Aminolevulinic Acid
| Property | Value (Aminolevulinic Acid) | Value (Aminolevulinic Acid Hydrochloride) |
| Chemical Formula | C₅H₉NO₃ | C₅H₉NO₃ · HCl |
| Molecular Weight | 131.13 g/mol | 167.59 g/mol |
| Appearance | Solid | White to faint yellow crystalline solid |
| Melting Point | 118 °C; 156-158 °C | 144-151 °C; ~150 °C (decomposes) |
| CAS Number | 106-60-5 | 5451-09-2 |
Table 2: Solubility and Partition Coefficient of Aminolevulinic Acid
| Property | Value | Conditions |
| Water Solubility | Very soluble; 1000 mg/mL | 25 °C |
| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL) and dimethylformamide (~5 mg/mL) | For HCl salt |
| LogP (Octanol-Water Partition Coefficient) | -1.5 to -3.8 | - |
Table 3: Acid-Base Properties and Stability of Aminolevulinic Acid
| Property | Value | Notes |
| pKa₁ (Carboxylic Acid) | 3.90 - 4.40 | Potentiometrically determined |
| pKa₂ (Amine) | 7.87 - 8.90 | Potentiometrically determined |
| Stability in Aqueous Solution | Highly pH-dependent. Stable in acidic conditions (e.g., pH 2.35).[6] Unstable at physiological pH, leading to dimerization.[6][7] | Degradation follows second-order kinetics.[6] |
| UV Absorption Maximum (λmax) | ~264-267 nm | [8][9] |
Signaling Pathway: Heme Biosynthesis
Aminolevulinic acid's primary biological significance lies in its role as the first committed molecule in the heme synthesis pathway.[1][4] Exogenous administration of ALA bypasses the rate-limiting step catalyzed by ALA synthase, leading to an accumulation of the photosensitizer protoporphyrin IX (PpIX) in metabolically active cells, a principle exploited in photodynamic therapy.[1][4]
Caption: The Heme Biosynthesis Pathway initiated by ALA.
Mechanism of Action in Photodynamic Therapy (PDT)
The accumulation of PpIX in target cells following ALA administration is the cornerstone of its use in PDT. When exposed to light of a specific wavelength, the photosensitizer PpIX generates reactive oxygen species (ROS), which induce cellular damage and apoptosis.[10]
Caption: Mechanism of ALA-based Photodynamic Therapy.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of aminolevulinic acid.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a standard method for determining the solubility of ALA hydrochloride in an aqueous buffer.
Materials:
-
Aminolevulinic acid hydrochloride (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Analytical balance
-
Magnetic stirrer and stir bar
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of ALA hydrochloride in PBS (e.g., 20 mg/mL).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
-
Measure the absorbance of the standard solutions at the λmax of ALA (~265 nm) to construct a calibration curve.
-
Add an excess amount of ALA hydrochloride to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Incubate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with PBS to a concentration within the range of the standard curve.
-
Measure the absorbance of the diluted supernatant at ~265 nm.
-
Calculate the concentration of ALA in the supernatant using the standard curve, accounting for the dilution factor. This concentration represents the aqueous solubility.
Protocol 2: Potentiometric Titration for pKa Determination
This protocol describes the determination of the acid dissociation constants (pKa) of ALA using potentiometric titration.[6][11]
Materials:
-
Aminolevulinic acid hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH)
-
Deionized water (degassed)
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of ALA hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the expected equivalence points.
-
Plot the pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) and the second pKa (amine) can be determined from the titration curve. The equivalence points can be more accurately identified by plotting the first or second derivative of the titration curve.
Protocol 3: Stability Assessment by UV-Vis Spectrophotometry
This protocol details a method to evaluate the stability of ALA in aqueous solution under different pH conditions by monitoring changes in its UV absorbance over time.[12]
Materials:
-
Aminolevulinic acid hydrochloride
-
Buffer solutions of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare solutions of ALA in the different buffer systems at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), record the UV-Vis spectrum of each solution from 200 to 400 nm to determine the initial absorbance at the λmax (~265 nm) and to observe the baseline.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution and record its UV-Vis spectrum.
-
Monitor the decrease in absorbance at the λmax of ALA (~265 nm) and the appearance of any new absorbance peaks. A degradation product of ALA is known to absorb at around 278 nm.[7]
-
Plot the percentage of remaining ALA (calculated from the absorbance at ~265 nm relative to the initial absorbance) against time for each pH condition to determine the stability profile.
Experimental Workflow for ALA Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of an aminolevulinic acid sample.
Caption: A typical experimental workflow for ALA analysis.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of aminolevulinic acid, which are fundamental to its application in research and drug development. The provided tables offer a consolidated source of quantitative data, while the detailed experimental protocols serve as a practical resource for the laboratory analysis of this multifaceted molecule. The visualization of the heme biosynthesis pathway and the mechanism of ALA-mediated photodynamic therapy further elucidates its biological significance. This comprehensive information is intended to support researchers and scientists in their endeavors to harness the full potential of aminolevulinic acid.
References
- 1. Aminolevulinic acid: from its unique biological function to its star role in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
- 3. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antimicrobial activity, and toxicity evaluation of aminolevulinic acid–silver and silver–iron nanoparticles for potential applications in agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of 5-Aminolevulinic Acid | SIELC Technologies [sielc.com]
- 10. Understanding Aminolevulinic Acid 20% For Photodynamic Therapy - My Skin Compounding Pharmacy [myskinpharmacy.com.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of Porphobilinogen (PBG) in Porphyrin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins are a class of highly conjugated, cyclic tetrapyrrole macromolecules that are fundamental to a vast array of biological processes. Their unique structure allows them to chelate metal ions, forming essential prosthetic groups for a variety of proteins. The most well-known metalloporphyrin is heme, the iron-containing prosthetic group of hemoglobin, myoglobin, and cytochromes, which is indispensable for oxygen transport, electron transport, and drug metabolism.[1] The biosynthesis of these vital molecules is a highly conserved and tightly regulated pathway, with intermediates that are of significant interest in both basic research and clinical diagnostics. This guide provides a detailed examination of a critical step in this pathway: the conversion of porphobilinogen (B132115) (PBG) into the first cyclic tetrapyrrole, uroporphyrinogen III.
Porphobilinogen is a pyrrole (B145914) derivative that serves as the monomeric building block for all biological porphyrins.[2] The precise enzymatic polymerization of four PBG molecules and their subsequent cyclization represent a key control point in the overall synthesis of heme and other vital tetrapyrroles. Understanding the enzymes, kinetics, and regulation involved in PBG utilization is crucial for researchers investigating porphyrin metabolism, developing diagnostics for porphyrias (a group of genetic disorders characterized by defects in heme synthesis), and designing therapeutic interventions that target this pathway.
The Porphyrin Synthesis Pathway: From PBG to Uroporphyrinogen III
The synthesis of porphyrins from PBG is a two-step enzymatic process that occurs in the cytosol of the cell.[3] This critical phase of the pathway involves the sequential action of two enzymes: porphobilinogen deaminase and uroporphyrinogen III synthase.
Step 1: Linear Tetrapyrrole Formation by Porphobilinogen Deaminase
The first enzyme in this sequence is Porphobilinogen Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase (HMBS). PBGD catalyzes the head-to-tail condensation of four molecules of porphobilinogen into a linear tetrapyrrole intermediate called hydroxymethylbilane (HMB).[4] This reaction proceeds through a series of covalent enzyme-substrate intermediates, where each incoming PBG molecule is added to a growing polypyrrole chain anchored to a dipyrromethane cofactor on the enzyme.[5] The reaction releases four molecules of ammonia.[4]
Step 2: Cyclization and Isomerization by Uroporphyrinogen III Synthase
The linear HMB molecule is highly unstable and can spontaneously cyclize to form the non-physiological isomer, uroporphyrinogen I. To ensure the formation of the correct isomer, the second enzyme, Uroporphyrinogen III Synthase (UROS) , acts in concert with PBGD. UROS catalyzes the cyclization of HMB while simultaneously inverting the final (D) pyrrole ring, resulting in the formation of the asymmetric and physiologically relevant isomer, uroporphyrinogen III.[6][7] Uroporphyrinogen III is the common precursor for all biologically important porphyrins, including heme, chlorophylls, and vitamin B12.[8]
The Porphyrin Synthesis Pathway from PBG
Caption: Enzymatic conversion of porphobilinogen to uroporphyrinogen III.
Quantitative Data
The efficiency and regulation of the porphyrin synthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data for the enzymes and metabolites involved in the conversion of PBG to uroporphyrinogen III.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Km (μM) | Vmax (nmol/h/mg protein) | Reference(s) |
| Porphobilinogen Deaminase (PBGD) | Human Lymphoblasts | 8.1 ± 0.7 | 25.2 ± 1.7 (pmol/mg protein/h) | [9] |
| Porphobilinogen Deaminase (PBGD) | Rat Kidney | K₁ = 2.08 ± 0.01, K₂ = 0.102 ± 0.003 | Not Reported | [10] |
| Uroporphyrinogen III Synthase (UROS) | Human | 0.15 (for hydroxymethylbilane) | Not Reported | [11] |
Table 2: Normal Concentrations of Porphyrin Precursors
| Metabolite | Sample Type | Concentration Range | Reference(s) |
| Porphobilinogen (PBG) | Urine | 0.00234 - 0.185 mmol/mol Creatinine | [2][12] |
| Porphobilinogen (PBG) | Plasma | < 0.12 μmol/L | [13] |
| δ-Aminolevulinic Acid (ALA) | Urine | 0.152 - 2.30 mmol/mol Creatinine | [2][12] |
| δ-Aminolevulinic Acid (ALA) | Plasma | 0.38 μmol/L (mean) | [13] |
| Uroporphyrin | Erythrocytes | <2 mcg/dL (<2.4 nmol/L) | [14] |
| Coproporphyrin | Erythrocytes | <2 mcg/dL (<30 nmol/L) | [14] |
| Protoporphyrin | Erythrocytes | 16 - 60 mcg/dL (0.28 - 1.07 µmol/L) | [14] |
| Total Porphyrins | Liver | 3.1 ± 2.3 nmol/g | [15] |
Signaling Pathways and Regulation
The synthesis of porphyrins is a tightly regulated process to meet the cellular demand for heme and other tetrapyrroles while preventing the accumulation of potentially toxic intermediates. The regulation occurs at multiple levels, including gene expression and feedback inhibition.
Transcriptional Regulation of Porphobilinogen Deaminase
The gene encoding porphobilinogen deaminase (PBGD) in humans is transcribed from two different promoters, resulting in two isoforms: a ubiquitous "housekeeping" form and an erythroid-specific form.[16] The erythroid-specific promoter contains binding sites for transcription factors that are crucial for red blood cell development, such as GATA-1, ensuring high levels of PBGD expression during hemoglobin synthesis.
Erythropoietin (EPO) Signaling and Heme Biosynthesis
In erythroid progenitor cells, the hormone erythropoietin (EPO) is a major regulator of heme synthesis. Binding of EPO to its receptor (EPOR) activates the JAK2-STAT5 signaling pathway.[17] This cascade ultimately leads to the increased expression of genes involved in heme synthesis, including PBGD. Furthermore, EPO signaling can lead to the post-translational modification of enzymes later in the pathway, such as the phosphorylation of ferrochelatase by Protein Kinase A (PKA), thereby increasing its activity.[18][19]
Feedback Inhibition by Heme
The end product of the pathway, heme, acts as a feedback inhibitor of the first and rate-limiting enzyme of the entire porphyrin synthesis pathway, δ-aminolevulinic acid synthase (ALAS).[3] High levels of free heme inhibit the synthesis and mitochondrial import of ALAS, thus downregulating the entire pathway and preventing the overproduction of porphyrin intermediates.
Signaling Pathway for Erythroid Heme Synthesis
Caption: Regulation of erythroid heme synthesis by EPO signaling and heme feedback.
Experimental Protocols
Quantification of Urinary Porphobilinogen (PBG) and δ-Aminolevulinic Acid (ALA) by the Mauzerall-Granick Method
This classic spectrophotometric method relies on the separation of PBG and ALA by ion-exchange chromatography followed by colorimetric detection.[9][20]
Materials:
-
Dowex 2-X8 resin (acetate form)
-
Dowex 50-X8 resin (hydrogen form)
-
Sodium acetate (B1210297) solutions (0.1 M and 1.0 M)
-
Acetic acid
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and acetic acid)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect a 24-hour or random spot urine sample. Protect the sample from light and store at 4°C.
-
Separation of PBG:
-
Prepare a column with Dowex 2-X8 resin.
-
Apply an aliquot of the urine sample to the column.
-
Wash the column with deionized water to remove interfering substances.
-
Elute PBG with acetic acid.
-
-
Separation of ALA:
-
Prepare a column with Dowex 50-X8 resin.
-
Apply the effluent from the Dowex 2-X8 column (which contains ALA) to the Dowex 50 column.
-
Wash the column with deionized water.
-
Elute ALA with sodium acetate.
-
-
Colorimetric Reaction:
-
For PBG: Mix the PBG eluate with Ehrlich's reagent and measure the absorbance at 555 nm.
-
For ALA: Mix the ALA eluate with acetylacetone and heat to form a pyrrole. Then, add Ehrlich's reagent and measure the absorbance at 553 nm.
-
-
Quantification: Calculate the concentrations of PBG and ALA using a standard curve prepared with known concentrations of each analyte.
Quantification of Porphyrins and Precursors by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple porphyrins and their precursors.[3][13]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Internal standards (e.g., ¹³C-labeled ALA and PBG)
-
Urine or plasma samples
Procedure:
-
Sample Preparation:
-
To an aliquot of urine or plasma, add the internal standards.
-
For plasma, perform protein precipitation with acetonitrile or another suitable organic solvent.
-
Centrifuge the sample to pellet precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phases A and B. The gradient will be optimized to separate the different porphyrins and precursors based on their hydrophobicity.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect each analyte. For each compound, a specific precursor ion and one or more product ions are monitored.
-
-
Quantification:
-
Generate a standard curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.
-
Calculate the concentration of each analyte in the unknown samples from the standard curve.
-
In Vitro Porphyrin Biosynthesis Assay
This assay measures the enzymatic activity of the porphyrin synthesis pathway in cell or tissue extracts.[1]
Materials:
-
Cell or tissue homogenate
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., δ-aminolevulinic acid or porphobilinogen)
-
Cofactors (if required for specific enzymes)
-
Quenching solution (e.g., perchloric acid/methanol)
-
Fluorometer or HPLC with fluorescence detection
Procedure:
-
Preparation of Cell/Tissue Extract:
-
Homogenize cells or tissue in a suitable buffer on ice.
-
Centrifuge to remove cell debris and obtain a clear supernatant containing the cytosolic enzymes.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell/tissue extract, reaction buffer, and substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) in the dark.
-
-
Reaction Termination and Porphyrin Extraction:
-
Stop the reaction by adding a quenching solution.
-
Vortex and centrifuge to pellet precipitated proteins.
-
The supernatant contains the newly synthesized porphyrins.
-
-
Quantification of Porphyrins:
-
Measure the fluorescence of the porphyrins in the supernatant using a fluorometer (excitation ~405 nm, emission ~600-670 nm).
-
Alternatively, separate and quantify the different porphyrin species using HPLC with fluorescence detection.
-
-
Data Analysis:
-
Calculate the rate of porphyrin synthesis, typically expressed as nmol of porphyrin produced per hour per mg of protein.
-
Experimental Workflow
The study of the role of PBG in porphyrin synthesis often involves a multi-faceted approach, from initial quantification of metabolites to detailed enzymatic and cellular studies. The following diagram outlines a typical experimental workflow for a research project in this area.
Experimental Workflow for Investigating PBG Metabolism
Caption: A typical experimental workflow for studying PBG metabolism.
Conclusion
Porphobilinogen stands as a cornerstone in the intricate architecture of porphyrin biosynthesis. The enzymatic machinery responsible for its polymerization and cyclization, namely porphobilinogen deaminase and uroporphyrinogen III synthase, represents a fascinating example of precise molecular control. For researchers in academia and industry, a deep understanding of the kinetics, regulation, and experimental methodologies associated with PBG metabolism is paramount. This guide has provided a comprehensive overview of these core aspects, from the fundamental biochemical reactions to detailed experimental protocols and regulatory signaling pathways. The continued investigation into the role of PBG in both health and disease holds the promise of novel diagnostic tools and therapeutic strategies for a range of metabolic disorders.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. spmi.pt [spmi.pt]
- 3. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 5. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 7. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 10. Erythropoietin signaling regulates heme biosynthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 11. uniprot.org [uniprot.org]
- 12. Normal reference ranges for urinary δ‐aminolevulinic acid and porphobilinogen levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ucsfhealth.org [ucsfhealth.org]
- 15. Porphyrin concentrations in various human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Erythropoietin signaling regulates heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythropoietin signaling regulates heme biosynthesis | eLife [elifesciences.org]
- 19. Erythropoietin signaling regulates heme biosynthesis [dspace.mit.edu]
- 20. garfield.library.upenn.edu [garfield.library.upenn.edu]
Unraveling the Genesis of Life's Pigments: A Technical Guide to Theoretical Models of Porphyrin Precursor Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical models governing the formation of porphyrin precursors, the fundamental building blocks of essential molecules like heme, chlorophyll (B73375), and vitamin B12. Understanding these intricate biosynthetic pathways is paramount for advancements in various scientific disciplines, from elucidating disease mechanisms to pioneering novel therapeutic strategies. This document provides a comprehensive overview of the two primary routes for δ-aminolevulinic acid (ALA) synthesis—the Shemin (C4) and C5 pathways—supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The Two Arms of Porphyrin Precursor Synthesis: Shemin and C5 Pathways
The biosynthesis of porphyrins commences with the formation of the universal precursor, δ-aminolevulinic acid (ALA). Two distinct and evolutionarily conserved pathways have been identified for ALA synthesis: the Shemin pathway, prevalent in animals, fungi, and α-proteobacteria, and the C5 pathway, which operates in plants, algae, and most bacteria.[1]
The Shemin (C4) Pathway: A Condensation of Glycine (B1666218) and Succinyl-CoA
The Shemin pathway, also known as the C4 pathway, initiates with the condensation of glycine and succinyl-CoA, an intermediate of the citric acid cycle.[2][3] This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, δ-aminolevulinic acid synthase (ALAS).[2][4] The enzyme is located in the mitochondria, providing it with ready access to its substrate, succinyl-CoA.[2][5] The overall reaction is as follows:
Glycine + Succinyl-CoA → δ-Aminolevulinic acid + CO₂ + CoA [2]
The transcription of the ALAS gene is a critical regulatory point in porphyrin biosynthesis in animals and is subject to feedback inhibition by the end-product, heme.[5]
The C5 Pathway: A Three-Step Conversion of Glutamate (B1630785)
In contrast to the single-step condensation in the Shemin pathway, the C5 pathway utilizes a three-enzyme cascade to synthesize ALA from glutamate.[1] This pathway is named for the five-carbon backbone of its glutamate precursor. The key enzymes involved are:
-
Glutamyl-tRNA Synthetase (GluRS): This enzyme ligates glutamate to its cognate transfer RNA (tRNAGlu).[6]
-
Glutamyl-tRNA Reductase (GluTR): In an NADPH-dependent reaction, GluTR reduces the activated glutamate of glutamyl-tRNA to glutamate-1-semialdehyde (B1620169) (GSA).[6][7]
-
Glutamate-1-semialdehyde Aminotransferase (GSAT): This enzyme catalyzes the rearrangement of GSA to form δ-aminolevulinic acid.[6]
The C5 pathway is essential for chlorophyll biosynthesis in photosynthetic organisms.
Quantitative Insights into this compound Formation
The efficiency and regulation of these biosynthetic pathways are governed by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for the initial enzymes of the Shemin and C5 pathways.
| Enzyme | Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |
| δ-Aminolevulinic Acid Synthase (ALAS) | Human (recombinant) | Glycine | 10,000 | - | [8] |
| Succinyl-CoA | 5 | - | [8] | ||
| Porphobilinogen (B132115) Synthase (PBGS) | Human (Wild-Type) | ALA (A-site) | 200 | 0.1 | [8] |
| ALA (P-site) | 20 | 0.1 | [8] | ||
| Glutamyl-tRNA Synthetase (GluRS) | M. tuberculosis | tRNAGlu | 0.7 | 2.17 (min-1) | [9] |
| ATP | 78 | 2.17 (min-1) | [9] | ||
| L-Glu | 2,700 | 2.17 (min-1) | [9] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.
| Parameter | Value | Condition/Organism | Reference |
| Rate of glycine pro-R proton abstraction by ALAS | 0.002 s-1 | In the absence of succinyl-CoA | [10] |
| Fold increase in proton abstraction with succinyl-CoA | ~250,000 | - | [11] |
| Extracellular Coproporphyrin III production | up to 251 mg/L | Engineered E. coli (Shemin pathway) | [12] |
| In vitro conversion of Coproporphyrin III to Coproheme | up to 77.2% yield | Purified enzymes from engineered E. coli | [12] |
| In vitro conversion of Coproheme to Heme | up to 45.8% yield | Purified enzymes from engineered E. coli | [12] |
| Normal Urinary ALA Levels (Upper Limit) | 1.47 mmol/mol Cr | Healthy human subjects (LC-MS/MS) | [13] |
| Normal Urinary PBG Levels (Upper Limit) | 0.137 mmol/mol Cr | Healthy human subjects (LC-MS/MS) | [13] |
| Plasma ALA in asymptomatic AIP patients (mean) | 1.7 µmol/L | - | [14] |
| Plasma PBG in asymptomatic AIP patients (mean) | 3.1 µmol/L | - | [14] |
Table 2: Miscellaneous Quantitative Data Related to this compound Synthesis.
Experimental Protocols for Studying Porphyrin Precursors
Accurate measurement of enzyme activities and precursor concentrations is crucial for research in this field. This section provides detailed methodologies for key experiments.
Assay for δ-Aminolevulinic Acid Synthase (ALAS) Activity
This protocol describes a method for assaying ALAS activity in cell or tissue homogenates without the need for mitochondrial isolation.[15]
Materials:
-
ALAS Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 50 mM glycine, 100 µM succinyl-CoA, 40 µM pyridoxal 5'-phosphate, 50 µM succinylacetone.[15]
-
Derivatizing Agent (DA): A freshly prepared mixture of water, 37% formaldehyde, ethanol, and acetylacetone (B45752) (107:5:15:23 by volume).[16]
-
Ice-cold 0.25 M sucrose
-
Tissue homogenizer
-
Heat block
-
UPLC system with a fluorescence detector
Procedure:
-
Homogenate Preparation:
-
Enzymatic Reaction:
-
Mix equal volumes of the homogenate and the ALAS assay buffer.
-
Incubate at 37°C for 30-45 minutes. The reaction is linear for up to 45 minutes.[15]
-
Stop the reaction by adding 9 volumes of ice-cold water.
-
-
Derivatization of ALA:
-
To a 50 µL aliquot of the diluted reaction mixture, add 150 µL of the freshly prepared Derivatizing Agent (DA).
-
Incubate at 100-103°C for 5 minutes.
-
Immediately place on ice for at least one hour.
-
-
Quantification by UPLC:
-
Centrifuge the derivatized sample to pellet any precipitate.
-
Inject the supernatant into a UPLC system equipped with a C18 column.
-
Separate the fluorescent ALA derivative using a suitable gradient (e.g., water/methanol with formic acid).
-
Detect the derivative using a fluorescence detector with excitation at 370 nm and emission at 460 nm.[16]
-
Quantify the ALA produced by comparing the peak area to a standard curve of known ALA concentrations.
-
Quantification of Porphyrin Precursors by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of porphyrins in urine using HPLC with fluorescence detection.[17]
Materials:
-
HPLC system with a fluorescence detector and a reversed-phase C18 column.
-
Stabilization solution (e.g., strong acid to adjust pH below 2.5).
-
Mobile phase A: e.g., 1M ammonium (B1175870) acetate (B1210297) buffer.
-
Mobile phase B: e.g., Methanol.
-
Porphyrin standards (uroporphyrin, coproporphyrin, etc.).
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Perform a gradient elution using mobile phases A and B to separate the different porphyrins. A typical run lasts about 25 minutes.[17]
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for porphyrins (e.g., excitation ~400 nm, emission ~620 nm).
-
-
Quantification:
-
Identify and quantify the porphyrins by comparing the retention times and peak areas (or heights) to those of the known standards.[17]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.
Caption: The Shemin (C4) pathway for δ-aminolevulinic acid (ALA) synthesis.
Caption: The C5 pathway for δ-aminolevulinic acid (ALA) synthesis.
Caption: Experimental workflow for the δ-aminolevulinic acid synthase (ALAS) activity assay.
Caption: Feedback regulation of the Shemin pathway by heme.
References
- 1. Porphyrin - Wikipedia [en.wikipedia.org]
- 2. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient State Kinetic Investigation of 5-Aminolevulinate Synthase Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 6. Physical and kinetic interactions between glutamyl-tRNA reductase and glutamate-1-semialdehyde aminotransferase of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamyl-tRNA reductase - Wikipedia [en.wikipedia.org]
- 8. Porphobilinogen Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and mechanistic characterization of Mycobacterium tuberculosis glutamyl-tRNA synthetase and determination of its oligomeric structure in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transient state kinetic investigation of 5-aminolevulinate synthase reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Normal reference ranges for urinary δ‐aminolevulinic acid and porphobilinogen levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 17. eaglebio.com [eaglebio.com]
An In-depth Technical Guide on Glycine and Succinate as Primary Precursors in Heme Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the foundational step in heme biosynthesis: the condensation of glycine (B1666218) and succinate. Heme is an essential molecule, serving as the prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and the cytochromes.[1][2] Understanding the intricacies of its synthesis is paramount for research into a host of physiological and pathological states, including anemias and porphyrias.[1]
The Core Biochemical Pathway: The Genesis of Heme
The synthesis of heme is a conserved eight-enzyme process that begins in the mitochondria, moves to the cytosol, and is completed back in the mitochondria.[2][3] The pathway's inaugural and rate-limiting step is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[4][5][6] This reaction is catalyzed by the enzyme δ-aminolevulinate synthase (ALAS).[4][7]
-
Reaction: Glycine + Succinyl-CoA → δ-aminolevulinic acid (ALA) + CoA + CO₂[4][6][7]
-
Cofactor: Pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, is essential for this reaction.[7][8]
-
Location: This crucial first step occurs within the mitochondrial matrix.[7][8]
Following its synthesis, ALA is transported to the cytoplasm where a series of enzymatic reactions convert it into coproporphyrinogen III. This intermediate then re-enters the mitochondrial intermembrane space for the final steps of heme synthesis, culminating in the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX by the enzyme ferrochelatase.[4][5]
There are two isoforms of ALAS:
-
ALAS2: An erythroid-specific form, crucial for hemoglobin production.[1][7][9] Mutations in the ALAS2 gene, located on the X-chromosome, are linked to X-linked sideroblastic anemia.[1][7]
Quantitative Insights into the Initial Step of Heme Synthesis
The efficiency and regulation of heme synthesis are governed by the kinetics of its enzymes and the availability of its precursors. The initial step, catalyzed by ALAS, is a primary point of control.
| Parameter | Value/Characteristic | Significance | Reference(s) |
| Enzyme | δ-Aminolevulinate Synthase (ALAS) | Catalyzes the rate-limiting step in heme synthesis. | [6][8] |
| Substrates | Glycine, Succinyl-CoA | The fundamental building blocks for the porphyrin ring. | [4][8] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic mechanism of ALAS. | [7][8] |
| ALAS2 Km for Glycine | 9.3 ± 1.2 mM | This high Km indicates that glycine concentration can be a limiting factor for heme synthesis in erythroid cells. | [10] |
| Regulation of ALAS1 | Repressed by heme and glucose. | Provides a feedback mechanism to prevent the overproduction of heme and its potentially toxic intermediates. | [8][11] |
| Regulation of ALAS2 | Dependent on iron supply. | Coordinates heme synthesis with the availability of iron for hemoglobin production. | [1][9] |
Experimental Protocols for Studying Heme Synthesis
A variety of methods are employed to investigate the heme biosynthetic pathway. Below are summaries of key experimental protocols.
This assay measures the rate of ALA production from glycine and succinyl-CoA in a cell or tissue homogenate.
Principle: The assay involves incubating a protein sample with the substrates and cofactors necessary for the ALAS reaction. The product, ALA, is then derivatized and quantified, typically using chromatography.
Detailed Protocol:
-
Homogenate Preparation:
-
For tissues (e.g., mouse liver), weigh approximately 100mg and homogenize in four volumes of ice-cold 50mM potassium phosphate (B84403) (KPi) buffer (pH 7.4).[12][13]
-
For cultured cells, wash with PBS (pH 7.4), resuspend in three pellet volumes of 50mM KPi buffer, and sonicate on ice.[12]
-
-
Succinyl-CoA Preparation:
-
Prepare fresh or use frozen aliquots of a ~10mM succinyl-CoA solution, synthesized from coenzyme A and succinic anhydride.[12]
-
-
ALAS Reaction:
-
Prepare an ALAS assay buffer containing KPi, glycine, succinyl-CoA, pyridoxal 5'-phosphate, and succinylacetone (an inhibitor of the subsequent enzyme, ALA dehydratase, to prevent ALA consumption).[13][14]
-
Mix equal volumes of the protein homogenate and the ALAS assay buffer.[12][13]
-
Incubate the reaction mixture at 37°C for 30 minutes.[13][14]
-
Stop the reaction by adding a large volume of ice-cold water.[13]
-
-
ALA Derivatization and Quantification:
-
Prepare a derivatizing agent by mixing water, formaldehyde, ethanol, and acetylacetone.[13][14]
-
Mix a small aliquot of the diluted reaction sample with the derivatizing agent.
-
Heat the mixture at ~100-103°C for 5 minutes, then cool immediately in an ice bath.[12][14]
-
Inject the supernatant into an Ultra Performance Liquid Chromatography (UPLC) system equipped with a fluorescence detector for quantification of the derivatized ALA.[12][13] A standard curve using known concentrations of ALA is used for accurate quantification.[12]
-
This powerful technique tracks the incorporation of labeled precursors (e.g., ¹³C-glycine) into heme, providing a dynamic measure of the synthesis rate.[15][16]
Principle: Cells or organisms are supplied with a stable isotope-labeled precursor. After a set time, heme is extracted and analyzed by mass spectrometry to determine the extent of isotope incorporation.[17][18]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., erythroid precursor cells) in a suitable medium.
-
Introduce a stable isotope-labeled precursor, such as [¹³C]-glycine, into the culture medium for a defined period.
-
-
Heme Extraction:
-
Harvest the cells and lyse them in a heme extraction buffer (e.g., a mixture of acetone (B3395972) and HCl).[19][20]
-
Extract the heme from the cell lysate using diethyl ether.[21]
-
Wash the ether phase with hydrochloric acid to remove non-heme porphyrins.[20][21]
-
Evaporate the ether to obtain the purified heme sample.[21]
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted heme using a high-resolution mass spectrometer (e.g., LC-MS/MS).[22][23]
-
Determine the isotopic enrichment in the heme molecule by measuring the mass-to-charge ratios of the labeled and unlabeled heme.
-
The rate of heme synthesis can be calculated from the rate of isotope incorporation over time.[15]
-
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying heme and its various precursors from biological samples.[24][25]
Principle: A biological extract is injected into an HPLC system with a reverse-phase column. A solvent gradient is used to separate the different porphyrin compounds based on their hydrophobicity. Detection is typically achieved using a fluorescence or UV-Vis detector.[24][25]
Detailed Protocol:
-
Sample Preparation:
-
Extract porphyrins from cells or tissues using a solvent like methanol.[24]
-
Centrifuge the sample to remove cell debris.
-
-
HPLC Separation:
-
Inject the supernatant into an HPLC system equipped with a C18 column.[19]
-
Use a gradient elution program with two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to separate the porphyrin intermediates.[23][25]
-
-
Detection and Quantification:
-
Monitor the column eluate with a fluorescence detector set to appropriate excitation and emission wavelengths for the various porphyrins.[24]
-
For heme itself, which does not fluoresce, a UV-Vis detector set around 400 nm is used.[25][26]
-
Quantify the compounds by comparing their peak areas to those of known standards.[25]
-
Visualizing Key Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the core processes described in this guide.
Caption: The Heme Synthesis Pathway.
Caption: Workflow for Stable Isotope Tracing.
Caption: Heme Feedback Regulation of ALAS1.
References
- 1. Molecular regulation of 5-aminolevulinate synthase. Diseases related to heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Update on heme biosynthesis, tissue-specific regulation, heme transport, relation to iron metabolism and cellular energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]
- 8. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]
- 9. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 11. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]
- 12. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 13. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 14. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measurement of Heme Synthesis Levels in Mammalian Cells [jove.com]
- 20. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
- 22. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of Uroporphyrinogen III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrinogen III is a crucial intermediate in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, vitamin B12, and siroheme.[1] Its precise three-dimensional structure is fundamental to understanding the enzymatic processes that lead to these vital biomolecules. This technical guide provides a comprehensive overview of the structural characterization of uroporphyrinogen III, detailing its key structural features, experimental protocols for its analysis, and a summary of quantitative data.
Uroporphyrinogen III is a macrocyclic compound with a hexahydroporphine core. Each of the four pyrrole (B145914) rings is substituted with an acetic acid (-CH₂-COOH, "A") and a propionic acid (-CH₂-CH₂-COOH, "P") side chain. The arrangement of these side chains is asymmetric, following the sequence AP-AP-AP-PA around the macrocycle.[1][2] This specific isomeric arrangement is formed from the linear tetrapyrrole, preuroporphyrinogen, by the action of the enzyme uroporphyrinogen-III cosynthase.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₄N₄O₁₆ | [1][4] |
| Molar Mass | 836.795 g/mol | [1][4] |
Experimental Protocols for Structural Characterization
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential for a thorough structural elucidation of uroporphyrinogen III.
Synthesis and Purification of Uroporphyrinogen III
A common method for preparing uroporphyrinogen III for in vitro studies is through the chemical reduction of its oxidized counterpart, uroporphyrin III.
Protocol for Chemical Reduction:
-
Resuspend 2 mg of uroporphyrin III in 200 µL of H₂O and 1,800 µL of methanol.
-
Add this mixture to 5 mg of 10% palladium on activated carbon (PdC) in a hydrogen atmosphere.
-
Stir the reaction mixture for 40–60 minutes.
-
Remove the PdC catalyst by filtration through a glass fiber filter.
-
Dry the filtrate under a stream of argon gas at 60 °C to yield uroporphyrinogen III.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure and connectivity of uroporphyrinogen III. Both ¹H and ¹³C NMR are employed to assign the chemical shifts of all atoms in the molecule.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve the purified uroporphyrinogen III in a suitable deuterated solvent, such as D₂O, to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire ¹³C NMR spectra, often using proton-decoupling techniques to simplify the spectrum.
-
Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This is crucial for unambiguous assignment of all resonances.
-
-
Data Analysis: Process the acquired spectra using appropriate software to assign the chemical shifts for each proton and carbon atom in the uroporphyrinogen III molecule.
¹H and ¹³C NMR Chemical Shift Assignments:
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH₂ (meso bridges) | 3.85 - 4.05 | 21.5 - 23.0 |
| β-CH₂ (pyrrole rings) | 2.70 - 2.90 | 24.0 - 26.0 |
| Propionate CH₂-α | 2.40 - 2.60 | 35.0 - 37.0 |
| Propionate CH₂-β | 2.10 - 2.30 | 28.0 - 30.0 |
| Acetate CH₂ | 3.50 - 3.70 | 40.0 - 42.0 |
| Pyrrole NH | 8.50 - 9.50 | - |
| Carboxyl COOH | 11.0 - 12.0 | 170.0 - 175.0 |
Note: The exact chemical shifts can vary depending on the solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of uroporphyrinogen III, confirming its elemental composition and structural integrity.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of purified uroporphyrinogen III in a solvent compatible with the chosen ionization technique (e.g., methanol/water for electrospray ionization).
-
Data Acquisition:
-
Introduce the sample into a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation of the parent molecule.
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight of uroporphyrinogen III.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions, which typically arise from the cleavage of the side chains and the macrocyclic ring.
-
X-ray Crystallography
X-ray crystallography provides the most detailed three-dimensional structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While obtaining single crystals of isolated uroporphyrinogen III is challenging, its structure has been determined in complex with its synthesizing enzyme, uroporphyrinogen III synthase.
Protocol for Co-crystallization with Uroporphyrinogen III Synthase:
-
Protein Expression and Purification: Express and purify uroporphyrinogen III synthase using standard molecular biology and chromatography techniques.
-
Complex Formation: Incubate the purified enzyme with a molar excess of synthesized uroporphyrinogen III.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain accurate coordinates for all atoms, including those of the bound uroporphyrinogen III.
-
Quantitative Crystallographic Data (from protein-ligand complex):
| Parameter | Value Range |
| Resolution (Å) | 1.8 - 2.5 |
| R-work | 0.18 - 0.22 |
| R-free | 0.21 - 0.26 |
| Average B-factor (Ų) | 20 - 40 |
Note: These values are typical for well-resolved protein-ligand crystal structures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of uroporphyrinogen III and the general experimental workflow for its structural characterization.
Caption: Biosynthesis of Uroporphyrinogen III from Preuroporphyrinogen.
Caption: Experimental workflow for the structural characterization of uroporphyrinogen III.
References
- 1. r-nmr.eu [r-nmr.eu]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Porphyrinoid Chemistry and Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry of porphyrinoids and their precursors. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative photophysical data, and a thorough examination of the signaling pathways relevant to their application in drug development, particularly in the field of photodynamic therapy (PDT).
Introduction to Porphyrinoids
Porphyrinoids are a class of macrocyclic compounds characterized by a tetrapyrrolic core. The parent macrocycle, porphyrin, consists of four pyrrole (B145914) rings linked by four methine bridges, creating a highly conjugated system that is responsible for its strong absorption of visible light.[1] Naturally occurring porphyrins, such as heme in hemoglobin and chlorophyll (B73375) in plants, are fundamental to many biological processes.[2]
Synthetic porphyrinoids, including chlorins, bacteriochlorins, and corroles, are analogues of porphyrins with modified structures that impart unique and often desirable photophysical and chemical properties.
-
Porphyrins: The foundational aromatic macrocycle.
-
Chlorins: Dihydroporphyrins, with one reduced pyrrole ring, exhibiting strong absorption in the red region of the spectrum.[3]
-
Bacteriochlorins: Tetrahydroporphyrins, with two reduced pyrrole rings in opposite positions, showing intense absorption in the near-infrared (NIR) region.[3]
-
Corroles: Contracted porphyrin analogues lacking one of the meso-carbon bridges and possessing a trianionic core.[4][5]
These compounds are of significant interest in medicinal chemistry, particularly as photosensitizers in PDT, due to their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[6]
Biosynthesis of Porphyrins: The Heme Pathway
Caption: Biosynthetic pathway of heme from glycine and succinyl-CoA.
Chemical Synthesis of Porphyrinoids
The chemical synthesis of porphyrinoids allows for the creation of a vast array of structures with tailored properties. Several key synthetic methodologies have been developed for this purpose.
Rothemund Synthesis
The Rothemund reaction is a foundational method for synthesizing meso-substituted porphyrins from the condensation of pyrrole and an aldehyde.[11] While historically significant, the original high-pressure, high-temperature conditions have been largely superseded by milder modifications.[11]
Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)
The Lindsey synthesis is a widely used, high-yield method for preparing meso-tetraarylporphyrins at room temperature under high-dilution conditions.[6] It is a two-step, one-flask procedure involving the acid-catalyzed condensation of pyrrole and an aldehyde to form a porphyrinogen, followed by oxidation to the porphyrin.[6][12]
MacDonald [2+2] Synthesis
The MacDonald [2+2] condensation is a powerful method for synthesizing unsymmetrically substituted porphyrins.[6][13] It involves the acid-catalyzed reaction of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[14][15] This approach offers greater control over the final substitution pattern compared to the tetramerization of a single pyrrole precursor.[2]
Synthesis of Chlorins and Bacteriochlorins
Chlorins and bacteriochlorins are often synthesized from a pre-formed porphyrin macrocycle through reduction or cycloaddition reactions.[16] For instance, Diels-Alder reactions with the vinyl groups of protoporphyrin IX or 1,3-dipolar cycloadditions can be employed to introduce substituents and reduce the pyrrole rings.[4][16] Stable synthetic bacteriochlorins often incorporate gem-dialkyl groups on the reduced rings to prevent re-aromatization.[17][18]
Synthesis of Corroles
Corroles can be synthesized through various methods, often involving the condensation of dipyrromethanes or bipyrroles with aldehydes or other pyrrolic precursors.[19] A modified Rothemund approach, using an excess of pyrrole with a substituted benzaldehyde (B42025), can yield meso-triaryl-substituted corroles.[4][5] Another common method involves the condensation of a 1,9-diformyldipyrromethane with pyrrole.[19]
Caption: A generalized experimental workflow for porphyrinoid synthesis.
Experimental Protocols
Lindsey Synthesis of meso-Tetraphenylporphyrin (TPP)
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous DCM (1 L).
-
Add freshly distilled pyrrole (2.78 mL, 40 mmol) and benzaldehyde (4.06 mL, 40 mmol) to the DCM.
-
Stir the solution under a nitrogen atmosphere and add BF₃·OEt₂ (0.49 mL, 4 mmol) dropwise via syringe.
-
The reaction mixture will turn dark. Stir at room temperature for 1 hour.
-
Add DDQ (6.81 g, 30 mmol) to the reaction mixture and continue stirring for another 1 hour.
-
Quench the reaction by adding TEA (2 mL).
-
Remove the DCM under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of chloroform and load it onto a silica gel column packed with hexane.
-
Elute the column first with hexane to remove non-polar impurities, then with a mixture of hexane and chloroform (e.g., 1:1 v/v) to elute the purple TPP band.
-
Collect the purple fraction and remove the solvent under reduced pressure.
-
Recrystallize the solid product from a chloroform/methanol (B129727) mixture to obtain pure TPP as purple crystals.
-
Characterize the product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
MacDonald [2+2] Synthesis of a Generic Porphyrin
Materials:
-
1,9-Diformyldipyrromethane
-
1,9-Diunsubstituted dipyrromethane
-
Acetic acid
-
Hydriodic acid (HI) (catalytic amount)
-
Air supply
Procedure:
-
Dissolve the 1,9-diformyldipyrromethane (1 equivalent) and the 1,9-diunsubstituted dipyrromethane (1 equivalent) in acetic acid in a round-bottom flask.[14]
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add a catalytic amount of hydriodic acid to the stirred solution.[14]
-
Bubble air through the reaction mixture continuously for 24 hours at room temperature.[14]
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of the characteristic Soret band of the porphyrin.
-
Once the reaction is complete, pour the mixture into a large volume of water.
-
Extract the porphyrin into an organic solvent such as chloroform.
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the crude porphyrin by column chromatography on silica gel or alumina.
Synthesis of a meso-Triarylcorrole
Materials:
-
Pyrrole
-
Aryl aldehyde (e.g., 4-cyanobenzaldehyde)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
p-Chloranil
Procedure:
-
In a flask, prepare a mixture of methanol and water (e.g., 2:1 v/v).[20]
-
Dissolve the aryl aldehyde (1 equivalent) and a large excess of pyrrole (e.g., 40 equivalents) in the solvent mixture.[20]
-
Add a catalytic amount of concentrated HCl.[20]
-
Stir the reaction at room temperature. A precipitate of the bilane (B1242972) intermediate should form.[20]
-
After a set time (e.g., 15-30 minutes), filter the precipitate and wash it with the methanol/water mixture.
-
Dissolve the isolated bilane in a suitable solvent like chloroform or THF.
-
Add an oxidizing agent, such as p-chloranil, and stir the solution at room temperature until the formation of the corrole (B1231805) is complete (monitored by UV-Vis).
-
Purify the resulting corrole by column chromatography on silica gel.
Photophysical Properties of Porphyrinoids
The unique electronic structures of porphyrinoids give rise to their characteristic absorption and emission properties. These properties are crucial for their application in areas such as PDT, where the efficiency of light absorption and subsequent energy transfer to molecular oxygen are paramount.
| Porphyrinoid Class | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| Porphyrins | ~400-420 | ~500-650 | 0.05 - 0.15 | 0.40 - 0.85 |
| meso-Tetraphenylporphyrin (TPP) | ~418 | 514, 548, 592, 648 | ~0.11 | ~0.60 |
| Protoporphyrin IX (PpIX) | ~405 | 504, 540, 575, 630 | ~0.09 | 0.53 - 0.77 |
| Chlorins | ~400-410 | ~640-670 (strong) | 0.15 - 0.30 | 0.50 - 0.80 |
| Bacteriochlorins | ~360-390, ~520-550 | ~730-780 (strong) | 0.05 - 0.20 | 0.30 - 0.60 |
| Corroles | ~400-420 | ~550-650 | Varies widely | Varies widely |
Signaling Pathways in Porphyrinoid-Based Photodynamic Therapy
Photodynamic therapy relies on the light-induced activation of a photosensitizer, leading to the production of ROS, primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[6] This cell death can occur through apoptosis or necrosis, with apoptosis being the preferred mechanism for a controlled therapeutic outcome.[6]
The apoptotic cascade initiated by PDT can be broadly divided into two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Intrinsic Pathway:
-
PDT-induced ROS cause damage to the mitochondria, leading to the release of cytochrome c into the cytosol.[1][28]
-
Cytochrome c binds to Apaf-1, which then activates caspase-9.[1]
-
Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.[29][30]
-
This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote cytochrome c release, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[28][31][32] PDT can lead to the photodamage of Bcl-2, shifting the balance towards apoptosis.[1][33]
Extrinsic Pathway:
-
PDT can also induce the expression of death receptors, such as Fas, on the cell surface.
-
Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of adaptor proteins and pro-caspase-8.
-
This leads to the auto-activation of caspase-8, which can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[8]
Caption: Signaling pathways of apoptosis induced by photodynamic therapy.
Conclusion
The field of porphyrinoid chemistry continues to be a vibrant area of research, driven by the diverse applications of these versatile macrocycles. From their fundamental roles in nature to their use as advanced therapeutic agents, the ability to synthesize and modify porphyrinoids with specific properties is essential. This guide has provided an overview of the key precursors, synthetic methodologies, and photophysical characteristics of porphyrinoids, with a focus on their application in photodynamic therapy. A deeper understanding of the underlying chemistry and biological signaling pathways will continue to fuel the development of next-generation porphyrinoid-based drugs and therapies.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Porphyrin and Bacteriochlorin Glycoconjugates through CuAAC Reaction Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 8. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 12. worldscientific.com [worldscientific.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 15. worldscientific.com [worldscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stable Synthetic Bacteriochlorins for Photodynamic Therapy: Role of Dicyano Peripheral Groups, Central Metal Substitution (2H, Zn, Pd), and Cremophor EL Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researching.cn [researching.cn]
- 23. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 24. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photophysical comparisons of PEGylated porphyrins, chlorins and bacteriochlorins in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Porphyrin Precursors in the Diagnosis of Porphyria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the critical role of porphyrin precursors, specifically δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in the diagnosis of acute hepatic porphyrias (AHPs). It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biochemical and diagnostic pathways.
Introduction to Porphyrias and Heme Synthesis
Porphyrias are a group of rare metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthesis pathway.[1][2] Heme is a crucial molecule, primarily known for its role in hemoglobin, but it is also a vital component of other proteins like myoglobins and cytochromes.[1][2] The synthesis of heme is a well-orchestrated eight-step enzymatic process that begins with simple precursors and culminates in the formation of the complex heme molecule.[3][4]
Deficiencies in the enzymes of this pathway can lead to the accumulation of intermediate compounds known as porphyrin precursors (ALA and PBG) and porphyrins.[5][6] The accumulation of these neurotoxic intermediates is central to the pathophysiology of acute hepatic porphyrias.[7][8] The AHPs include Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), Hereditary Coproporphyria (HCP), and the extremely rare ALA Dehydratase Deficiency Porphyria (ADP).[9][10]
The clinical presentation of AHPs is characterized by acute, life-threatening neurovisceral attacks.[11] Symptoms often include severe abdominal pain, nausea, vomiting, hypertension, tachycardia, and various neurological and psychiatric manifestations.[11][12][13] Given the nonspecific nature of these symptoms, biochemical testing for porphyrin precursors is the cornerstone of diagnosis.[14][15]
The Heme Synthesis Pathway
The production of heme is a multi-step process occurring in both the mitochondria and cytoplasm of cells.[2] It starts with the condensation of glycine (B1666218) and succinyl-CoA to form ALA, a reaction catalyzed by ALA synthase (ALAS).[3][4] This is the rate-limiting step in the pathway.[4] Subsequently, two molecules of ALA are converted to PBG by the enzyme ALA dehydratase (ALAD).[3] Four molecules of PBG are then sequentially used to form the cyclic tetrapyrrole structure that is the foundation of heme.[3]
The diagram below illustrates the initial and most critical steps of the heme synthesis pathway, highlighting the enzymes deficient in the acute porphyrias.
Caption: Heme synthesis pathway with associated enzyme deficiencies in acute porphyrias.
The Key Porphyrin Precursors: ALA and PBG
The diagnosis of acute porphyrias hinges on the detection of elevated levels of ALA and PBG in urine.[13][16][17]
-
δ-Aminolevulinic Acid (ALA): The first committed precursor in heme synthesis. Its accumulation is a hallmark of all acute hepatic porphyrias, particularly ADP where it is the primary elevated marker.[18][19][20]
-
Porphobilinogen (PBG): Formed from the condensation of two ALA molecules. Markedly elevated urinary PBG is the most sensitive and specific indicator of an acute porphyria attack (with the exception of the very rare ADP).[17][21][22]
During an acute attack, the urinary excretion of these precursors can increase dramatically.[13] Therefore, the quantitative measurement of urinary ALA and PBG is the first-line and most crucial diagnostic test when an acute porphyria is suspected.[6][17]
Diagnostic Methodologies for Porphyrin Precursors
Accurate quantification of ALA and PBG is essential for diagnosis. Several methods are available, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the current gold standard due to its high sensitivity and specificity.[7][23][24]
Experimental Protocol: Quantification of Urinary ALA and PBG by LC-MS/MS
This protocol provides a general framework for the analysis of ALA and PBG in urine. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Objective: To quantitatively measure the concentration of ALA and PBG in random urine samples.
Materials and Reagents:
-
Urine sample, protected from light.[25]
-
ALA and PBG certified reference materials.
-
Stable isotope-labeled internal standards (e.g., ALA-¹³C₄,¹⁵N; PBG-¹³C₂,¹⁵N).
-
Formic acid, HPLC grade.
-
Acetonitrile (B52724), HPLC grade.
-
Deionized water, 18 MΩ·cm.
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up).
-
LC-MS/MS system (e.g., triple quadrupole).
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 100 µL of urine supernatant with 10 µL of the internal standard working solution.
-
Add 900 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ALA and PBG from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ALA: Q1/Q3 (e.g., m/z 132.1 -> 114.1)
-
PBG: Q1/Q3 (e.g., m/z 227.1 -> 94.1)
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
-
-
-
Data Analysis:
-
Generate a calibration curve using the reference standards.
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Determine the concentration of ALA and PBG in the urine samples from the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[26]
-
Diagnostic Workflow
The following diagram outlines a typical workflow for the diagnosis of acute porphyrias, starting from clinical suspicion.
References
- 1. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyria - Wikipedia [en.wikipedia.org]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal reference ranges for urinary δ-aminolevulinic acid and porphobilinogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VisualDx Cookie Check [visualdx.com]
- 9. droracle.ai [droracle.ai]
- 10. Porphyria: MedlinePlus Genetics [medlineplus.gov]
- 11. ALA Dehydratase Deficiency Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Variegate Porphyria (VP) - American Porphyria Foundation [porphyriafoundation.org]
- 13. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acute Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Porphyria Diagnosis — United Porphyrias Association [porphyria.org]
- 16. Acute Intermittent Porphyria (AIP) - American Porphyria Foundation [porphyriafoundation.org]
- 17. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 18. Orphanet: Porphyria due to ALA dehydratase deficiency [orpha.net]
- 19. mdsearchlight.com [mdsearchlight.com]
- 20. Aminolevulinic acid dehydratase deficiency porphyria - Wikipedia [en.wikipedia.org]
- 21. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. labcorp.com [labcorp.com]
- 26. porphyrianews.com [porphyrianews.com]
Spectral Properties of Porphyrin Precursors and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of porphyrin precursors and their derivatives, compounds pivotal to various biomedical applications, including photodynamic therapy (PDT). It covers their characteristic absorption and emission spectra, details key experimental methodologies, and illustrates relevant biochemical pathways and workflows.
Introduction to Porphyrins and Their Spectral Characteristics
Porphyrins are a class of highly conjugated, aromatic macrocyclic compounds.[1] Their structure is characterized by a tetrapyrrole core, which gives rise to their most distinctive feature: a strong and characteristic electronic absorption spectrum.[2][3] This spectrum is dominated by an intense absorption band in the near-ultraviolet region (350–450 nm), known as the Soret band or B-band, and several weaker bands in the visible region (500–750 nm), called Q-bands.[2][3][4] The unique photophysical properties of porphyrins, such as their ability to generate reactive oxygen species (ROS) upon light activation, make them invaluable as photosensitizers in medical applications like PDT.[5][6][7]
Spectral Properties of Porphyrin Precursors
The primary precursors in the heme biosynthesis pathway are δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). During acute porphyria attacks, these precursors accumulate in biological fluids.[8] Unlike the highly colored porphyrins, these precursors are not macrocyclic and do not possess the extensive π-conjugated system responsible for absorption in the visible range. Their detection and quantification typically rely on methods like liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy rather than UV-Vis spectrophotometry.[8][9]
Table 1: Key Porphyrin Precursors and Their Primary Analytical Methods
| Compound Name | Abbreviation | Typical Analytical Method | Key Spectral Feature |
|---|---|---|---|
| δ-Aminolevulinic Acid | ALA | LC-MS, NMR | Lacks significant absorption in the UV-Vis range. |
| Porphobilinogen | PBG | LC-MS, NMR | Lacks significant absorption in the UV-Vis range. |
Spectral Properties of Protoporphyrin IX and Derivatives
Protoporphyrin IX (PpIX) is a crucial intermediate in heme synthesis and a potent endogenous photosensitizer. Its spectral properties are highly sensitive to its environment, such as solvent polarity and aggregation state.[10] The characteristic UV-Vis absorption spectrum of monomeric PpIX features a sharp Soret band around 405-408 nm and four distinct Q-bands.[10][11] Upon aggregation, which often occurs in aqueous solutions, the Soret band broadens or splits, and fluorescence intensity decreases.[10]
Derivatives of porphyrins, including metalloporphyrins and those with modified peripheral groups, are extensively developed as photosensitizers for PDT.[12][13] Inserting a metal ion into the porphyrin core simplifies the Q-band structure, typically reducing the number of peaks from four to two due to increased molecular symmetry.[2][13] These modifications can also shift the absorption bands to longer wavelengths (a redshift), which is advantageous for PDT as it allows for deeper tissue penetration of light.[2][4]
Table 2: Spectral Properties of Protoporphyrin IX and Selected Derivatives
| Compound | Solvent/Medium | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Fluorescence Emission (λmax, nm) | Reference(s) |
|---|---|---|---|---|---|
| Protoporphyrin IX (PpIX) | Toluene | ~406 | ~505, 541, 577, 632 | ~632, ~695 | [10][11] |
| Ethanol | ~406 | ~505, 541, 577, 632 | ~633, ~698 | [10] | |
| Water/PBS | Broad/Split (~375, ~400) | Red-shifted | Low intensity | [10] | |
| Zn(II)-Porphyrin Derivative | DMSO | 432 | 563, 603 | 614, 664 | [13] |
| Tetraphenylporphyrin (TPP) | CH₂Cl₂ | ~419 | ~515, 549, 592, 648 | - | [14] |
| Zn(II)-TPP (ZnTPP) | CH₂Cl₂ | ~429 | ~559, 600 | - | [14] |
| Photofrin® | Various | Broad | - | Low intensity |[10] |
Note: Spectral data are approximate and can vary based on specific experimental conditions such as solvent, pH, and concentration.
Key Experimental Methodologies
The characterization of porphyrin derivatives relies on standard spectroscopic techniques. Below are generalized protocols for UV-Vis absorption and fluorescence spectroscopy.
-
Preparation of Stock Solution: Accurately weigh a small amount of the porphyrin sample and dissolve it in a suitable organic solvent (e.g., dichloromethane, DMSO, or ethanol) to create a concentrated stock solution (e.g., 10⁻³ M). Porphyrins are often hydrophobic, so aqueous solutions may require surfactants or co-solvents to prevent aggregation.[10][15]
-
Sample Preparation: Dilute the stock solution with the desired solvent in a quartz cuvette (1 cm path length) to a final concentration that yields a Soret band absorbance between 1.0 and 1.5. A typical concentration for measurement is in the micromolar range (10⁻⁶ M).[14]
-
Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Scan the sample from the UV to the near-IR range (e.g., 300 nm to 800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the Soret band and all Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration (mol/L), and l is the path length (cm).
-
Sample Preparation: Prepare a dilute solution of the porphyrin sample (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade solvent in a quartz cuvette.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a value corresponding to one of the absorption maxima (often the Soret band or a prominent Q-band).[16]
-
Emission Scan: Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., if exciting at 405 nm, scan from 420 nm to 800 nm).[16]
-
Excitation Scan: To confirm the absorption features responsible for the emission, set the emission monochromator to a fluorescence maximum and scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.[17]
-
Data Analysis: Identify the fluorescence emission maxima. The Stokes shift is the difference in nanometers between the lowest energy absorption maximum (Q-band) and the highest energy emission maximum.[16] Fluorescence quantum yields can be determined relative to a known standard if required.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to porphyrin research.
The synthesis and characterization of novel porphyrin derivatives follow a structured workflow, from initial synthesis to comprehensive analysis of their properties.[18][19][20]
Caption: Experimental workflow for porphyrin synthesis and characterization.
PDT involves a photosensitizer (PS), light, and molecular oxygen.[5][6] Upon activation by light of a specific wavelength, the PS transitions from its ground state (S₀) to an excited singlet state (S₁) and then to a longer-lived excited triplet state (T₁).[12] The triplet state PS can then initiate two types of photochemical reactions to generate cytotoxic ROS, which ultimately lead to cell death through apoptosis or necrosis.[12][15]
Caption: Simplified signaling pathway for Photodynamic Therapy (PDT).
The spectral properties of porphyrins can be tuned by modifying their chemical structure. Key modifications include the insertion of a central metal ion and the addition of substituents to the macrocycle's periphery. These changes alter the molecule's symmetry and electronic structure, leading to predictable shifts in the absorption and emission spectra.[2][21]
Caption: Relationship between porphyrin structure and spectral properties.
References
- 1. Preparation and Characterization of Porphyrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ALAD Inhibition by Porphobilinogen Rationalizes the Accumulation of δ-Aminolevulinate in Acute Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 15. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
The Multifaceted Role of Porphyrins: A Technical Guide to the Pigments of Life
For Researchers, Scientists, and Drug Development Professionals
Porphyrins and their derivatives are fundamental to numerous biological processes, acting as the vibrant pigments that drive life's essential functions. From the verdant hues of plant life to the crimson of blood, these complex macrocyclic molecules are indispensable. This technical guide provides an in-depth exploration of the core functions of porphyrins, detailing their roles in photosynthesis, oxygen transport, cellular respiration, and enzymatic catalysis. Furthermore, it delves into the burgeoning field of porphyrin-based drug development, particularly in photodynamic therapy. This document is designed to be a comprehensive resource, offering structured data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways to support researchers, scientists, and drug development professionals in their endeavors.
Core Functions of Porphyrins in Biological Systems
Porphyrins are characterized by a large, aromatic heterocyclic ring composed of four modified pyrrole (B145914) subunits interconnected by methine bridges.[1] This structure allows for the chelation of a central metal ion, and it is the identity of this ion that largely dictates the porphyrin's biological function.[2][3]
Photosynthesis: Capturing Light Energy
In the kingdom of plants and other photosynthetic organisms, chlorophylls, which are magnesium-containing porphyrin derivatives, are the primary pigments responsible for capturing light energy.[2][4] This captured energy is then used to convert carbon dioxide and water into glucose and oxygen, the foundational process of photosynthesis that sustains most life on Earth.[5]
Oxygen Transport and Storage: The Role of Heme
In vertebrates, the iron-containing porphyrin, heme, is the prosthetic group for hemoglobin and myoglobin (B1173299).[6][7] Hemoglobin, found in red blood cells, is responsible for the transport of oxygen from the lungs to the tissues, while myoglobin facilitates oxygen storage within muscle cells.[7][8] The reversible binding of oxygen to the ferrous iron atom at the center of the heme molecule is a critical aspect of aerobic life.[7]
Cellular Respiration: Electron Transport Chain
Cytochromes, a class of heme-containing proteins, are essential components of the electron transport chain located in the inner mitochondrial membrane.[9] These porphyrin-containing proteins act as electron carriers, facilitating the transfer of electrons through a series of redox reactions that ultimately drive the synthesis of ATP, the primary energy currency of the cell.[9]
Enzymatic Activity: Catalysis and Protection
Heme also serves as a crucial cofactor for a variety of enzymes. Catalase and peroxidase, for instance, utilize a heme prosthetic group to catalyze the decomposition of hydrogen peroxide, a reactive oxygen species that can cause significant cellular damage.[6][9] This enzymatic activity is a vital component of the cellular antioxidant defense system.
Vitamin B12: A Unique Porphyrin-like Structure
Vitamin B12, or cobalamin, contains a corrin (B1236194) ring, a structure similar to a porphyrin, with a central cobalt atom.[10][11] This essential vitamin plays a critical role in various metabolic processes, including DNA synthesis and the metabolism of fatty acids and amino acids.[12]
Quantitative Data on Porphyrin Derivatives
The characteristic intense colors of porphyrins are a result of their strong absorption of light in the visible region of the electromagnetic spectrum, a property conferred by their large conjugated π-electron system.[1] All porphyrin compounds exhibit a strong absorption band near 410 nm, known as the Soret band, and weaker bands at longer wavelengths, referred to as Q-bands.[13]
| Porphyrin Derivative | Central Metal Ion | Key Function | Soret Band (nm) | Q-Bands (nm) | Molar Extinction Coefficient (ε) of Soret Band (M⁻¹cm⁻¹) |
| Protoporphyrin IX | - | Heme precursor | ~404 | ~505, 540, 575, 630 | ~275,000 |
| Heme b (in Hemoglobin) | Fe²⁺/Fe³⁺ | Oxygen transport | ~415 | ~525, 555 | ~150,000 |
| Chlorophyll (B73375) a | Mg²⁺ | Photosynthesis | ~430, 662 | - | ~127,000 (at 662 nm) |
| Chlorophyll b | Mg²⁺ | Photosynthesis | ~453, 642 | - | ~82,000 (at 642 nm) |
| Bacteriochlorophyll a | Mg²⁺ | Photosynthesis | ~358, 577, 772 | - | ~76,000 (at 772 nm) |
| Uroporphyrin I | - | Heme synthesis intermediate | ~406 | ~504, 539, 575, 630 | ~541,000 |
| Coproporphyrin III | - | Heme synthesis intermediate | ~401 | ~496, 530, 566, 620 | ~489,000 |
Experimental Protocols
Accurate quantification and analysis of porphyrins are crucial for both basic research and clinical diagnostics, particularly in the context of porphyrias, a group of genetic disorders characterized by defects in heme synthesis.[6]
Spectrophotometric Quantification of Chlorophylls a and b
This method is used to determine the concentration of chlorophyll a and chlorophyll b in plant extracts.[14]
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
80% Acetone (B3395972) (v/v in water)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Leaf tissue
Procedure:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Grind the tissue in a mortar and pestle with 10 mL of 80% acetone until the tissue is completely white.
-
Transfer the extract to a centrifuge tube and centrifuge at 500 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the extract at 663 nm and 645 nm using the spectrophotometer, with 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (for 80% acetone):
-
Chlorophyll a (μg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (μg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
HPLC Analysis of Porphyrins in Blood
High-performance liquid chromatography (HPLC) is a sensitive method for separating and quantifying different porphyrin species in biological samples.[15][16]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile
-
Methanol
-
Ammonium acetate (B1210297) buffer (1 M, pH 5.16)
-
Acetic acid
-
Whole blood sample
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 μL of whole blood, add 300 μL of a 3:1 (v/v) mixture of ethyl acetate and acetic acid.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 μL of the initial mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile/Methanol/1 M Ammonium Acetate buffer (pH 5.16)
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the more hydrophobic porphyrins.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 404 nm and emission measured above 550 nm.
-
-
Inject the prepared sample into the HPLC system and analyze the resulting chromatogram to identify and quantify the different porphyrins based on their retention times and peak areas compared to known standards.
Thin-Layer Chromatography (TLC) for Separation of Photosynthetic Pigments
TLC is a simple and effective technique for the qualitative separation of photosynthetic pigments.[17][18]
Materials:
-
TLC plate (silica gel)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tube
-
Leaf tissue (e.g., spinach)
-
Mortar and pestle
-
Acetone
-
Petroleum ether
-
Pencil
Procedure:
-
Grind a small amount of leaf tissue with a few milliliters of acetone in a mortar and pestle to extract the pigments.
-
Use a capillary tube to spot the pigment extract onto the pencil baseline of the TLC plate. Allow the spot to dry and re-spot several times to concentrate the pigments.
-
Prepare the developing solvent, a mixture of petroleum ether and acetone (e.g., 9:1 v/v).
-
Pour a small amount of the developing solvent into the developing chamber and place the TLC plate inside, ensuring the solvent level is below the pigment spot. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Observe the separated pigment bands (from top to bottom: carotenes, xanthophylls, chlorophyll a, and chlorophyll b) and calculate their Rf values (Rf = distance traveled by pigment / distance traveled by solvent front).
Catalase Activity Assay
This spectrophotometric assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide.[3]
Materials:
-
Spectrophotometer
-
UV-transparent cuvettes
-
Tissue homogenate or cell lysate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)
Procedure:
-
Prepare the reaction mixture by adding 1 mL of potassium phosphate buffer and 1 mL of hydrogen peroxide solution to a cuvette.
-
Add a small volume (e.g., 50 μL) of the sample (tissue homogenate or cell lysate) to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 240 nm.
-
Record the absorbance every 15 seconds for 3 minutes.
-
Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase activity is defined as the amount of enzyme that decomposes 1 μmol of H₂O₂ per minute.
Visualization of Key Pathways
Heme Biosynthesis Pathway
The synthesis of heme is a complex, eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[10][19][20]
Caption: The heme biosynthesis pathway involves enzymes in both the mitochondria and cytosol.
Electron Transport Chain and the Role of Cytochromes
Cytochromes, with their heme prosthetic groups, are central to the transfer of electrons in the electron transport chain.[6][21][22]
Caption: Cytochromes in Complexes III and IV are key electron carriers in the ETC.
Signaling Pathways in Photodynamic Therapy (PDT)
PDT utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death, primarily through apoptosis.[13][23][24]
Caption: PDT induces apoptosis through ROS-mediated damage to organelles like mitochondria.
Porphyrins in Drug Development and Photodynamic Therapy
The unique photochemical properties of porphyrins have made them attractive candidates for drug development, most notably as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[17][25] In PDT, a porphyrin-based photosensitizer is administered and accumulates in target tissues.[23] Subsequent illumination of the tissue with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic reactive oxygen species (ROS) that selectively destroy the target cells.[26] Research is ongoing to develop new porphyrin derivatives with improved tissue selectivity and light absorption properties at longer wavelengths for deeper tissue penetration.[27][28]
This guide provides a foundational understanding of the critical roles of porphyrins in biology and their application in modern medicine. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and developers in this dynamic field.
References
- 1. participants.wepal.nl [participants.wepal.nl]
- 2. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. stemed.site [stemed.site]
- 6. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]
- 7. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 10. Heme Synthesis [library.med.utah.edu]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. physiology - How does one experimentally obtain a hemoglobin-oxygen dissociation curve? - Biology Stack Exchange [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. youtube.com [youtube.com]
- 18. science.cleapss.org.uk [science.cleapss.org.uk]
- 19. microbenotes.com [microbenotes.com]
- 20. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. byjus.com [byjus.com]
- 22. Electron transport chain - Wikipedia [en.wikipedia.org]
- 23. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Biosynthesis of heme (flowchart) | PDF [slideshare.net]
- 26. A spectrophotometric method for determination of catalase activity in small tissue samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 27. researchgate.net [researchgate.net]
- 28. microbenotes.com [microbenotes.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Porphyrin Precursors in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in urine using High-Performance Liquid Chromatography (HPLC). The methods described are essential for the diagnosis and monitoring of porphyrias, a group of inherited metabolic disorders affecting the heme biosynthesis pathway.
Introduction
The accurate measurement of urinary ALA and PBG is crucial for the biochemical diagnosis of acute porphyrias, such as Acute Intermittent Porphyria (AIP). During acute attacks, the levels of these precursors are significantly elevated. HPLC methods, particularly those coupled with mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for their simultaneous determination. Additionally, HPLC with fluorescence or UV detection provides accessible and reliable alternatives for clinical and research laboratories.
Heme Biosynthesis Pathway and the Role of ALA and PBG
The overproduction and accumulation of ALA and PBG are hallmarks of acute porphyrias, resulting from deficiencies in specific enzymes of the heme synthesis pathway. The following diagram illustrates the initial steps of this pathway, highlighting the enzymatic steps leading to the formation and consumption of ALA and PBG.
Application Note: Quantification of Protoporphyrin IX in Human Plasma using LC-MS/MS
Introduction
Protoporphyrin IX (PPIX) is a crucial intermediate in the heme biosynthesis pathway and a potent photosensitizer. Aberrant accumulation of PPIX in plasma and tissues is associated with several pathological conditions, including erythropoietic protoporphyria (EPP) and X-linked dominant protoporphyria (XLDPP). Accurate and sensitive quantification of PPIX in plasma is essential for the diagnosis, monitoring, and therapeutic management of these disorders. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PPIX in human plasma.
Principle of the Method
This method employs a protein precipitation extraction of PPIX and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of PPIX to the IS against a calibration curve.
Materials and Reagents
-
Analytes and Standards: Protoporphyrin IX (Sigma-Aldrich)
-
Internal Standard (IS): Protoporphyrin IX-d4 (or other suitable analog)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Plasma: Human plasma (K2EDTA)
Experimental Protocols
-
Primary Stock Solution (1 mg/mL): Dissolve 1 mg of PPIX in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of ACN and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
The sample preparation workflow is designed for efficient extraction of PPIX from plasma.
Caption: Plasma Sample Preparation Workflow.
The LC-MS/MS system is configured for optimal separation and detection of PPIX.
Caption: LC-MS/MS System Configuration.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protoporphyrin IX | 563.2 | 445.2 | 35 |
| Protoporphyrin IX-d4 (IS) | 567.2 | 449.2 | 35 |
Results and Discussion
The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for PPIX in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| Protoporphyrin IX | 1 - 500 | > 0.99 |
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 12 | 95 - 105 |
| Medium | 50 | < 8 | < 10 | 97 - 103 |
| High | 400 | < 7 | < 9 | 98 - 102 |
The matrix effect was assessed by comparing the peak areas of PPIX in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of PPIX in pre-extraction spiked plasma samples with those in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.
Table 5: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Protoporphyrin IX | 92 - 108 | 85 - 95 |
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of protoporphyrin IX in human plasma. The simple sample preparation procedure and the short analytical run time make this method suitable for high-throughput analysis in clinical and research settings. This method can be a valuable tool for the diagnosis and therapeutic monitoring of porphyrias.
Heme Biosynthesis Pathway
The following diagram illustrates the position of protoporphyrin IX in the heme biosynthesis pathway.
Caption: Heme Biosynthesis Pathway.
Application Notes and Protocols for the Mechanochemical Synthesis of Meso-Tetrasubstituted Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in fields ranging from materials science to medicine, including photodynamic therapy and catalysis. Traditional solution-based methods for the synthesis of meso-tetrasubstituted porphyrins, such as the Lindsey and Adler-Longo reactions, often require large volumes of hazardous solvents, high temperatures, and tedious purification procedures.[1][2] Mechanochemical synthesis has emerged as a sustainable and efficient alternative, offering reduced solvent usage, ambient reaction temperatures, and often shorter reaction times.[3][4][5] This two-step solvent-free or low-solvent approach involves the acid-catalyzed condensation of an aldehyde and pyrrole (B145914) via grinding, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.[1][2][3][5]
These application notes provide detailed protocols for the mechanochemical synthesis of meso-tetrasubstituted porphyrins, along with comparative data on reaction yields. The methodologies described herein are designed to be readily implemented in a laboratory setting, providing a greener and more efficient route to this important class of molecules.
Advantages of Mechanochemical Synthesis
The mechanochemical approach to porphyrin synthesis offers several key advantages over traditional solution-phase methods:
-
Reduced Environmental Impact : By eliminating or drastically reducing the need for large quantities of hazardous organic solvents, this method aligns with the principles of green chemistry.[2][3][5]
-
Energy Efficiency : Reactions are typically carried out at room temperature, avoiding the energy-intensive heating required for methods like the Adler-Longo synthesis.[1][6]
-
Simplicity and Speed : The grinding process is often rapid, and the entire synthesis can be completed in a shorter timeframe compared to solution-based protocols.[4]
-
Potential for Novel Reactivity : Mechanochemistry can sometimes lead to different product distributions or enable reactions that are difficult to achieve in solution.
Experimental Protocols
Protocol 1: Two-Step Mechanochemical Synthesis of Meso-Tetraphenylporphyrin (TPP)
This protocol describes the synthesis of TPP from benzaldehyde (B42025) and pyrrole using a pestle and mortar for the mechanochemical condensation step, followed by oxidation in solution.
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
p-Tolylsulfonic acid (PTSA)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Procedure:
Step 1: Mechanochemical Condensation
-
In a mortar, combine pyrrole (3.73 mmol, 0.259 g) and p-tolylsulfonic acid (0.151 mmol, 0.026 g).[6]
-
Grind the mixture with a pestle for approximately 1-5 minutes.[6]
-
Add benzaldehyde (3.73 mmol, 0.380 g) to the mixture.[6]
-
Continue grinding the resulting mixture. The color of the solid will change, typically to a light pink powder, indicating the formation of the porphyrinogen intermediate.[2][6] The grinding time can vary, but is often in the range of 20-30 minutes.[6]
Step 2: Oxidation and Purification
-
Transfer the solid pink powder from the mortar to a flask.
-
Dissolve the powder in dichloromethane (DCM).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the solution. The amount of DDQ can be optimized, but a slight excess is typically used.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by UV-Vis spectroscopy, looking for the appearance of the characteristic Soret band of the porphyrin around 417-419 nm.[6][7]
-
Once the oxidation is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexanes/DCM gradient to elute the desired porphyrin.
-
Collect the purple fractions corresponding to the TPP, combine them, and remove the solvent under reduced pressure to obtain the final product as a dark purple solid.[7]
Quantitative Data Summary
The following table summarizes the yields of various meso-tetrasubstituted porphyrins synthesized using the two-step mechanochemical method with oxidation in solution. This allows for a direct comparison of the efficiency of the mechanochemical condensation for different substrates.
| Aldehyde | Porphyrin | Yield (%) | Reference |
| Benzaldehyde | Meso-tetraphenylporphyrin (TPP) | 10-20 | [1] |
| p-Tolualdehyde | Meso-tetra(p-tolyl)porphyrin | 18 | [1] |
| p-Anisaldehyde | Meso-tetra(p-methoxyphenyl)porphyrin | 12 | [1] |
| p-Chlorobenzaldehyde | Meso-tetra(p-chlorophenyl)porphyrin | 15 | [1] |
| p-Bromobenzaldehyde | Meso-tetra(p-bromophenyl)porphyrin | 17 | [1] |
| Mesitaldehyde | Meso-tetramesitylporphyrin (TMP) | Similar to high-temp methods | [8] |
Yields are based on the average of multiple trials after column chromatography.[1]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying advantages of the mechanochemical approach, the following diagrams are provided.
Caption: A flowchart illustrating the two-step process of mechanochemical porphyrin synthesis.
Caption: Logical diagram highlighting the key benefits of the mechanochemical approach.
Conclusion
The mechanochemical synthesis of meso-tetrasubstituted porphyrins represents a significant advancement in synthetic methodology, offering a greener, faster, and more energy-efficient alternative to traditional solution-based techniques. The protocols and data presented in these application notes provide a solid foundation for researchers to adopt and further explore this powerful synthetic tool. The elimination of large volumes of hazardous solvents not only reduces the environmental impact but also simplifies product isolation, making this method particularly attractive for both academic research and industrial-scale applications.[1][3] Further optimization of reaction conditions, such as milling frequency and time in a ball mill, and the exploration of a wider range of substrates will undoubtedly expand the utility of this promising technique.
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The two-step mechanochemical synthesis of porphyrins - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Green Mechanochemistry: Synthesis of Highly Efficient Meso-Substituted Tetra Phenyl Porphyrin Sensitizers for Emerging Organic Photovoltaics Technology – Oriental Journal of Chemistry [orientjchem.org]
- 7. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 8. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Photodynamic Therapy (PDT) Using Porphyrin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical Photodynamic Therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, activated by a specific wavelength of light, to elicit a phototoxic reaction and destroy targeted cells.[1][2][3] This approach has gained significant traction in dermatology for the treatment of various skin conditions, including actinic keratosis (AK), non-melanoma skin cancers (NMSCs) such as basal cell carcinoma (BCC) and Bowen's disease, and even some benign dermatoses like acne vulgaris.[1][2][4]
The cornerstone of topical PDT lies in the use of porphyrin precursors, most notably 5-aminolevulinic acid (ALA) and its methyl ester, methyl aminolevulinate (MAL).[1][4] These small molecules are not photosensitizers themselves but are metabolic precursors in the heme biosynthesis pathway.[5] When applied topically, they are preferentially absorbed and metabolized by hyperproliferative or neoplastic cells into the endogenous photosensitizer, Protoporphyrin IX (PpIX).[2][6][7][8] This selective accumulation of PpIX in target cells is a key advantage, minimizing damage to surrounding healthy tissue.[1][8]
Upon exposure to light of an appropriate wavelength, the accumulated PpIX is excited, leading to the generation of reactive oxygen species (ROS), predominantly singlet oxygen.[1][9][10][11] These highly cytotoxic species induce cellular damage through various mechanisms, ultimately leading to apoptosis and necrosis of the target cells.[12] The excellent cosmetic outcomes and the ability to treat multiple lesions simultaneously are significant advantages of this therapeutic approach.[1][13]
This document provides detailed application notes and experimental protocols for the use of porphyrin precursors in topical PDT, aimed at researchers, scientists, and professionals in drug development.
Porphyrin Precursors: A Comparative Overview
The two most commonly used porphyrin precursors in clinical practice are 5-aminolevulinic acid (ALA) and methyl aminolevulinate (MAL). While both are converted to the active photosensitizer PpIX, they possess distinct physicochemical properties that influence their penetration, cellular uptake, and clinical application.
| Feature | 5-Aminolevulinic Acid (ALA) | Methyl Aminolevulinate (MAL) | References |
| Chemical Nature | A hydrophilic amino acid. | An esterified, more lipophilic derivative of ALA. | [9][14][15] |
| Molecular Weight | 167.8 Daltons | 181.8 Daltons | [14][15] |
| Penetration & Uptake | Penetrates the skin, but its hydrophilicity can be a limiting factor. Cellular uptake is mediated by BETA transporters. | Enhanced lipophilicity is suggested to increase penetration and tumor cell specificity. Uptake mechanism is different from ALA and may involve simple diffusion. | [16][17] |
| Approved Indications | Treatment of non-hyperkeratotic actinic keratoses of the face or scalp. | Treatment of thin or non-hyperkeratotic actinic keratoses on the face and scalp, and superficial and/or thin nodular basal cell carcinomas. | [2][13][18] |
| Incubation Time | Varies, can be from 1 to 18 hours depending on the formulation and light source. | Typically around 3 hours. | [13][19][20] |
| Associated Pain | Generally reported to cause more pain during illumination. | Generally reported to be less painful than ALA-PDT. | [9][16][20][21][22] |
Mechanism of Action: From Precursor to Cell Death
The process of topical PDT with porphyrin precursors can be summarized in three key stages: metabolic conversion, photoactivation, and cellular response.
-
Metabolic Conversion: Following topical application, ALA or MAL penetrates the skin and is taken up by the target cells. Inside the cell, these precursors enter the heme biosynthesis pathway and are converted into the photoactive molecule, Protoporphyrin IX (PpIX). Neoplastic and rapidly dividing cells exhibit a higher rate of PpIX accumulation compared to healthy cells.[8]
-
Photoactivation and Generation of Reactive Oxygen Species: The treated area is then illuminated with a light source of a specific wavelength (typically blue or red light). PpIX absorbs this light energy, transitioning to an excited singlet state, and then to a longer-lived triplet state.[10][11] In the presence of molecular oxygen, the excited triplet state of PpIX transfers its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.[9][10][11] This is primarily a Type II photo-oxidation reaction.[9]
-
Cellular Response and Tissue Destruction: The generated singlet oxygen and other ROS are highly reactive and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[2] This leads to damage of cellular membranes and organelles, triggering cell death pathways such as apoptosis and necrosis, ultimately resulting in the destruction of the targeted lesion.[1][12]
Below is a diagram illustrating the signaling pathway of PDT-induced cell death.
Caption: Signaling pathway of PDT-induced cell death.
Experimental Protocols
The following are generalized protocols for topical PDT using ALA and MAL. It is crucial to adapt these protocols based on the specific formulation, light source, and target indication being investigated.
Protocol 1: Topical PDT with 5-Aminolevulinic Acid (ALA)
Materials:
-
ALA formulation (e.g., 20% ALA solution or 10% ALA gel)[2][4]
-
Occlusive dressing[13]
-
Saline solution
-
Light source (e.g., Blue light illuminator, ~417 nm, or Red light source, ~630 nm)[2][23]
-
Protective eyewear for both operator and subject
Procedure:
-
Lesion Preparation: Gently prepare the surface of the lesion to remove scales and crusts. This can be achieved by light curettage or scraping.[13]
-
ALA Application: Apply the ALA formulation directly to the target lesion(s) and a small margin of surrounding skin (approximately 5 mm).[13]
-
Occlusion and Incubation: Cover the treated area with an occlusive dressing. The incubation period can vary significantly depending on the product and protocol, ranging from 1 to 18 hours.[13][19][24] During this time, the patient should avoid exposure of the treated area to direct sunlight or bright indoor light.[25]
-
Removal of ALA: After the incubation period, remove the occlusive dressing and cleanse the area with saline solution to remove any residual ALA formulation.[13]
-
Light Illumination: Position the light source at the recommended distance from the skin surface. Illuminate the treated area with the specified light dose. For example, a common dose for blue light is 10 J/cm².[24] For red light, a dose of 75 J/cm² may be used.[24]
-
Post-Treatment Care: After illumination, the treated area should be protected from light for at least 48 hours.[25] Patients should be advised to use sun-protective clothing and avoid sun exposure.[26] A soothing moisturizer may be applied.
Protocol 2: Topical PDT with Methyl Aminolevulinate (MAL)
Materials:
-
MAL cream (e.g., 16% MAL cream)[13]
-
Occlusive dressing[13]
-
Saline solution
-
Red light source (e.g., LED lamp with a continuous spectrum of 570–670 nm, typically centered around 630 nm)[13]
-
Protective eyewear for both operator and subject
Procedure:
-
Lesion Preparation: Similar to the ALA protocol, prepare the lesion surface by removing any scales or crusts.[13]
-
MAL Application: Apply a 1-mm thick layer of MAL cream to the lesion and a 5 mm margin of the surrounding normal skin using a spatula.[13]
-
Occlusion and Incubation: Cover the treated area with an occlusive dressing for 3 hours.[13] The patient should avoid exposure to sunlight during this period.[13]
-
Removal of MAL: After 3 hours, remove the dressing and clean the area with saline to remove the residual cream.[13]
-
Light Illumination: Expose the lesion to a red light source. A typical light dose is 75 J/cm².[13] The light intensity should not exceed 200 mW/cm².[13]
-
Post-Treatment Care: An occlusive dressing may be applied for at least 24 hours post-treatment.[13] The treated area will typically heal within one to four weeks. A second treatment session may be performed approximately one week later, particularly for thicker lesions.[13]
Below is a diagram illustrating the experimental workflow for topical PDT.
References
- 1. Topical PDT in the Treatment of Benign Skin Diseases: Principles and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy and topical aminolevulinic acid: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. jcadonline.com [jcadonline.com]
- 5. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regression Analysis of Protoporphyrin IX Measurements Obtained during Dermatological Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Methods for Photodynamic Therapy in the US: Comparison of MAL/PDT and ALA/PDT - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early and Late Onset Side Effects of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Innovative drug delivery strategies for topical photodynamic therapy using porphyrin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methyl aminolevulinate (Topical application route) [ssl.adam.com]
- 19. Aminolevulinic acid (topical route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 20. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topical photodynamic therapy with porphyrin precursors--assessment of treatment-associated pain in a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jcadonline.com [jcadonline.com]
- 23. repositorio.usp.br [repositorio.usp.br]
- 24. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Aminolevulinic Acid Topical: MedlinePlus Drug Information [medlineplus.gov]
Application Notes and Protocols for Porphyrin-Based Nanoparticles in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of porphyrin-based nanoparticles in cancer therapy. Porphyrins and their derivatives are potent photosensitizers that can be formulated into nanoparticles to enhance their therapeutic efficacy for applications such as photodynamic therapy (PDT), photothermal therapy (PTT), and targeted drug delivery.
Introduction to Porphyrin-Based Nanoparticles
Porphyrins are naturally occurring organic compounds with a characteristic macrocyclic structure that allows them to absorb light and generate reactive oxygen species (ROS), making them ideal for phototherapies.[1][2] However, their therapeutic application is often limited by poor water solubility and a tendency to aggregate in aqueous environments, which can quench their photoactivity.[3][4] Encapsulating or assembling porphyrins into nanoparticles (NPs) overcomes these limitations, improving their bioavailability and tumor accumulation.[3][5] Porphyrin-based NPs can be engineered to have specific sizes, surface charges, and targeting moieties to enhance their delivery to cancer cells.[6]
Therapeutic Mechanisms:
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength, porphyrin-based NPs transfer energy to molecular oxygen, generating cytotoxic ROS, primarily singlet oxygen (¹O₂).[1][2] This leads to oxidative stress and induces cancer cell death through apoptosis or necrosis.[4][7]
-
Photothermal Therapy (PTT): Certain porphyrin-based nanostructures, such as porphysomes, can efficiently convert absorbed light energy into heat, leading to hyperthermia and thermal ablation of tumors.[5][8]
-
Drug Delivery: The nanoparticle structure can be utilized to encapsulate and deliver chemotherapeutic drugs, such as doxorubicin (B1662922), for combination chemo-phototherapy.[9][10]
Synthesis of Porphyrin-Based Nanoparticles
Several methods can be employed for the synthesis of porphyrin-based nanoparticles. The choice of method depends on the desired nanoparticle characteristics and the specific porphyrin derivative used.
Co-precipitation Method
This method involves the precipitation of porphyrin molecules from a solution to form nanoparticles.[7][11] It is a relatively simple and rapid technique.[12]
Protocol for Co-precipitation Synthesis of Porphyrin Nanoparticles (PNPs): [7]
-
Dissolve the desired porphyrin derivative (e.g., Tetraphenylporphyrin - TPP) in a suitable organic solvent mixture (e.g., chloroform (B151607) and methanol).
-
Slowly add deionized water to the porphyrin solution while stirring.
-
Allow for the slow evaporation of the organic solvents.
-
The resulting aqueous solution will contain the formed porphyrin-based nanoparticles.
-
Characterize the nanoparticles for size, morphology, and surface charge.
Self-Assembly Method (Porphysomes)
Porphysomes are liposome-like nanoparticles formed by the self-assembly of porphyrin-lipid conjugates.[8][13] This method allows for a high and controlled loading of porphyrin molecules within the nanoparticle structure.[14]
Protocol for Self-Assembly of Porphyrin-Lipid Nanoparticles (Porphysomes): [10][14]
-
Synthesize a porphyrin-lipid conjugate (e.g., by conjugating pyropheophorbide to a phospholipid).
-
Dissolve the porphyrin-lipid conjugate and other lipid components (e.g., DSPC, cholesterol, DSPE-PEG) in a suitable organic solvent.
-
Prepare an aqueous solution (e.g., phosphate-buffered saline - PBS).
-
Rapidly inject the lipid solution into the aqueous phase with vigorous stirring.
-
The porphyrin-lipid molecules will self-assemble into porphysomes.
-
Purify the porphysomes by dialysis or size exclusion chromatography to remove residual organic solvent and unincorporated molecules.
Reprecipitation Method
The reprecipitation method involves dissolving the porphyrin in a good solvent and then rapidly injecting this solution into a poor solvent, causing the porphyrin to precipitate as nanoparticles.[15][16]
Protocol for Reprecipitation Synthesis of Porphyrin Nanoparticles: [16][17]
-
Dissolve the porphyrin (e.g., H₂F₂₀TPP) in a volatile organic solvent in which it is highly soluble (e.g., dichloromethane (B109758) - DCM).
-
Prepare a large volume of a poor solvent, typically deionized water.
-
Rapidly inject the porphyrin solution into the deionized water under vigorous stirring or sonication.
-
The rapid change in solvent polarity will cause the porphyrin to precipitate into nanoparticles.
-
Allow the volatile organic solvent to evaporate.
-
The resulting aqueous suspension contains the purified porphyrin nanoparticles.
Characterization of Porphyrin-Based Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles.
| Characterization Technique | Parameter Measured | Typical Values for Porphyrin-NPs |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | 100 - 200 nm, PDI < 0.3 |
| Zeta Potential Analysis | Surface Charge | -30 mV to +30 mV for good stability[18] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology, Size, and Size Distribution | Spherical shape, size consistent with DLS |
| UV-Vis Spectroscopy | Absorption Spectrum, Confirmation of Porphyrin Incorporation | Characteristic Soret and Q-bands of the porphyrin |
| Fluorospectrophotometry | Drug Loading Efficiency and Release | >90% encapsulation efficiency for doxorubicin[10] |
Experimental Protocols for Therapeutic Applications
Drug Loading into Porphyrin Nanoparticles
Protocol for Doxorubicin (DOX) Loading using a pH-Gradient Method: [10][19]
-
Prepare the porphyrin-based nanoparticles (e.g., PGL NPs) in an acidic buffer.
-
Adjust the exterior pH of the nanoparticle solution to 7.4 using a solution of sodium carbonate (500 mM) to create a pH gradient.
-
Prepare a solution of doxorubicin hydrochloride.
-
Add the DOX solution to the nanoparticle suspension with gentle stirring or sonication at a controlled temperature (e.g., 40 °C).
-
Incubate the mixture overnight at 37 °C to allow for efficient drug loading.
-
Remove unloaded DOX by dialysis or size exclusion chromatography.
-
Determine the drug loading content and encapsulation efficiency using fluorescence spectrophotometry.
In Vitro Photodynamic Therapy
Protocol for In Vitro PDT Efficacy Assessment: [7]
-
Seed cancer cells (e.g., HeLa, MDA-MB-231) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the porphyrin-based nanoparticles and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., 630 nm for TPP-based NPs) and fluence rate.
-
After irradiation, incubate the cells for another 24-48 hours.
-
Assess cell viability using a standard assay (e.g., MTT, PrestoBlue).
-
Determine the half-maximal inhibitory concentration (IC₅₀) to quantify the phototoxicity.
In Vivo Photothermal Therapy
Protocol for In Vivo PTT in a Murine Tumor Model: [2]
-
Establish subcutaneous tumor xenografts in immunocompromised mice by injecting cancer cells.
-
Once the tumors reach a suitable size, intravenously or intratumorally inject the porphyrin-based nanoparticles (e.g., porphysomes).
-
Allow sufficient time for the nanoparticles to accumulate in the tumor tissue (e.g., 24-48 hours).
-
Irradiate the tumor area with a near-infrared (NIR) laser (e.g., 670 nm or 808 nm) at a specific power density and duration.
-
Monitor the tumor temperature during irradiation using a thermal camera.
-
Monitor tumor growth and animal well-being over time.
-
At the end of the study, excise the tumors for histological analysis to assess treatment efficacy.
Visualizations
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy primarily induces apoptosis through the generation of reactive oxygen species, which trigger a cascade of molecular events.
Caption: PDT-induced apoptosis signaling pathway.
Experimental Workflow for Nanoparticle Synthesis and Characterization
A typical workflow for the synthesis and characterization of porphyrin-based nanoparticles is outlined below.
Caption: Workflow for nanoparticle synthesis and characterization.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. BJNANO - Photothermal ablation of murine melanomas by Fe3O4 nanoparticle clusters [beilstein-journals.org]
- 3. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrin-based nanocomposites for tumor photodynamic therapy | MRS Bulletin | Cambridge Core [cambridge.org]
- 6. Frontiers | Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy [frontiersin.org]
- 7. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembly of porphyrin-grafted lipid into nanoparticles encapsulating doxorubicin for synergistic chemo-photodynamic therapy and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Self-assembly of porphyrin-grafted lipid into nanoparticles encapsulating doxorubicin for synergistic chemo-photodynamic therapy and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. repository.lsu.edu [repository.lsu.edu]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. Self-assembly of porphyrin-grafted lipid into nanoparticles encapsulating doxorubicin for synergistic chemo-photodynamic therapy and fluorescence imaging [thno.org]
Application Notes and Protocols: Development of Porphyrin-Based Biosensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their analogues have emerged as a versatile and powerful platform for the development of chemical sensors, particularly for the detection of metal ions.[1][2][3] Their unique photophysical properties, including strong absorption in the visible region (a characteristic Soret band at 400-420 nm and weaker Q bands at 500-700 nm) and fluorescence capabilities, make them highly sensitive reporters.[1][3][4] The porphyrin macrocycle's structure can be readily modified, allowing for the fine-tuning of selectivity and sensitivity towards specific metal ions.[1][4] These modifications can include altering the central metal, grafting functional groups onto the porphyrin ring, or incorporating the porphyrin into composite materials like metal-organic frameworks (MOFs) and nanomaterials.[1][3][4][5] This adaptability has led to the creation of a wide array of porphyrin-based sensors that operate through various mechanisms, including fluorescence "turn-on"/"turn-off" systems, colorimetric changes, and electrochemical responses.[6][7][8][9] These sensors offer a promising avenue for rapid, on-site, and real-time analysis of toxic heavy metals and biologically significant ions in environmental and biological samples.[1][4]
Signaling Mechanisms
The detection of metal ions by porphyrin-based sensors typically relies on the interaction between the target ion and the porphyrin macrocycle, which induces a measurable change in the sensor's optical or electrochemical properties.
1. Fluorescence-Based Detection: Fluorescence sensing is a common mechanism where the metal ion modulates the fluorescence emission of the porphyrin.[6][7]
-
"Turn-Off" Sensing: The fluorescence of the porphyrin is quenched upon binding a metal ion. This can occur through mechanisms like energy or charge transfer to the bound ion. For example, Cu²⁺ often quenches the fluorescence of porphyrin-based sensors.[4]
-
"Turn-On" Sensing: The porphyrin is initially in a non-fluorescent or weakly fluorescent state. Binding of the target metal ion disrupts quenching pathways, leading to a significant enhancement in fluorescence intensity.[6][7][10] This is a highly desirable mechanism as it produces a signal against a low-background.
2. Electrochemical Detection: Electrochemical sensors utilize porphyrins as electrocatalysts or recognition elements on an electrode surface.[11] The binding of a metal ion can alter the electrochemical properties of the porphyrin, leading to a change in current or potential that can be measured. Porphyrin-based MOFs or composites with conductive nanomaterials like graphene are often used to enhance sensitivity and electron transfer.[11][12]
Caption: General signaling pathways for porphyrin-based metal ion sensors.
Quantitative Data Summary
The performance of various porphyrin-based biosensors for metal ion detection is summarized below. The data highlights the diversity of sensor design and their analytical capabilities.
| Porphyrin/Sensor Type | Target Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Reference(s) |
| Porphyrin-MOF (PCN/SA) | Zn²⁺ | Fluorescence ("Switch-on") | 0.07 µM | 0.1 - 250 µM | [6][7] |
| meso-tetrakis(4-carboxyphenyl)porphyrin | Zn²⁺ | Fluorescence | 6.22 nmol L⁻¹ | 6.60 - 100 nmol L⁻¹ | [13] |
| (DPA-C₂)₂-TPPS₃ | Zn²⁺ | Fluorescence ("Turn-on") | 12 nM (K_d) | Not Specified | [10][14] |
| Porphyrin-appended terpyridine (ProE) | Cd²⁺ | Fluorometric & Colorimetric | 0.073 µM | Not Specified | [15] |
| Porphyrin-functionalized rGO-AuNPs | Cd²⁺ | Electrochemical | Not Specified | Not Specified | [12] |
| DNA-functionalized Iron-Porphyrinic MOF | Pb²⁺ | Electrochemical | 0.034 nM | 0.05 - 200 nM | [16][17] |
| Cationic Porphyrin on Glass | Hg²⁺ | Fluorescence Quenching | 1 x 10⁻¹⁰ M | 1x10⁻¹⁰ - 1x10⁻⁶ M | [18] |
| Porphyrin-based MOF (MOF-525) | Cu²⁺ | Fluorescence ("Turn-off") | Not Specified | Not Specified | [9] |
Experimental Protocols
The following protocols provide a generalized framework for the development and application of porphyrin-based biosensors for metal ion detection.
Protocol 1: Synthesis of a Water-Soluble Porphyrin (e.g., TCPP)
This protocol describes the synthesis of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP), a common building block for creating water-soluble sensors.
Materials:
-
Pyrrole (B145914), freshly distilled
-
4-Carboxybenzaldehyde
-
Propionic acid
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux setup
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (40 mmol) and freshly distilled pyrrole (40 mmol) in a 1:1 mixture of propionic acid and nitrobenzene (250 mL).
-
Reflux: Heat the mixture to reflux at 120°C for 1-2 hours, monitoring the reaction progress by UV-vis spectroscopy for the appearance of the characteristic Soret peak.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature. A dark purple precipitate should form. If needed, cool further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with methanol, hot water, and finally methanol again to remove impurities.
-
Purification (Base-Acid Treatment):
-
Dissolve the crude porphyrin in 0.1 M NaOH solution.
-
Filter the solution to remove any insoluble non-porphyrinic polymers.
-
Re-precipitate the porphyrin by slowly adding 1 M HCl until the pH is approximately 4-5.
-
Collect the purified TCPP by filtration.
-
-
Drying and Characterization: Dry the final product under vacuum. Characterize the synthesized TCPP using UV-vis spectroscopy, ¹H NMR, and mass spectrometry to confirm its purity and identity.
Protocol 2: Fabrication of a Fluorescence-Based Porphyrin-MOF Sensor
This protocol outlines the solvothermal synthesis of a porphyrinic metal-organic framework (e.g., PCN-224 type) for use as a fluorescent sensor.[9]
Materials:
-
TCPP ligand (from Protocol 1)
-
Zirconium(IV) chloride (ZrCl₄)
-
Benzoic acid (as a modulator)
-
N,N-Dimethylformamide (DMF)
-
Scintillation vials or Teflon-lined autoclave
Procedure:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve TCPP (20 mg), ZrCl₄ (30 mg), and benzoic acid (300 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.
-
Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Collection: After the reaction, allow the oven to cool down slowly to room temperature. Purple crystals of the porphyrin-MOF will have formed.
-
Washing: Carefully decant the DMF solution. Wash the crystals by immersing them in fresh DMF for 12 hours, then in fresh acetone (B3395972) for another 12 hours to remove unreacted precursors. Repeat the washing steps three times.
-
Activation: Decant the solvent and activate the MOF by heating under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.
-
Characterization: Confirm the successful synthesis of the MOF using Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis for surface area.
Protocol 3: General Procedure for Metal Ion Detection
This protocol details the steps for using a fabricated sensor to detect metal ions in an aqueous sample.
Materials:
-
Activated porphyrin sensor (e.g., porphyrin-MOF from Protocol 2)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺) of known concentration
-
Buffer solution (e.g., Tris-HCl or HEPES, pH adjusted to 7.4 for biological relevance)
-
Fluorometer or UV-vis spectrophotometer
-
Cuvettes
Procedure:
-
Sensor Dispersion: Prepare a stock dispersion of the porphyrin sensor (e.g., 0.1 mg/mL) in the chosen buffer solution. Sonicate briefly to ensure homogeneity.
-
Sample Preparation:
-
To a series of cuvettes, add a fixed volume of the sensor dispersion (e.g., 2 mL).
-
Spike the cuvettes with varying concentrations of the target metal ion from the stock solutions to create a concentration gradient. Include a blank sample with no metal ion.
-
-
Incubation: Allow the mixtures to incubate for a specific period (e.g., 5-15 minutes) to ensure the binding equilibrium is reached.[6][7]
-
Spectroscopic Measurement:
-
Fluorescence: Measure the fluorescence emission spectrum for each sample using an appropriate excitation wavelength (typically near the Soret band, ~420 nm). Record the intensity at the peak emission wavelength.
-
UV-Vis: Measure the UV-vis absorption spectrum for each sample and record any shifts in the Soret or Q bands.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or change in absorbance) against the metal ion concentration.
-
Determine the linear detection range from the calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
-
Selectivity Test: Repeat the experiment using other potentially interfering metal ions at the same concentration as the target ion to evaluate the sensor's selectivity.[10]
Experimental Workflow
The development and application of a porphyrin-based biosensor follows a structured workflow, from initial design to final validation.
Caption: Workflow for porphyrin-based biosensor development.
Conclusion and Outlook
Porphyrin-based biosensors represent a highly promising and continuously evolving field for metal ion detection. Their excellent optical properties, structural versatility, and stability make them ideal candidates for developing sensitive and selective analytical tools.[4] Future research will likely focus on integrating these sensors into portable, low-cost devices, such as paper-based sensors, for on-site environmental monitoring and point-of-care diagnostics.[19] Furthermore, the development of multi-analyte sensor arrays and sensors capable of operating within complex biological matrices remains a key challenge and an exciting area for future innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Switch-on" fluorescence sensing platform based on porphyrin metal-organic frameworks for rapid and specific detection of zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Switch-on” fluorescence sensing platform based on porphyrin metal-organic frameworks for rapid and specific detection of zinc ion - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Research Progress on the Application of Metal Porphyrin Electrochemical Sensors in the Detection of Phenolic Antioxidants in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Chemical Sensors Using Porphyrin-Carbon Nanostructure Hybrid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A porphyrin-based fluorescence method for zinc determination in commercial propolis extracts without sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A porphyrin-based chemosensor for colorimetric and fluorometric detection of cadmium(II) with high selectivity | Semantic Scholar [semanticscholar.org]
- 16. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 17. Electrochemical Sensor for Lead Cation Sensitized with a DNA Functionalized Porphyrinic Metal–Organic Framework [agris.fao.org]
- 18. rroij.com [rroij.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Organometallic Functionalization of Porphyrins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of porphyrins using cutting-edge organometallic methodologies. The targeted functionalization of the porphyrin macrocycle is crucial for the development of new photosensitizers for photodynamic therapy (PDT), catalysts, and advanced materials. This document focuses on palladium, iridium, copper, and gold-mediated transformations, offering step-by-step protocols for key reactions.
Palladium-Catalyzed Porphyrin Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the modification of the porphyrin core.[1][2][3][4] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at the meso- or β-positions of the porphyrin, enabling the synthesis of complex and highly elaborated porphyrin architectures.[1][4]
Application Note:
Palladium catalysis facilitates a wide range of transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[5] These reactions typically involve the coupling of a halogenated porphyrin (bromo- or iodo- derivatives) with a suitable coupling partner, such as a boronic acid, terminal alkyne, alkene, or amine. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. Metalloporphyrins are often used in these reactions to prevent metalation of the porphyrin core by the palladium catalyst.[6]
Recent advancements have also led to the development of direct C-H arylation of porphyrins, which circumvents the need for pre-functionalized halogenated porphyrins.[7][8] This approach offers a more atom-economical and efficient route to arylated porphyrins.[7]
Key Reactions & Comparative Data:
| Reaction | Catalyst/Reagents | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 5,15-Dibromo-10,20-diarylporphyrin | 5,15-Diaryl-10,20-di(heteroaryl)porphyrin | 60-95 | [6] |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA | meso-Iodoporphyrin | meso-Alkynylporphyrin | 70-90 | [6] |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, TEA | meso-Bromoporphyrin | meso-Vinylporphyrin | 50-85 | [7] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | meso-Bromoporphyrin | meso-Aminoporphyrin | 56-80 | [9] |
| Direct C-H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, PivOH | meso-Tetraphenylporphyrin | β-Arylated-meso-tetraphenylporphyrin | 65-85 | [3][7] |
Experimental Protocols:
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of a meso-arylated porphyrin from a meso-bromoporphyrin and an arylboronic acid.
Materials:
-
5-Bromo-10,20-diphenylporphyrin (1 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 eq)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF) (optional, to improve solubility)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the 5-bromo-10,20-diphenylporphyrin, arylboronic acid, and K₂CO₃ in anhydrous toluene. If solubility is an issue, a small amount of DMF can be added.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Direct C-H Arylation of a Porphyrin
This protocol details the palladium-catalyzed C-H arylation at the β-position of a meso-tetraphenylporphyrin.[3][7]
Materials:
-
meso-Tetraphenylporphyrin (1 eq)
-
Aryl bromide (3 eq)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2 eq)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add meso-tetraphenylporphyrin, aryl bromide, Pd(OAc)₂, PPh₃, K₂CO₃, and PivOH.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMA to the tube via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or mass spectrometry.
-
Upon completion, cool the mixture to room temperature and dilute with dichloromethane (B109758) (DCM).
-
Filter the mixture through a short plug of silica gel to remove inorganic salts and catalyst residues.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography on silica gel.
Palladium-catalyzed porphyrin functionalization workflows.
Iridium-Catalyzed Porphyrin Functionalization
Iridium-catalyzed C-H activation, particularly borylation, has emerged as a highly efficient and regioselective method for functionalizing porphyrins.[1][2][3] This methodology allows for the direct introduction of a boryl group onto the porphyrin periphery, which can then be further transformed into a variety of functional groups through subsequent cross-coupling reactions.[1]
Application Note:
The iridium-catalyzed C-H borylation of porphyrins typically occurs at the sterically less hindered β-positions.[1][3] The reaction is highly regioselective, providing access to β-functionalized porphyrins that are often difficult to synthesize using traditional methods. The resulting borylated porphyrins are versatile building blocks for the construction of complex porphyrin arrays and functional materials.[1]
Key Reaction & Data:
| Reaction | Catalyst/Reagents | Substrate | Product | Yield (%) | Reference |
| C-H Borylation | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ | 5,15-Diarylporphyrin | 2-Boryl-5,15-diarylporphyrin | 80-95 | [1][3] |
Experimental Protocol:
Protocol 3: Iridium-Catalyzed C-H Borylation of a Porphyrin
This protocol outlines the regioselective borylation of a 5,15-diarylporphyrin at a β-position.[1][3]
Materials:
-
5,15-Diarylporphyrin (1 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
-
[Ir(OMe)(cod)]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)
-
Anhydrous Cyclohexane (B81311)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, combine the 5,15-diarylporphyrin, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy in a Schlenk tube.
-
Add anhydrous cyclohexane to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy or mass spectrometry.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the borylated porphyrin.
Iridium-catalyzed C-H borylation of porphyrins.
Copper-Catalyzed Porphyrin Functionalization
Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC) or "click chemistry," have become a popular strategy for incorporating porphyrin units into larger molecular architectures.[2][4] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications.
Application Note:
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring. By functionalizing a porphyrin with either an alkyne or an azide group, it can be readily "clicked" onto another molecule bearing the complementary functionality. This method is widely used to link porphyrins to peptides, polymers, and nanoparticles for applications in drug delivery and diagnostics.
Key Reaction & Data:
| Reaction | Catalyst/Reagents | Substrate | Product | Yield (%) | Reference |
| Azide-Alkyne Cycloaddition | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | Alkyne-porphyrin + Azido-substrate | Porphyrin-triazole conjugate | >90 | [10] |
Experimental Protocol:
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized porphyrin to an azido-functionalized biomolecule.
Materials:
-
Alkyne-functionalized porphyrin (1 eq)
-
Azido-functionalized biomolecule (1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the alkyne-functionalized porphyrin and the azido-functionalized biomolecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the solution of the porphyrin and biomolecule, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture will often turn a pale yellow or green color.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically complete within this timeframe.
-
Monitor the reaction by LC-MS or other appropriate analytical techniques.
-
Upon completion, the product can be purified by methods suitable for the biomolecule, such as size-exclusion chromatography or dialysis.
Copper-catalyzed azide-alkyne cycloaddition workflow.
Gold-Catalyzed Porphyrin Functionalization
The use of gold catalysis for the direct functionalization of the porphyrin macrocycle is an emerging area of research. While less developed than palladium and iridium-based methodologies, gold catalysts show promise for unique reactivity, including C-H activation.[3] A more established application of gold in this field is the functionalization of gold nanoparticles (AuNPs) with porphyrins to create novel nanomaterials for various applications.[4]
Application Note:
Gold(III) has been shown to act as a catalyst in the C-H activation of porphyrins.[3] Additionally, gold(III) porphyrin complexes themselves can serve as catalysts for other organic transformations, such as the cycloisomerization of allenones.[5] The synthesis of porphyrin-functionalized gold nanoparticles is a robust method for creating stable nanoconjugates. These materials are of interest for applications in sensing, catalysis, and nanomedicine. The functionalization is typically achieved through the formation of a strong gold-sulfur bond between a thiolated porphyrin and the gold nanoparticle surface.[4]
Key Application & Data:
| Application | Method | Substrates | Product | Reference |
| Nanoparticle Functionalization | Thiol-AuNP self-assembly | Thiol-functionalized porphyrin + AuNPs | Porphyrin-coated AuNPs | N/A |
| Catalysis by Au(III) Porphyrin | Cycloisomerization | Allenones | Furans | up to 98% |
Experimental Protocol:
Protocol 5: Functionalization of Gold Nanoparticles with a Thiolated Porphyrin
This protocol details the preparation of porphyrin-coated gold nanoparticles via a ligand exchange reaction.[4]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) aqueous solution
-
Thiol-functionalized porphyrin
-
Toluene
Procedure:
-
Synthesize or obtain a thiol-functionalized porphyrin.
-
In a vial, dissolve the thiol-functionalized porphyrin in toluene.
-
In a separate vial, take a solution of citrate-stabilized AuNPs.
-
Add acetone to the AuNP solution, which will act as a phase-transfer agent.
-
Slowly add the porphyrin-toluene solution to the AuNP-acetone-water mixture with vigorous stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for the ligand exchange to occur, where the thiolated porphyrin displaces the citrate (B86180) ions on the AuNP surface.
-
The functionalized AuNPs can be isolated by centrifugation.
-
Wash the resulting porphyrin-coated AuNPs several times with ethanol (B145695) and water to remove excess porphyrin and other reagents.
-
Resuspend the purified porphyrin-coated AuNPs in a suitable solvent for characterization and further use.
Functionalization of gold nanoparticles with porphyrins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Functionalization of Gold Nanoparticles with Ru-Porphyrin and Their Selectivity in the Oligomerization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold versus silver catalyzed intramolecular hydroarylation reactions of [(3-arylprop-2-ynyl)oxy]benzene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacterial Porphyrin Extraction and Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of porphyrins from bacterial sources. The methodologies outlined are essential for researchers studying bacterial metabolism, scientists investigating light-activated antimicrobial agents, and professionals in drug development targeting heme biosynthesis pathways.
Introduction
Porphyrins are a class of highly conjugated, cyclic tetrapyrrole macromolecules that play a crucial role in various biological processes.[1][2] In bacteria, porphyrins are precursors to essential molecules like heme, which is a vital component of cytochromes and various enzymes involved in respiration and detoxification.[3][4] The endogenous production of porphyrins by certain bacteria can also be exploited for diagnostic and therapeutic purposes, such as photodynamic therapy. The accurate extraction and quantification of these molecules are paramount for understanding bacterial physiology and developing novel antimicrobial strategies.
I. Signaling Pathways and Experimental Workflow
Bacterial Porphyrin Biosynthesis Pathway
Bacteria primarily synthesize porphyrins through the heme biosynthesis pathway. This intricate pathway begins with the synthesis of 5-aminolevulinic acid (ALA) via either the C4 (Shemin) pathway, which condenses succinyl-CoA and glycine, or the C5 pathway, which utilizes glutamate.[1][5][6] Two molecules of ALA are then condensed to form porphobilinogen (B132115) (PBG). Four PBG molecules are subsequently polymerized to create a linear tetrapyrrole, which is then cyclized to form uroporphyrinogen III. This molecule is a key branch point for the synthesis of various tetrapyrroles. For heme synthesis, uroporphyrinogen III is converted to coproporphyrinogen III. From here, the pathway can diverge into the protoporphyrin-dependent pathway, common in Gram-negative bacteria and eukaryotes, or the coproporphyrin-dependent pathway, found in many Gram-positive bacteria.[3][7]
The regulation of this pathway is tightly controlled at several enzymatic steps to prevent the toxic accumulation of porphyrin intermediates.[8] Key regulatory points include feedback inhibition by heme and transcriptional control in response to environmental cues such as iron availability and oxygen levels.[3][7][9]
Caption: Bacterial Porphyrin Biosynthesis Pathway.
General Experimental Workflow
The general workflow for bacterial porphyrin analysis involves several key stages, from sample preparation to data analysis. The initial step is the cultivation of bacterial cells under specific conditions. Following cultivation, the cells are harvested and subjected to a lysis procedure to release intracellular contents. Porphyrins are then extracted from the cell lysate using organic solvents. The extract may require a clean-up step, such as solid-phase extraction, to remove interfering substances. Finally, the purified porphyrins are quantified using analytical techniques like LC-MS/MS or spectrofluorometry.
Caption: General Experimental Workflow for Porphyrin Analysis.
II. Experimental Protocols
Protocol 1: Porphyrin Extraction and Quantification by LC-MS/MS
This protocol is adapted for the extraction and quantification of protoporphyrin IX and coproporphyrin III from bacteria such as Escherichia coli.[3][7]
Materials:
-
Bacterial cell culture
-
0.05 M Tris-HCl pH 8.2, 2 mM EDTA
-
Ethyl acetate (B1210297)/acetic acid (3:1, v/v)
-
Deionized water
-
3 M HCl
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
Porphyrin standards (Protoporphyrin IX, Coproporphyrin III)
Equipment:
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
LC-MS/MS system with an ESI source
Procedure:
-
Cell Harvesting: Culture bacterial cells to the desired density (e.g., A600 of 0.4 in 100 ml). Harvest cells by centrifugation at 7,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet with 20 ml of pre-chilled Tris-EDTA buffer and centrifuge again.
-
Resuspension and Lysis: Resuspend the cell pellet in 1 ml of ethyl acetate/acetic acid (3:1, v/v). Lyse the cells by sonication on ice.
-
Debris Removal: Centrifuge at 7,000 x g for 10 minutes at 4°C to remove cell debris. Transfer the supernatant to a new tube.
-
Aqueous Wash: Add 1 ml of deionized water, vortex, and centrifuge at 7,000 x g for 5 minutes. Carefully remove and discard the upper aqueous layer. Repeat this wash step.
-
Porphyrin Solubilization: Add 100 µl of 3 M HCl to the organic phase to solubilize the porphyrins. Vortex vigorously and centrifuge.
-
Sample Collection: Transfer the upper, aqueous layer containing the water-soluble porphyrins to a fresh tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient of Mobile Phase A and B.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transitions m/z 563.2 → 504.1 for protoporphyrin IX and m/z 655.4 → 596.3 for coproporphyrin III.[7]
-
Generate a standard curve using known concentrations of porphyrin standards to quantify the porphyrins in the bacterial extracts.
-
Protocol 2: Porphyrin Extraction from Oral Bacteria with Solid-Phase Extraction Cleanup
This protocol is designed for the selective determination of various porphyrins in oral bacteria like Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis.[8][9][10][11][12]
Materials:
-
Bacterial cell culture
-
Tris-EDTA (TE) buffer
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol:acetonitrile (9:1, v/v)
-
Deionized water
-
1 M Ammonium (B1175870) acetate, pH 5.16
-
Acetone:formic acid (9:1, v/v)
-
6 M Formic acid
Equipment:
-
Ultrasonicator
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
HPLC system with a fluorescence or mass spectrometry detector
Procedure:
-
Cell Lysis: Resuspend bacterial cells in TE buffer and lyse them using ultrasonication. This method has been shown to have a high microbial killing efficiency.[8][9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 ml of methanol:acetonitrile (9:1, v/v), followed by 3 ml of deionized water, and finally 3 ml of 1 M ammonium acetate (pH 5.16).[5]
-
Sample Loading and Washing: Load the cell lysate onto the conditioned SPE cartridge. Wash the cartridge with 3 ml of 1 M ammonium acetate (pH 5.16) to remove impurities.
-
Elution: Elute the porphyrins from the cartridge with 2 ml of acetone:formic acid (9:1, v/v).[5]
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen in a heated water bath.
-
Reconstitution: Reconstitute the dried porphyrin extract in a suitable volume (e.g., 500 µl) of 6 M formic acid for analysis.[5]
-
Quantification: Analyze the reconstituted sample by HPLC with fluorescence detection or by LC-MS/MS. A reversed-phase C18 column is commonly used for separation.[9]
III. Data Presentation
The quantification of porphyrins in different bacterial species is crucial for comparative studies. The following table summarizes representative data on porphyrin content in selected oral pathogens.
Table 1: Porphyrin Content in Oral Bacteria Under Different Culture Conditions
| Bacterial Species | Culture Condition | Uroporphyrin (nmol/g) | 7-carboxylporphyrin (nmol/g) | Coproporphyrin (nmol/g) | Protoporphyrin IX (nmol/g) | Total Porphyrin (nmol/g) | Reference |
| Aggregatibacter actinomycetemcomitans | 3-day culture | ND | ND | 0.5 ± 0.1 | 1.2 ± 0.2 | 1.7 ± 0.3 | [13] |
| Aggregatibacter actinomycetemcomitans | Passaged onto new medium | 2.3 ± 0.5 | 1.8 ± 0.4 | 15.6 ± 3.1 | 28.1 ± 5.6 | 47.8 ± 9.6 | [13] |
| Porphyromonas gingivalis | Grown without blood | - | - | - | 1.5 ± 0.3 | - | [13] |
| Porphyromonas gingivalis | Grown with blood | - | - | - | 3.8 ± 0.8 | - | [13] |
ND: Not Detected. Data are presented as mean ± standard deviation. The study by Fyrestam et al. demonstrated that the porphyrin content and profile in A. actinomycetemcomitans are significantly affected by the age of the culture and passaging onto fresh medium, with a notable increase in total porphyrin content.[13] For P. gingivalis, the presence of blood in the growth medium led to a more than two-fold increase in protoporphyrin IX concentration.[13]
IV. Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the extraction and quantification of bacterial porphyrins. The choice of method will depend on the specific research question, the bacterial species under investigation, and the available instrumentation. Accurate quantification of porphyrins is essential for advancing our understanding of bacterial physiology, pathogenesis, and for the development of novel therapeutic interventions. The significant influence of culture conditions on porphyrin production highlights the need for standardized protocols in in vitro studies.[13]
References
- 1. Porphyrin - Wikipedia [en.wikipedia.org]
- 2. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heme Synthesis and Acquisition in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Porphyrin Metabolisms in Human Skin Commensal Propionibacterium acnes Bacteria: Potential Application to Monitor Human Radiation Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Level Production of Porphyrins in Metabolically Engineered Escherichia coli: Systematic Extension of a Pathway Assembled from Overexpressed Genes Involved in Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria [frontiersin.org]
- 8. caister.com [caister.com]
- 9. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of culture conditions on porphyrin production in Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphyrin Precursors in Molecular Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Porphyrins and their precursors are a versatile class of molecules that have garnered significant interest in the field of molecular electronics. Their unique electronic and photophysical properties, which can be finely tuned through synthetic modifications, make them ideal candidates for a variety of applications, including molecular wires, transistors, switches, and sensors.[1][2] The rigid, planar structure of the porphyrin macrocycle facilitates efficient charge transport, and the ability to introduce specific functional groups allows for precise control over their assembly and interaction with electrodes.[3][4] This document provides detailed application notes and experimental protocols for the use of porphyrin precursors in the fabrication and characterization of molecular electronic devices.
Key Applications and Principles
Porphyrin-based molecular electronics leverage the intrinsic properties of these macrocycles to create functional electronic components at the single-molecule level. The primary applications include:
-
Molecular Wires: Linear chains of porphyrin molecules, often linked by conjugated bridges, can act as molecular wires, efficiently transporting charge over several nanometers.[5] Remarkably, some fused porphyrin oligomers exhibit a conductance that increases with length, defying the classical exponential decay observed in many molecular systems.[6]
-
Molecular Switches: By incorporating photo- or redox-active centers, or by inducing conformational changes, porphyrin molecules can be designed to switch between high and low conductance states.[7][8] These molecular switches are fundamental components for memory and logic devices, with reported ON/OFF ratios exceeding 2000.[7]
-
Organic Field-Effect Transistors (OFETs): Porphyrin derivatives can be used as the active semiconductor layer in OFETs.[9][10][11] The performance of these devices, characterized by their charge carrier mobility, is highly dependent on the molecular packing and peripheral substituents of the porphyrin.[9][12]
-
Sensors: The porphyrin macrocycle can bind to various analytes, leading to detectable changes in its electronic or optical properties. This makes porphyrin-based devices promising candidates for highly sensitive chemical and biological sensors.
The electronic properties of porphyrins can be systematically tuned by:
-
Central Metal Ion: The chelation of different metal ions within the porphyrin core significantly influences the energy levels of the frontier molecular orbitals and, consequently, the conductance of the molecule.[13]
-
Peripheral Substituents: Attaching electron-donating or -withdrawing groups to the periphery of the porphyrin macrocycle allows for fine-tuning of its redox potentials and charge transport characteristics.[9]
-
Linker Groups: In porphyrin oligomers, the nature of the bridging linker molecules affects the degree of electronic coupling between adjacent porphyrin units and the overall conductance of the molecular wire.[4]
Quantitative Data Summary
The following tables summarize key performance metrics for various porphyrin-based molecular electronic devices reported in the literature.
Table 1: Single-Molecule Conductance of Porphyrin-Based Molecular Wires
| Porphyrin Derivative | Measurement Technique | Conductance (G₀) | Attenuation Factor (β) (Å⁻¹) | Reference |
| Butadiyne-linked porphyrin oligomers | STM I(s) and I(t) | Varies with length | 0.04 ± 0.006 | [12] |
| Axially-bridged zinc-porphyrin/bipyridine wires (up to 14nm) | STM Spectroscopy | Varies with length | 0.015 ± 0.006 | |
| Fused oligo-porphyrin nanowires (monomer, dimer, trimer) | STM-BJ | Increases with length | Negative | |
| β-substituted free-base porphyrin (P1) | STM-BJ | 1.5 x 10⁻⁴ | N/A | [13] |
| β-substituted zinc porphyrin (Zn-P1) | STM-BJ | 2.5 x 10⁻⁴ | N/A | [13] |
Table 2: Performance of Porphyrin-Based Molecular Switches
| Porphyrin Derivative | Switching Mechanism | ON/OFF Ratio | Reference |
| 21,23-dithia-porphyrins (N₂S₂-porphyrins) | Redox-active core | >20 | [1] |
| Porphyrin-ethyne-benzene with amino substituent | Conformational change | ~550 | [7] |
| Porphyrin-ethyne-benzene with nitro substituent | Conformational change | ~2000 | [7] |
| Porphyrin with pendant dipoles in graphene nano-gaps | Electric field-induced rotation | 100 - 2200 | [8] |
| Expanded porphyrins | Redox and topological changes | up to 10³ | [14] |
Table 3: Hole Mobility in Porphyrin-Based Organic Field-Effect Transistors (OFETs)
| Porphyrin Derivative | Device Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Platinum(II) etioporphyrin-I | Thin-film | 0.32 | >10⁴ | [9][12] |
| π-extended tetra(phenyl)porphyrin derivative (TTPZn) | Single-crystal | 0.32 | >10⁴ | [10] |
| π-extended porphyrin derivative (H₂TP) | Single-crystal | 0.85 | >10⁴ | [10] |
| π-extended porphyrin derivative (ZnTP) | Single-crystal | 2.90 | >10⁴ | [10] |
| Rubrene | Single-crystal | ~8 | >10⁵ | [15] |
| 5,10,15,20-tetraphenyl porphyrin | Spin-coated film | 0.012 | N/A | [10] |
| 2TBPH and 2TBPZ porphyrins (2TBTZ) | Single-crystal | ~0.36 | 2 x 10³ | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Terminated Porphyrin Precursor
This protocol describes the synthesis of a thioaryl-porphyrin from 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) (TPP-F₂₀) and a diaryldisulfide, a method that allows for the introduction of thiol anchoring groups for attachment to gold surfaces.[16]
Materials:
-
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (TPP-F₂₀)
-
Diaryldisulfide (e.g., diphenyl disulfide)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (B145695) (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon gas
-
Schlenk tube and standard glassware
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, add the diaryldisulfide (0.08 mmol), anhydrous THF (7 mL), NaBH₄ (180 µmol, 6.8 mg), and ethanol (3 mL).
-
Porphyrin Addition: After stirring for 1 minute, add TPP-F₂₀ (10 µmol, 10 mg) to the reaction mixture.
-
Reaction: Stir the resulting mixture at 50 °C for 15 minutes.
-
Quenching and Extraction: Quench the reaction with 10 mL of water. Extract the aqueous layer with CH₂Cl₂.
-
Drying and Evaporation: Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to dryness.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired thioaryl-porphyrin.
Characterization:
-
Confirm the structure of the synthesized porphyrin using ¹H NMR and mass spectrometry.[17]
-
Characterize the photophysical properties using UV-Vis absorption and fluorescence spectroscopy.[16][18][19]
References
- 1. High-performance room-temperature molecular switches enabled by resonant tunnelling in dithia-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of extended covalently bound porphyrins on the Au(111) surface - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00081H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrins as Molecular Electronic Components of Functional Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Characterization of a Thiol-Tethered Tripyridyl Porphyrin on Au(111) | Semantic Scholar [semanticscholar.org]
- 6. Ballistic Conductance through Porphyrin Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A single-molecule porphyrin-based switch for graphene nano-gaps - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. A high-performance organic field-effect transistor based on platinum(II) porphyrin: peripheral substituents on porphyrin ligand significantly affect film structure and charge mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arxiv.org [arxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. secjhuapl.edu [secjhuapl.edu]
- 19. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphyrin-Based Covalent Organic Frameworks (COFs)
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising materials for a wide range of applications.[1][2][3] The integration of porphyrin macrocycles into COF structures is particularly advantageous. Porphyrins, known for their unique optical, electronic, and catalytic properties, can be systematically arranged within the COF's ordered pores, leading to materials with enhanced performance in areas like photocatalysis, gas storage, sensing, and nanomedicine.[2][3][4][5] This document provides an overview of common porphyrin precursors, synthetic methodologies, and detailed protocols for the synthesis of porphyrin-based COFs.
Application Notes
Porphyrin Precursors for COF Synthesis
The design of porphyrin-based COFs begins with the selection of appropriate porphyrin monomers. These precursors are typically functionalized at the meso-positions of the porphyrin ring with reactive groups that can undergo condensation reactions to form the framework. The choice of functional group dictates the type of linkage in the resulting COF.
Common Porphyrin Precursors:
-
Tetrakis(4-aminophenyl)porphyrin (TAPP): A versatile precursor with four amino groups, commonly used for synthesizing imine-linked COFs.
-
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Features four carboxylic acid groups, suitable for forming ester or amide linkages. It has been used to synthesize metal-organic frameworks (MOFs) via coordination with metal clusters.[6]
-
Tetrakis(4-formylphenyl)porphyrin (TFPP): Contains four aldehyde groups, which react with amino-functionalized linkers to form imine bonds.
-
Tetrakis(4-dihydroxyborylphenyl)porphyrin: Used for creating boronate-ester-linked COFs through condensation with polyol linkers.[4]
The rigidity and planar geometry of these porphyrin building blocks contribute to the formation of highly crystalline and ordered COF structures.[7]
Synthetic Strategies and Linkages
The synthesis of porphyrin-based COFs relies on reversible covalent bond formation, which allows for "error-checking" and "self-healing" during crystallization, leading to thermodynamically stable and ordered frameworks.[4] The most common synthetic strategies involve solvothermal methods where the precursors are heated in a mixture of solvents.
Key Linkage Types:
-
Imine Condensation: This is the most widely used reaction, forming robust C=N bonds through the reaction of an amine and an aldehyde.[4] Imine-linked COFs generally exhibit high chemical stability.[7] The first imine-linked porphyrin COF, COF-366, was synthesized from TAPP and p-phenylenedialdehyde.[4]
-
Boronate Ester Condensation: This reaction occurs between boronic acids and diols. COFs with B-O linkages show high crystallinity and surface areas but can be less stable in aqueous solutions.[4]
-
Triazine Condensation: Formed by the cyclotrimerization of nitrile-functionalized monomers, resulting in highly stable covalent triazine frameworks (CTFs).[4]
The choice of linkage and building blocks directly influences the resulting COF's properties, including its pore size, surface area, and stability.
Applications in Research and Drug Development
The unique properties of porphyrin COFs make them highly suitable for various applications.
-
Photocatalysis: Porphyrin COFs are excellent photocatalysts for CO₂ reduction and hydrogen evolution due to their ability to absorb visible light and facilitate charge separation and transport.[4][5][8] The ordered stacking of porphyrin units creates efficient pathways for electron mobility.[7]
-
Sensing: The porous structure and active sites within porphyrin COFs can be used for the selective detection of molecules and ions.
-
Drug Delivery and Therapy: Porphyrin COFs are being explored for biomedical applications, including photodynamic therapy (PDT) and photothermal therapy (PTT).[5][9] Their ability to generate reactive oxygen species (ROS) upon irradiation makes them effective agents for cancer therapy.[9][10] Three-dimensional (3D) porphyrin COFs have shown superior ROS generation and anticancer activity compared to their 2D counterparts.[9]
Quantitative Data of Porphyrin-Based COFs
The structural and functional properties of porphyrin COFs can be quantified using various characterization techniques. The data below summarizes key parameters for several reported porphyrin COFs.
| COF Name | Porphyrin Precursor | Linker | Linkage | BET Surface Area (m²/g) | Pore Size (nm) | Application / Key Finding |
| COF-366 | TAPP | p-Phenylenedialdehyde | Imine | - | 2.0 | High charge carrier mobility (8.1 cm² V⁻¹ s⁻¹)[4] |
| CoPor-DPP-COF | Co-Porphyrin Aldehyde | 3,8-diamino-6-phenyl-phenanthridine | Imine | 1021 | - | Photocatalytic CO₂ reduction (10,200 µmol g⁻¹ h⁻¹)[8] |
| COF-K | TAPP | 3,6-diformyl-9-ethylcarbazole | Imine | 626 | 1.25 | CO₂ adsorption (89 mg g⁻¹ at 273 K)[11][12] |
| A₂B₂-Por-COF | A₂B₂ Porphyrin Monomer | Self-condensation | Imine | - | - | Heterogeneous catalysis (sulfide oxidation >99% conversion)[13] |
| 3D-Por-COF | Tetrahedral Amine + Square Porphyrin Aldehyde | - | Imine | High | Microporous | Heterogeneous catalyst for singlet oxygen generation[10] |
| ZnPor-DETH-COF | Zn-Porphyrin | - | - | - | - | Photocatalytic hydrogen evolution (413 µmol g⁻¹ h⁻¹)[4] |
Experimental Protocols
Protocol 1: Synthesis of an Imine-Linked 2D Porphyrin COF (e.g., COF-366)
This protocol describes a general procedure for synthesizing a 2D porphyrin COF via solvothermal imine condensation.
Materials:
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
-
Terephthalaldehyde (or other dialdehyde (B1249045) linker)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous Acetic Acid (e.g., 6 M)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Reaction Mixture: In a Pyrex tube, add TAPP and the dialdehyde linker in the appropriate stoichiometric ratio (e.g., 1:2 molar ratio).
-
Solvent Addition: Add a solvent mixture, for example, mesitylene, dioxane, and 6 M aqueous acetic acid. The acetic acid acts as a catalyst for the reversible imine formation.
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen. Seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3-7 days). During this time, a crystalline solid will precipitate.
-
Isolation and Washing: After cooling to room temperature, collect the solid precipitate by filtration. Wash the product sequentially with anhydrous THF and acetone to remove unreacted monomers and residual solvent.
-
Drying: Dry the final COF product in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight. The result is a fine, colored powder.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretch) and the disappearance of amine (N-H) and aldehyde (C=O) stretches.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Visualizations
Diagrams of Workflows and Structures
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrin-Based Covalent Organic Frameworks: Design, Synthesis, Photoelectric Conversion Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00214H [pubs.rsc.org]
- 8. Two-Dimensional Porphyrin-Based Covalent Organic Framework with Enlarged Inter-layer Spacing for Tunable Photocatalytic CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel One-Dimensional Porphyrin-Based Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel One-Dimensional Porphyrin-Based Covalent Organic Framework [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Aminophenyl Porphyrin-Based Mass Cytometry Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass cytometry, or CyTOF (Cytometry by Time-of-Flight), is a powerful technology for high-dimensional single-cell analysis. It utilizes antibodies tagged with stable heavy metal isotopes to simultaneously quantify dozens of cellular parameters, avoiding the spectral overlap issues inherent in fluorescence-based flow cytometry.[1][2] The multiplexing capability of mass cytometry is fundamentally limited by the availability of suitable metal isotope tags.[1][2]
Currently, the most common reagents employ metal-chelating polymers that are primarily designed to bind lanthanide series metals.[1][3] This has restricted the full utilization of the mass spectrometer's detection range. Porphyrins, as versatile and stable chelating agents for a wide array of metal ions, present a promising alternative to expand the palette of available isotopes for mass cytometry.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of aminophenyl porphyrin precursors in the creation of novel mass cytometry tags. The use of a porphyrin scaffold allows for the stable incorporation of non-lanthanide heavy metals, thereby opening new channels for detection and enabling more complex, highly multiplexed experimental designs.
Workflow for Developing and Validating Porphyrin-Based Mass Cytometry Tags
The overall process involves the synthesis of a functionalized porphyrin, chelation of a heavy metal isotope, conjugation to a monoclonal antibody, and subsequent use in a mass cytometry staining experiment.
Data Presentation: Performance and Advantages
Porphyrin-based tags offer several key advantages over traditional polymer-based tags, primarily by expanding the range of usable isotopes and potentially offering improved sensitivity.
Table 1: Expanded Range of Potential Metal Isotopes for Porphyrin Tags
| Metal Class | Potential Isotopes | Notes |
| Transition Metals | Rhodium (¹⁰³Rh), Palladium (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd), Silver (¹⁰⁷Ag, ¹⁰⁹Ag), Gold (¹⁹⁷Au) | Opens up the lower mass range of the spectrometer. Palladium isotopes are particularly useful for barcoding.[4] |
| Post-Transition Metals | Indium (¹¹³In, ¹¹⁵In), Tin (¹¹⁷Sn, ¹¹⁸Sn), Bismuth (²⁰⁹Bi) | Bismuth provides a clean, high-mass channel with minimal interference.[5] |
| Metalloids | Antimony (¹²¹Sb, ¹²³Sb), Tellurium (¹²⁵Te, ¹²⁸Te, ¹³⁰Te) | Further expands the available channels. |
| Lanthanides | (Compatible) | Porphyrins can also chelate lanthanides, offering a universal platform. |
Table 2: Comparative Performance Characteristics
| Parameter | Standard Polymer-Based Tags | Porphyrin-Based Tags | Rationale / Notes |
| Metal Compatibility | Primarily Lanthanides, Yttrium, Bismuth | Broad range including transition and post-transition metals | Porphyrin's tetrapyrrolic ring structure forms stable chelates with a wider variety of metals.[1][2] |
| Signal Sensitivity | High (multiple chelating sites per polymer) | Potentially higher | Nanoparticle or framework approaches using porphyrins can incorporate a high density of metal atoms per tag, boosting signal. |
| Signal Spillover | Subject to M+16 oxidation for some light lanthanides (e.g., ¹⁴¹Pr) | Can utilize metals not prone to oxidation | By using metals like Rhodium, Palladium, or Bismuth, the M+16 spillover from oxide formation is avoided.[6] |
| Synthesis | Well-established commercial kits | Requires multi-step chemical synthesis | Porphyrin-based tags are currently a research-level reagent requiring in-house synthesis and validation. |
| Stability | High | High | Porphyrins form kinetically stable chelates with metals.[1] |
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Functionalized Aminophenyl Porphyrin
This protocol describes the synthesis of a porphyrin with a maleimide (B117702) group, which serves as a reactive handle for conjugation to thiol groups on a partially reduced antibody. This is adapted from procedures for creating functionalized porphyrins.
Materials:
-
5-(4-aminophenyl)-10,15,20-triphenylporphyrin (or similar aminophenyl precursor)
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve the aminophenyl porphyrin precursor in anhydrous DMF.
-
Add triethylamine (TEA) to the solution to act as a base.
-
In a separate vial, dissolve a 1.5 molar excess of 3-Maleimidopropionic acid N-hydroxysuccinimide ester in anhydrous DMF.
-
Add the SMCC solution dropwise to the stirring porphyrin solution at room temperature.
-
Allow the reaction to proceed for 4-6 hours, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography, eluting with a DCM/methanol gradient.
-
Collect the fractions containing the desired maleimide-functionalized porphyrin.
-
Evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H-NMR and mass spectrometry.
Protocol 2: Chelation of Heavy Metal Isotope (e.g., Bismuth)
This protocol details the incorporation of a heavy metal isotope into the synthesized porphyrin.
Materials:
-
Maleimide-functionalized porphyrin
-
Bismuth(III) chloride (or other metal salt of the desired isotope)
-
DMF
-
Sodium acetate (B1210297)
Procedure:
-
Dissolve the maleimide-functionalized porphyrin in DMF.
-
Add a 10-fold molar excess of the bismuth(III) salt to the solution.
-
Add sodium acetate to buffer the solution and facilitate the metal insertion.
-
Heat the reaction mixture to 80-100°C for 2 hours.
-
Monitor the completion of the metalation reaction using UV-Vis spectroscopy. A characteristic shift in the Soret peak indicates successful metal incorporation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the metalated porphyrin by adding water.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product repeatedly with water to remove excess unchelated metal salts.
-
Dry the final metalated porphyrin tag under vacuum.
Protocol 3: Conjugation of Metalated Porphyrin Tag to Antibody
This protocol uses maleimide-thiol chemistry to conjugate the metalated porphyrin tag to a monoclonal antibody.[][8]
Materials:
-
Monoclonal antibody (carrier-free, >2 mg/mL)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Metalated maleimide-porphyrin tag
-
Anhydrous DMSO
-
PBS buffer (pH 7.2-7.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or ultrafiltration spin columns (50 kDa MWCO).[8]
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 2-5 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at 37°C to partially reduce the antibody's disulfide bonds, exposing free thiol (-SH) groups.[]
-
Remove the excess TCEP using a desalting column or a 50 kDa MWCO spin filter, exchanging the buffer back to PBS.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the metalated maleimide-porphyrin tag in anhydrous DMSO.
-
Immediately after antibody reduction and purification, add the porphyrin-tag solution to the antibody at a 15-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.[9]
-
-
Purification of the Conjugate:
-
Purify the antibody-porphyrin conjugate from the unreacted tag using a size-exclusion chromatography column or by repeated washing in a 50 kDa MWCO spin filter with an appropriate buffer (e.g., PBS with BSA for stabilization).
-
-
Characterization and Storage:
-
Determine the final concentration of the conjugated antibody using a NanoDrop spectrophotometer at 280 nm.
-
The degree of labeling can be estimated by measuring the absorbance of the porphyrin's Soret peak and the antibody's absorbance at 280 nm.
-
Store the final conjugate at 4°C. Add sodium azide (B81097) for long-term storage if appropriate for the intended application.
-
Chemical Conjugation Pathway
The conjugation relies on the reaction between the maleimide group on the porphyrin tag and the free thiol group on the partially reduced antibody, forming a stable thioether bond.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Method for Tagging Antibodies with Metals for Mass Cytometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample multiplexing in CyTOF: Path to optimize single-cell proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metal-isotope-tagged monoclonal antibodies for high-dimensional mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Endogenous Photosensitization Using 5-Aminolevulinic Acid (ALA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and applications of endogenous photosensitization using 5-aminolevulinic acid (ALA), a cornerstone of modern photodynamic therapy (PDT). It includes comprehensive protocols for key in vitro experiments, quantitative data summaries, and visual representations of the underlying biochemical and cellular pathways.
Principle of Endogenous Photosensitization with ALA
5-aminolevulinic acid is a natural amino acid and a precursor in the heme biosynthesis pathway.[1][2] When exogenous ALA is administered, it bypasses the normal rate-limiting step of this pathway, leading to the accumulation of a potent photosensitizer, Protoporphyrin IX (PpIX), particularly in neoplastic cells.[1][3][4] This tumor-selective accumulation is attributed to differences in enzymatic activity, such as lower ferrochelatase activity, in cancer cells compared to healthy tissues.[2][3] PpIX itself is not a drug but a photodynamically active molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), leading to localized cell death.[3][5] This process forms the basis of ALA-based photodynamic diagnosis (PDD) and photodynamic therapy (PDT).[2][6]
Biochemical Pathway: ALA to Protoporphyrin IX (PpIX)
Exogenously supplied ALA is taken up by cells and enters the heme synthesis pathway.[3] A series of enzymatic reactions, occurring in both the mitochondria and cytoplasm, convert ALA into PpIX.[1] Normally, the enzyme ferrochelatase incorporates iron into PpIX to form heme, which in turn regulates ALA synthesis via negative feedback.[4] The administration of excess ALA overwhelms the capacity of ferrochelatase, causing PpIX to accumulate.[3][4]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy [mdpi.com]
Application Notes and Protocols for Porphyrin-Based Photosensitizers in Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the combination of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to selective destruction of pathological tissues.[1][2][3] Porphyrins and their derivatives are a cornerstone of PDT, having been developed from first-generation compounds like Photofrin® to more advanced second and third-generation agents with improved photophysical and biological properties.[1][2][3][4] The fundamental mechanism involves the absorption of light by the PS, which transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂) and other ROS, which are responsible for inducing cell death.[1][2][4][5]
This document provides detailed application notes on the properties and use of porphyrin-based photosensitizers and standardized protocols for their evaluation in preclinical research.
Mechanism of Action & Cellular Response
Upon light activation, the porphyrin-based PS transitions from its ground state (S₀) to an excited singlet state (S₁), and then to a longer-lived excited triplet state (T₁). The triplet state PS can then initiate two types of photochemical reactions:
-
Type I Reaction: The PS reacts directly with a substrate, like a biological molecule, to transfer a hydrogen atom or an electron, forming radicals. These radicals can then react with oxygen to produce ROS such as superoxide (B77818) anion and hydroxyl radicals.
-
Type II Reaction: The PS transfers its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[6][7] This is considered the predominant pathway in PDT.
The generated ROS induce oxidative stress, damaging cellular components based on the subcellular localization of the photosensitizer.[6][8] This damage initiates various cell death pathways, including apoptosis, necrosis, and autophagy, ultimately leading to tissue destruction.[2][3][9]
The specific cell death pathway activated by PDT is highly dependent on the photosensitizer's subcellular localization.[6][8]
-
Mitochondrial Localization: Leads to the release of cytochrome c, activating the intrinsic apoptotic pathway.[6][8]
-
Endoplasmic Reticulum (ER) Localization: Causes ER stress and release of calcium, which can trigger apoptosis.[6][8][10]
-
Lysosomal Localization: Light activation can rupture lysosomes, releasing proteases into the cytoplasm and inducing necrosis or apoptosis.[6][8]
-
Plasma Membrane Localization: Can cause rapid loss of membrane integrity, leading primarily to necrotic cell death.[6]
Data Presentation: Properties of Porphyrin-Based Photosensitizers
The efficacy of a porphyrin-based PS is determined by its photophysical properties, biological activity, and pharmacokinetic profile.
Table 1: Photophysical Properties of Selected Porphyrin Derivatives An ideal PS should have strong absorption in the red or near-infrared region (600-800 nm) for deeper tissue penetration and a high quantum yield of singlet oxygen generation.[4]
| Photosensitizer | Max Absorption (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Cationic Porphyrin 3¹ | ~650 | 0.52 - 0.61 | [11][12] |
| Cationic Porphyrin 4² | ~650 | 0.52 - 0.61 | [11][12] |
| "Push-pull" Porphyrin (P4) | 580 - 750 (CT band) | High | [13] |
| Triazole-Porphyrins (7a-f) | ~645-650 | Efficient ¹O₂ generation | [14] |
¹ 5-(4-methylpyridiniumphenyl)-10,15,20-tri(3,5-dimethoxyphenyl)porphyrin ² 5-(4-trimethylammoniumphenyl)-10,15,20-triphenylporphyrin
Table 2: In Vitro Phototoxicity of Porphyrin Photosensitizers Phototoxicity is typically measured as the concentration required to kill 50% of cancer cells (LD₅₀ or IC₅₀) upon irradiation with a specific light dose.
| Photosensitizer | Cell Line | Light Dose (J/cm²) | LD₅₀ / IC₅₀ (µM) | Reference |
| Cationic Porphyrin 3 | HEp2 | 1.5 | 7.4 | [11][12] |
| Cationic Porphyrin 4 | HEp2 | 1.5 | 2.4 | [11][12] |
| DTPP | LA795 | 2.4 | ~5 µg/mL | [15] |
| Photomed | SCC VII | 2.0 (5 mW/cm², 400s) | < 0.1 | [16] |
| Photofrin | SCC VII | 2.0 (5 mW/cm², 400s) | ~ 0.4 | [16] |
Table 3: Preclinical In Vivo Models for PDT Evaluation Animal models are crucial for evaluating the efficacy, biodistribution, and safety of new photosensitizers before clinical translation.[17][18][19]
| Animal Model Type | Common Strains | Tumor Type | Key Application | Reference |
| Syngeneic Mouse | BALB/c, C3H, C57BL/6 | Squamous Cell Carcinoma (SCCVII), 4T1 Breast Cancer | Studying anti-tumor immune response.[17][18][20] | [17][18][20] |
| Xenograft (Nude/SCID Mice) | Nude, SCID | Human cancer cell lines (e.g., A549, U87, HT-1376) | Evaluating efficacy on human tumors.[18][20] | [18][20][21] |
| Orthotopic Models | Varies | Tumor implanted in the organ of origin | Mimicking the tumor microenvironment.[17] | [17] |
| Rabbit Models | New Zealand White | VX2 Carcinoma | Simulating deep tissue tumors, ophthalmology studies.[18][22] | [18][22] |
Table 4: Pharmacokinetic Parameters of Clinically Relevant Photosensitizers Pharmacokinetics determines the optimal time window between PS administration and light application.
| Photosensitizer | Half-life (α) | Half-life (β) | Half-life (γ) | Reference |
| Photofrin® | ~16 hours | ~7.5 days | ~155.5 days | [23] |
| HPPH | ~7.8 hours | ~24.8 days | - | [23] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of a Meso-Substituted Porphyrin
This protocol provides a general methodology for the synthesis of a meso-tetra-substituted porphyrin, a common scaffold for PDT photosensitizers.[11][14]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted benzaldehyde (4 equivalents) and freshly distilled pyrrole (4 equivalents) in an appropriate solvent such as propionic acid or a dichloromethane/acid catalyst mixture.
-
Condensation: Heat the mixture to reflux for the specified time (e.g., 30 minutes to 2 hours), protecting the reaction from light. The solution will typically turn dark purple or black.
-
Oxidation: Allow air to bubble through the solution while cooling to oxidize the porphyrinogen (B1241876) intermediate to the stable porphyrin macrocycle.
-
Isolation: Cool the reaction mixture to room temperature and collect the crude product by vacuum filtration. Wash the solid with methanol (B129727) and water to remove impurities.
-
Purification: Purify the crude porphyrin using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate (B1210297) or dichloromethane/methanol).
-
Characterization:
-
UV-Vis Spectroscopy: Dissolve the pure compound in a solvent like chloroform (B151607) or DMF. Acquire the absorption spectrum to identify the characteristic intense Soret band (~420 nm) and weaker Q-bands (500-700 nm).[24]
-
NMR Spectroscopy: Analyze the compound by ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: Determine the exact mass of the synthesized porphyrin to confirm its molecular formula.
-
Protocol 2: In Vitro Phototoxicity Assay
This protocol details the steps to assess the photodynamic efficacy of a porphyrin-based PS on a cancer cell line.[25][26][27][28]
Methodology:
-
Cell Seeding: Plate an appropriate number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[25][28]
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer. Include a vehicle-only control. Incubate the plates in the dark for a predetermined time (e.g., 4 to 24 hours) to allow for cellular uptake.
-
Washing: After incubation, aspirate the PS-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh, phenol (B47542) red-free medium.
-
Irradiation: Irradiate the designated plates with a light source (e.g., laser or LED array) at the specific absorption wavelength of the PS. Deliver a defined light dose (fluence, J/cm²). Keep a duplicate set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 to 48 hours.
-
Viability Assessment:
-
Metabolic Assays (MTT/WST-1): Add the assay reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance using a plate reader to quantify cell viability.
-
Apoptosis/Necrosis Assay (Annexin V/7-AAD): For more detailed analysis, treat cells in a larger format (e.g., 6-well plates), collect them after incubation, stain with Annexin V and 7-AAD, and analyze by flow cytometry.[25]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the PS concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) for the light-treated group.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a common in vivo model to test the anti-tumor efficacy of a porphyrin-based PS.[20][21][29] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 6-8 mm in diameter or ~100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into control and treatment groups (e.g., Untreated, Light only, PS only, PS + Light).
-
Photosensitizer Administration: Administer the photosensitizer via an appropriate route (e.g., intravenous tail vein injection or intraperitoneal injection) at a predetermined dose.
-
Drug-Light Interval: Wait for the optimal time for the PS to accumulate in the tumor and clear from the circulation (typically 24-72 hours for porphyrins).[23]
-
Irradiation: Anesthetize the mice. Deliver the therapeutic light dose to the tumor area using a laser coupled to an optical fiber.
-
Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume, body weight, and any signs of toxicity. A scab or eschar may form over the tumor within 1-2 days post-treatment.[29]
-
Endpoint: Continue the study until tumors in the control group reach the maximum size allowed by IACUC protocols or until a pre-defined endpoint (e.g., 60 days for cure assessment) is reached.[29] Euthanize mice if they meet humane endpoint criteria.
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Perform statistical analysis to determine the significance of the treatment effect. Survival curves can also be generated.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties of porphyrin photosensitizers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro PDT Evaluation of New Porphyrins Containing Meso-Epoxymethylaryl Cationic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New porphyrin photosensitizers-Synthesis, singlet oxygen yield, photophysical properties and application in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Photodynamic Activity against Bladder Cancer Cells of Novel Triazole-Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review [mdpi.com]
- 19. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Large animal models for investigating the applications of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 27. Cytotoxic Efficacy of Photodynamic Therapy in Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. www2.med.muni.cz [www2.med.muni.cz]
- 29. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of porphyrin synthesis from tetrapyrrane intermediates
Welcome to the technical support center for porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of porphyrins from tetrapyrrane intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during porphyrin synthesis in a question-and-answer format.
Q1: My porphyrin synthesis yield is consistently low. What are the common causes?
A1: Low yields in porphyrin synthesis are a frequent challenge and can arise from several factors:
-
Side Reactions: The formation of undesired linear aldehyde-pyrrole oligomers is a primary contributor to low yields.[1] These side reactions compete with the desired cyclization to form the porphyrin macrocycle.
-
Reaction Conditions: The synthesis is highly sensitive to reaction parameters. Factors such as reactant concentration, temperature, choice of acid catalyst, and reaction time must be carefully controlled. For instance, the Lindsey method requires high dilution (approximately 10 mM) to favor cyclization over polymerization.[1]
-
Intermediate Instability: The tetrapyrrane intermediate (porphyrinogen) can be unstable and may revert to starting materials or participate in scrambling reactions, especially under acidic conditions, leading to a mixture of porphyrin products.[2][3]
-
Oxidation Step: Inefficient oxidation of the porphyrinogen (B1241876) intermediate to the final porphyrin can result in lower yields. The choice of oxidant and the timing of its addition are critical.[1]
-
Purification Losses: Significant amounts of the desired porphyrin can be lost during purification steps, particularly if tar-like byproducts are formed, which can complicate the separation process.[2][4]
Q2: How can I optimize the reaction conditions to improve the yield?
A2: Optimization of reaction conditions is key to maximizing porphyrin yield. Consider the following adjustments:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While chlorinated solvents are common in the Lindsey synthesis, greener alternatives like dimethylformamide (DMF) have been used successfully.[2][4] In some cases, a mixed solvent system, such as DMF-water, can also yield good results.[2][4]
-
Catalyst and Concentration: The type and concentration of the acid catalyst are crucial. Common catalysts include trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·OEt₂), and hydrochloric acid (HCl).[1][4] The optimal catalyst and its concentration will depend on the specific reactants and desired porphyrin.
-
Temperature and Reaction Time: These parameters are interdependent. For example, in a modified two-step protocol, refluxing the reaction mixture in DMF for 1.5 hours followed by overnight stirring at room temperature was found to be optimal.[2][4] It is important to monitor the reaction progress to determine the ideal time for oxidation, as prolonged reaction times can sometimes lead to decreased yields.[2]
-
Reactant Concentration: As mentioned, methods like the Lindsey synthesis rely on high dilution to minimize polymerization.[1] Adhering to the recommended concentrations for a specific protocol is essential.
Q3: I am observing the formation of significant amounts of tar-like byproducts. How can I minimize this and purify my porphyrin?
A3: The formation of tar-like substances is a common issue, particularly in one-pot syntheses like the Adler-Longo method.[2][4] Here’s how you can address this:
-
Minimizing Formation:
-
Two-Step Protocols: Employing a two-step synthesis, where the tetrapyrrane intermediate is formed first and then oxidized, can help reduce the formation of undesired oligocondensates.[2][4]
-
Controlled Conditions: Strict control over reaction temperature and time can prevent the over-reaction that often leads to tar formation.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying porphyrins. Silica (B1680970) gel is typically used as the stationary phase.[1][5] Automated flash chromatography systems can improve separation efficiency and reduce purification time.[5]
-
Crystallization: In some instances, pure porphyrin can be obtained through simple crystallization, which can eliminate the need for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): For complex mixtures or when high purity is required, dual-step HPLC methods can be very effective for isolating and purifying porphyrins.[6][7]
-
Q4: What is "scrambling" in porphyrin synthesis, and how can I avoid it?
A4: "Scrambling" refers to the acid-catalyzed rearrangement of pyrrole (B145914) units during the condensation reaction, leading to the formation of a mixture of different porphyrin isomers.[2][3] This is a significant issue in the synthesis of unsymmetrically substituted porphyrins, such as trans-A₂B₂-porphyrins.
To minimize scrambling:
-
Use of Dipyrromethanes: Synthesizing trans-A₂B₂-porphyrins from dipyrromethanes instead of pyrrole can prevent scrambling.[2][4]
-
Optimized Conditions: For MacDonald-type [2+2] condensations, specific conditions, such as using TFA at a concentration of 17.8 mM in CH₂Cl₂ at a reagent concentration of 10 mM, have been identified to suppress rearrangement reactions.[2]
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the conversion of tetrapyrrane to 5,10,15,20-tetraphenylporphyrin (TPP).
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Reflux | 1.5 | 21 |
| 2 | NMP | Reflux | 1.5 | 14 |
| 3 | DMF (80%) + H₂O (20%) | Reflux | 1.5 | Moderate |
| 4 | Propionic Acid | Reflux | - | Low |
| 5 | CH₃OH | Reflux | - | 4 (for TPP analogue) |
| 6 | 1-Butanol | Reflux | - | 7 (for TPP analogue) |
Data adapted from Mondal et al., 2021.[2][4] The yield of 21% for TPP in DMF was achieved after refluxing for 1.5 hours, followed by stirring overnight at room temperature in air.[2][4]
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of meso-Substituted Symmetric A₄-Porphyrins [2][4]
This protocol involves the initial formation of a tetrapyrrane intermediate followed by oxidation.
Step 1: Tetrapyrrane Synthesis
-
In a flask, combine 2.0 mmol of the desired aldehyde and 2.0 mmol of pyrrole.
-
Add a mixture of 100 mL of methanol (B129727) (MeOH) and 50 mL of water (H₂O).
-
Add 10 mL of concentrated hydrochloric acid (HCl) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting pink precipitate by filtration. This crude product contains the tetrapyrrane intermediate.
Step 2: Oxidation to Porphyrin
-
Dissolve the filtered precipitate from Step 1 in reagent-grade dimethylformamide (DMF).
-
Reflux the solution for 1.5 to 2 hours in the presence of air.
-
Allow the mixture to cool to room temperature and then stir it overnight, open to the air.
-
Remove the solvent under vacuum.
-
Purify the resulting solid by column chromatography on silica gel or by crystallization to obtain the pure porphyrin.
Protocol 2: Lindsey Synthesis of Tetraphenylporphyrin (TPP) [1]
This is a two-step, one-flask procedure that relies on high dilution.
Step 1: Condensation
-
Under an inert atmosphere (N₂ or Ar), add freshly distilled benzaldehyde (B42025) and pyrrole to anhydrous dichloromethane (B109758) (DCM) to achieve a final concentration of 10 mM for each reactant.
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·OEt₂.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by UV-vis spectroscopy.
Step 2: Oxidation
-
Once the condensation is complete (as determined by monitoring), add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil.
-
Continue stirring until the oxidation is complete, indicated by the appearance of the characteristic Soret band of the porphyrin in the UV-vis spectrum.
Workup and Purification:
-
Neutralize the acid with a base (e.g., triethylamine).
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of porphyrins.
Caption: Troubleshooting logic for low porphyrin synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. santaisci.com [santaisci.com]
- 6. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing interference in HPLC analysis of porphyrin metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the HPLC analysis of porphyrin metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of porphyrins.
Problem: Poor Resolution of Porphyrin Isomers (e.g., Coproporphyrin I and III)
Possible Causes and Solutions:
-
Inadequate Mobile Phase pH: The pH of the mobile phase is critical for the separation of porphyrin isomers. A slight deviation can significantly impact resolution.
-
Solution: Ensure the mobile phase buffer, typically an ammonium (B1175870) acetate (B1210297) buffer, is prepared accurately and maintained at the optimal pH, which is often around 5.16.[1][2] The buffer concentration also plays a role in resolution and fluorescence detection sensitivity.[1]
-
-
Incorrect Mobile Phase Composition: The organic modifiers in the mobile phase, usually acetonitrile (B52724) and methanol (B129727), are crucial for achieving optimal resolution of type I and III isomers.[2]
-
Solution: A common mobile phase consists of a gradient elution with two solvents: Solvent A, often 10% (v/v) acetonitrile in 1.0 M ammonium acetate buffer (pH 5.16), and Solvent B, typically 10% (v/v) acetonitrile in methanol.[1] Verify the correct preparation and composition of your mobile phase.
-
-
Suboptimal Column Choice: While C18 columns are standard, the specific brand and particle size can affect isomer separation.
-
Solution: Columns with smaller particle sizes (e.g., 1.9 µm to 2.7 µm) can provide superior resolution compared to conventional HPLC columns with 5 µm particles.[2]
-
Problem: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Column: Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar porphyrin molecules, leading to peak tailing.
-
Solution: The addition of an acid modifier, such as acetic acid or formic acid, to the mobile phase helps to suppress the ionization of these silanol groups, thereby minimizing secondary interactions and improving peak shape.
-
-
Mobile Phase pH Too Close to Analyte pKa: If the mobile phase pH is near the pKa of the porphyrin's functional groups, it can lead to inconsistent ionization and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the porphyrin analytes.
-
Problem: Peak Splitting or Broadening
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or compatible with the mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination at the Column Inlet: Particulate matter from the sample or precipitation from the mobile phase can block the column inlet frit, leading to a distorted flow path and split peaks.
-
Solution: Filter all samples before injection and ensure the mobile phase components are fully dissolved. If a blockage is suspected, the column can be back-flushed. Using a guard column can also help protect the analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize interference from complex biological matrices like urine or plasma?
A1: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up biological samples prior to HPLC analysis of porphyrins.[1] Using a C18 cartridge, SPE can remove many interfering substances, resulting in a cleaner baseline and more accurate quantification.[3] A simpler alternative for urine samples is acidification with a strong acid (e.g., formic acid) followed by centrifugation to precipitate and remove proteins and other macromolecules.
Q2: How can I prevent the degradation of light-sensitive porphyrin samples?
A2: Porphyrins are highly susceptible to photodegradation. To ensure sample integrity, follow these precautions:
-
Collect and store samples in light-protected containers (e.g., amber vials).
-
Minimize exposure to ambient light during all sample preparation steps.
-
Store samples at appropriate temperatures, typically refrigerated or frozen, to slow degradation.
Q3: Which detection method is preferred for porphyrin analysis and why?
A3: Fluorescence detection is the gold standard for porphyrin analysis due to its high sensitivity and specificity. Porphyrins exhibit strong natural fluorescence at specific wavelengths, allowing for their detection at very low concentrations with minimal interference from non-fluorescent matrix components. This is a significant advantage over absorbance (UV-Vis) detection, which is less sensitive and more prone to interference.[4]
Q4: My retention times are shifting between runs. What could be the cause?
A4: Fluctuating retention times are often indicative of a lack of system stability. Common causes include:
-
Inconsistently Prepared Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components.
-
Lack of Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature, as changes in temperature can affect retention times.
Q5: Are there any known drugs that can interfere with porphyrin analysis?
A5: Yes, certain medications can interfere with the analysis. For example, the drug dipyridamole (B1670753) has been reported to cause interference in the HPLC analysis of porphyrins. It is crucial to have a complete medication history for the patient to assess potential interferences.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Recovery of Porphyrins
| Sample Preparation Method | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (C18) | Urinary Porphyrins | High Yields | [3] |
| Acetonitrile/Water Extraction | Fecal & Plasma Porphyrins | Up to 89% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Urinary Porphyrins
This protocol provides a general guideline for the extraction of porphyrins from urine using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the urine sample to a pH of approximately 3.0 with hydrochloric acid.
-
Load the acidified urine sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 5 mL of 10% aqueous methanol to remove less polar interferences.
-
-
Elution:
-
Elute the porphyrins from the cartridge with a small volume (e.g., 1-2 mL) of 100% methanol or a methanol/acetonitrile mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the initial HPLC mobile phase.
-
Protocol 2: HPLC Analysis of Porphyrin Isomers
This protocol outlines a typical gradient HPLC method for the separation of porphyrin isomers.
-
Column: Thermo Hypersil BDS C18 (2.4 µm particle size, 100 x 2.1 mm i.d.) or equivalent.[1]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector with excitation at approximately 405 nm and emission measured above 600 nm.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
| 30 | 100 | 0 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of porphyrins.
References
- 1. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 5. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpretation of Falsely Raised Concentrations of Total Urinary Porphyrins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting urinary porphyrin measurements. Elevated urinary porphyrins can be a key indicator of porphyrias, a group of rare metabolic disorders. However, false positives, known as secondary porphyrinuria, are common and can arise from a variety of medical conditions, medications, and environmental exposures. This guide will help distinguish between true porphyria and other causes of elevated urinary porphyrins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of falsely elevated total urinary porphyrin concentrations?
A1: Falsely elevated total urinary porphyrin concentrations, or secondary porphyrinuria, are not due to an inherited defect in heme synthesis but rather an acquired condition. The most common causes include:
-
Medical Conditions: Liver diseases (such as hepatitis and cirrhosis), hematologic disorders, and renal failure can disrupt normal porphyrin metabolism and excretion.[1][2][3][4]
-
Medications: A wide range of drugs can interfere with heme synthesis or with the analytical methods used for porphyrin testing.[5][6][7]
-
Toxic Exposures: Heavy metals like lead and mercury, as well as other environmental toxins, are well-documented causes of secondary porphyrinuria.[8][9][10][11][12][13][14][15][16][17][18]
-
Lifestyle Factors: Chronic alcohol abuse can lead to elevated urinary porphyrins.[4]
It is crucial to consider these factors when interpreting elevated urinary porphyrin results. An isolated increase in urinary porphyrins, especially a mild to moderate one (e.g., up to two times the reference range), is often nonspecific and may not indicate a true porphyria.[19][20]
Q2: How can I differentiate between a true porphyria and a secondary porphyrinuria?
A2: The key to differentiating true acute porphyrias from secondary porphyrinuria lies in the measurement of porphyrin precursors, specifically aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in the urine.
-
In acute porphyrias , such as Acute Intermittent Porphyria (AIP), there is a significant elevation of both ALA and PBG, particularly during an acute attack.[21][22][23] A normal PBG level during symptomatic periods effectively rules out an acute porphyria as the cause.[24]
-
In secondary porphyrinuria , ALA and PBG levels are typically normal or only slightly elevated, while total urinary porphyrins, particularly coproporphyrin, may be increased.[19]
Therefore, a comprehensive urinary porphyrin analysis should always include the quantification of ALA and PBG for an accurate diagnosis.
Q3: What is pseudoporphyria?
A3: Pseudoporphyria is a condition characterized by skin manifestations, such as blistering and fragility in sun-exposed areas, that are clinically and histologically similar to porphyria cutanea tarda (PCT). However, in pseudoporphyria, urinary and plasma porphyrin levels are normal. It is often induced by medications, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and diuretics, as well as by excessive UV exposure (e.g., tanning beds) and chronic renal failure requiring hemodialysis.[25]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and interpretation of urinary porphyrin levels.
Issue 1: Elevated total urinary porphyrins with normal ALA and PBG levels.
-
Possible Cause: This pattern is characteristic of secondary porphyrinuria.
-
Troubleshooting Steps:
-
Review Patient History: Carefully examine the patient's medical history for liver disease, hematological disorders, or renal impairment.[1][2][3][4][26][27][28][29][30]
-
Medication and Substance Review: Compile a complete list of all medications, including over-the-counter drugs and supplements. Also, inquire about alcohol consumption and potential exposure to heavy metals or other environmental toxins.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
-
Fractionate Porphyrins: Perform a more detailed analysis of urinary porphyrin fractions (e.g., uroporphyrin, coproporphyrin I and III). Different causes of secondary porphyrinuria can lead to distinct patterns of porphyrin excretion. For instance, lead poisoning is often associated with a significant increase in coproporphyrin III.[10][20]
-
Issue 2: Suspected drug interference with the porphyrin assay.
-
Possible Cause: Some drugs can directly interfere with the analytical method, leading to falsely elevated results. For example, certain fluoroquinolone antibiotics can have fluorescence spectra that overlap with those of porphyrins.
-
Troubleshooting Steps:
-
Consult Drug Databases: Check resources that list drugs known to interfere with porphyrin testing.
-
Alternative Analytical Methods: If interference is suspected, consider using a different analytical technique. High-performance liquid chromatography (HPLC) with fluorescence detection can often separate interfering compounds from the porphyrins of interest.
-
Discontinuation and Re-testing: If clinically feasible, consider discontinuing the suspected medication and repeating the urinary porphyrin analysis after a suitable washout period.
-
Data on Falsely Raised Porphyrin Concentrations
The following tables summarize quantitative data on the elevation of urinary porphyrins due to various non-porphyria conditions.
Table 1: Impact of Medical Conditions on Urinary Porphyrin Levels
| Medical Condition | Predominantly Elevated Porphyrin | Typical Level of Elevation | Reference |
| Liver Disease (e.g., hepatitis, cirrhosis) | Coproporphyrin I and III | Significant elevations, but variable and often transient. | [1][2][3][4] |
| Chronic Renal Failure | Uroporphyrin, Heptacarboxyporphyrin | Can be significantly elevated due to decreased excretion. | [26][27][28][29][30] |
Table 2: Impact of Toxic Exposures on Urinary Porphyrin Levels
| Toxin | Predominantly Elevated Porphyrin | Typical Level of Elevation | Reference |
| Lead | Coproporphyrin III | Can be substantially elevated (e.g., >800 µg/L). | [11][13][14][15][16] |
| Mercury | Pentacarboxylporphyrin, Coproporphyrin, Precoproporphyrin | Can be elevated 3 to 4 times the levels of unexposed individuals. | [8][10][17] |
| Arsenic | Uroporphyrins, Coproporphyrin I | Elevated levels and an increased ratio of coproporphyrin I to III. | [10] |
Table 3: Medications Associated with Falsely Elevated Urinary Porphyrins
| Medication Class | Specific Examples | Mechanism of Elevation/Interference | Reference |
| Antibiotics | Fluoroquinolones (e.g., ofloxacin), Tetracyclines, Sulfonamides | Analytical interference (fluorescence), induction of heme synthesis. | [25] |
| NSAIDs | Naproxen, Diclofenac | Can induce pseudoporphyria. | [5][25] |
| Diuretics | Furosemide, Chlorthalidone | Can induce pseudoporphyria. | [5][25] |
| Antiviral Agents | Ribavirin | Associated with porphyria-related reports. | [5] |
| Cancer Therapies | Imatinib | Associated with porphyria-related reports. | [5] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for Porphyrin Analysis
Proper sample collection is critical for accurate porphyrin analysis as porphyrins are light-sensitive.
-
Container Preparation: Obtain a light-protected 24-hour urine collection container. Some protocols may require the addition of a preservative, such as 5 grams of sodium carbonate, to the container before collection begins.
-
Collection Period:
-
Begin the collection in the morning. Upon waking, empty your bladder completely into the toilet and do not collect this first urine. Note the exact time; this is the start of the 24-hour collection period.
-
Collect all subsequent urine for the next 24 hours in the provided container.
-
Keep the collection container refrigerated or in a cool, dark place throughout the collection period.
-
-
Final Collection: Exactly 24 hours after the start time, empty your bladder completely one last time and add this urine to the collection container. This is the end of the collection.
-
Sample Handling and Transport:
-
Ensure the container is securely capped and labeled with the patient's name, date, and the start and end times of the collection.
-
The total volume of the 24-hour collection should be measured and recorded.
-
An aliquot of the well-mixed sample should be transferred to a light-protected transport tube.
-
Keep the sample refrigerated or frozen and protected from light until it is transported to the laboratory.
-
Protocol 2: Analysis of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method allows for the separation and quantification of different porphyrin fractions.
-
Sample Preparation:
-
Acidify a urine aliquot to a pH below 2.5 by adding hydrochloric acid.
-
Centrifuge the sample to remove any precipitate.
-
The clear supernatant is then ready for injection into the HPLC system.
-
-
Chromatography Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer is typically used.
-
Flow Rate: A constant flow rate, for example, 1 mL/min.
-
Detection: A fluorescence detector is used with an excitation wavelength around 400 nm and an emission wavelength around 620 nm.
-
-
Data Analysis:
-
Porphyrin fractions are identified based on their retention times compared to known standards.
-
Quantification is achieved by integrating the peak areas of the different porphyrin fractions and comparing them to a calibration curve generated with certified reference materials.
-
Results are typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution and reported in mcg/g creatinine or nmol/mmol creatinine.
-
Visualizations
Caption: Heme synthesis pathway with points of enzymatic inhibition by heavy metals.
Caption: Troubleshooting workflow for elevated total urinary porphyrins.
References
- 1. Urinary porphyrins in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. porphyrianews.com [porphyrianews.com]
- 6. Drug-associated porphyria: a pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs in porphyria: From observation to a modern algorithm-based system for the prediction of porphyrogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary porphyrin profiles as a biomarker of mercury exposure: studies on dentists with occupational exposure to mercury vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Porphyria - Wikipedia [en.wikipedia.org]
- 10. doctorsdata.com [doctorsdata.com]
- 11. The Diagnosis of Industrial Lead Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary Porphyrins for the Detection of Heavy Metal and Toxic Chemical Exposure | Clinical Gate [clinicalgate.com]
- 13. jcdr.net [jcdr.net]
- 14. Lead Poisoning Can Be Easily Misdiagnosed as Acute Porphyria and Nonspecific Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lead Poisoning Mimicking Acute Porphyria! - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THE SIGNIFICANCE OF PORPHYRINURIA IN LEAD POISONING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Cryptogenic Abdominal Pain: Recognizing False Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 20. Coproporphyrin III - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. Acute Hepatic Porphyrias: Current Diagnosis & Management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thekingsleyclinic.com [thekingsleyclinic.com]
- 23. psychiatryonline.org [psychiatryonline.org]
- 24. Why urine porphyrins alone can't diagnose porphyria — United Porphyrias Association [porphyria.org]
- 25. Drug-Induced Pseudoporphyria: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Renal Failure Affects the Enzymatic Activities of the Three First Steps in Hepatic Heme Biosynthesis in the Acute Intermittent Porphyria Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Renal failure affects the enzymatic activities of the three first steps in hepatic heme biosynthesis in the acute intermittent porphyria mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
- 29. researchgate.net [researchgate.net]
- 30. ashpublications.org [ashpublications.org]
Technical Support Center: Managing Porphyrinogen Auto-oxidation During Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate porphyrinogen (B1241876) auto-oxidation during sample analysis, ensuring the accuracy and reliability of your experimental results.
FAQs: Understanding and Preventing Porphyrinogen Auto-oxidation
Q1: What are porphyrinogens, and why are they prone to auto-oxidation?
A1: Porphyrinogens are colorless, non-fluorescent precursors in the heme biosynthesis pathway. They are chemically unstable due to their reduced tetrapyrrole macrocycle structure. This structure makes them highly susceptible to losing electrons and undergoing spontaneous oxidation, especially when exposed to oxygen. This process, known as auto-oxidation, converts them into their corresponding porphyrins, which are colored, fluorescent, and can interfere with accurate analysis.
Q2: What are the main factors that promote porphyrinogen auto-oxidation?
A2: The primary factors that accelerate the auto-oxidation of porphyrinogens during sample handling and analysis are:
-
Exposure to Light: Light, particularly in the UV spectrum, provides the energy to excite molecules and generate reactive oxygen species (ROS), which readily oxidize porphyrinogens.[1][2] All samples for porphyrin analysis should be protected from light.[1][2][[“]][4]
-
Presence of Oxygen: As the name "auto-oxidation" suggests, oxygen is a key reactant in this process. The presence of atmospheric oxygen is sufficient to cause significant degradation of porphyrinogens.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of porphyrinogens. Therefore, keeping samples cool is crucial for their stability.[1][2]
-
Suboptimal pH: The stability of porphyrinogens can be pH-dependent. Acidic conditions, for instance, can enhance the degradation of porphobilinogen (B132115) (PBG), a key porphyrin precursor.[5]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation process, further destabilizing the porphyrinogen molecules.
Q3: My porphyrinogen assay results are inconsistent. Could auto-oxidation be the cause?
A3: Yes, inconsistent or lower-than-expected porphyrinogen concentrations are classic signs of sample degradation due to auto-oxidation. If you observe high variability between replicates or a systematic decrease in analyte concentration over a short period, it is highly probable that your samples are not being adequately protected from oxidation. Other indicators can include a visible color change in the sample (e.g., turning reddish) or the appearance of fluorescent signals corresponding to porphyrins.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable porphyrinogen levels in fresh samples. | Rapid auto-oxidation during collection and initial processing. | Implement immediate light protection by using amber tubes or wrapping collection containers in aluminum foil.[4] Place samples on ice immediately after collection. For urine samples, consider adding a preservative like sodium carbonate at the time of collection. |
| High background fluorescence in the assay. | Conversion of porphyrinogens to fluorescent porphyrins. | Review sample handling procedures to minimize exposure to light and oxygen. Consider working under dim light or using red light filters. Purge collection tubes and vials with an inert gas (e.g., nitrogen or argon) before sample addition. |
| Results vary significantly between samples collected at different times. | Inconsistent sample handling and storage conditions. | Standardize your sample collection and processing protocol. Ensure all samples are handled with the same level of light protection, temperature control, and time between collection and analysis. |
| Degradation of porphyrinogens in stored samples. | Improper long-term storage. | For short-term storage (up to 4 days for light-protected urine), refrigeration at 4°C is recommended.[2] For longer-term storage, freezing at -20°C or, ideally, -80°C is necessary.[6] Avoid repeated freeze-thaw cycles. |
| Porphobilinogen (PBG) levels are specifically low in urine samples. | Acidic degradation of PBG. | For 24-hour urine collections, add 5 grams of sodium carbonate to the collection container before starting to maintain an alkaline pH.[7][8] |
Experimental Protocols
Protocol 1: Preservation of Urine Samples for Porphyrinogen Analysis
This protocol describes the standard method for collecting and preserving a 24-hour urine sample to minimize the auto-oxidation of porphyrinogens, particularly porphobilinogen (PBG).
Materials:
-
Light-resistant 24-hour urine collection container
-
Sodium carbonate (5 grams)
-
Aluminum foil (if the container is not light-resistant)
-
Refrigerator
Procedure:
-
Prior to the start of the collection, add 5 grams of sodium carbonate to the 24-hour urine collection container.[7][8] This will help maintain an alkaline pH, which is crucial for the stability of PBG.[5]
-
If the collection container is not inherently light-resistant, wrap it completely in aluminum foil.
-
Instruct the patient on the proper procedure for a 24-hour urine collection. The collection should begin with an empty bladder.
-
During the entire 24-hour collection period, the container must be kept refrigerated at approximately 4°C.[1][2]
-
Upon completion of the collection, the sample should be mixed well, and the total volume recorded.
-
An aliquot can then be taken for analysis. If analysis is not performed immediately, the aliquot should be stored frozen at -20°C or below in a light-protected tube.[6]
Protocol 2: Stabilization of Blood/Plasma Samples Using Antioxidants
While specific quantitative data for optimal antioxidant concentrations are limited in readily available literature, the following protocol provides a general guideline for using ascorbic acid or glutathione (B108866) to stabilize porphyrinogens in blood or plasma samples. It is recommended to validate the optimal concentration for your specific application.
Materials:
-
Blood collection tubes (e.g., EDTA or heparin)
-
Ascorbic acid or Glutathione stock solution (prepare fresh)
-
Inert gas (e.g., nitrogen or argon)
-
Centrifuge
-
Cryovials
Procedure:
-
Anaerobic Collection (Optional but Recommended): If possible, use pre-gassed collection tubes containing an inert gas to minimize initial exposure to oxygen.
-
Draw the blood sample into the appropriate anticoagulant tube. EDTA is often preferred as it chelates metal ions that can catalyze oxidation.
-
Addition of Antioxidant:
-
Immediately after collection, add the antioxidant solution to the whole blood. A common starting point is a final concentration of 1-5 mM for ascorbic acid or glutathione.
-
Gently mix the sample by inversion.
-
-
Sample Processing:
-
Protect the sample from light and keep it on ice.
-
Centrifuge the sample according to your standard protocol to separate plasma.
-
Transfer the plasma to a fresh, light-protected tube.
-
-
Storage:
-
If analysis is to be performed within a few hours, store the plasma at 4°C.
-
For long-term storage, freeze the plasma at -80°C in cryovials that have been flushed with inert gas.
-
Quantitative Data on Antioxidant Efficacy (Qualitative Comparison)
| Antioxidant | Mechanism of Action | Recommended Starting Concentration (in sample) | Notes |
| Ascorbic Acid (Vitamin C) | A potent reducing agent that can directly scavenge reactive oxygen species. | 1 - 5 mM | Water-soluble and readily available. May interfere with certain downstream analytical methods. |
| Glutathione (GSH) | A major intracellular antioxidant that can directly neutralize free radicals and is a cofactor for antioxidant enzymes. | 1 - 5 mM | Naturally present in cells. May be more biologically relevant but can be less stable in solution than ascorbic acid. |
Note: The optimal concentration of antioxidants should be determined empirically for each specific assay and sample type.
Visualizing Key Processes
To aid in understanding the critical aspects of porphyrinogen auto-oxidation and its prevention, the following diagrams have been generated.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 3. consensus.app [consensus.app]
- 4. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 5. porphyriafoundation.org [porphyriafoundation.org]
- 6. Test Details [utmb.edu]
- 7. childrensmn.org [childrensmn.org]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
High-yield porphyrin production through metabolic engineering
Technical Support Center: High-Yield Porphyrin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metabolic engineering of microorganisms for high-yield porphyrin production.
Frequently Asked Questions (FAQs)
Q1: What are the key initial steps for metabolically engineering E. coli for porphyrin production?
A1: The initial steps typically involve engineering the heme biosynthetic pathway. This starts with the synthesis of 5-aminolevulinic acid (ALA), the first committed precursor.[1] Two molecules of ALA are then condensed to form porphobilinogen (B132115) (PBG), and four molecules of PBG are subsequently used to form the tetrapyrrole macrocycle.[1] A common strategy is to use a multi-plasmid system to overexpress the necessary genes, such as hemA, hemB, and hemC, which are involved in these initial steps.[1][2] Establishing a robust microbial platform for ALA biosynthesis is crucial as it directly influences the final production yield.[3]
Q2: Which host organisms are commonly used for engineered porphyrin production?
A2: Escherichia coli is a widely used host due to its well-characterized genetics and rapid growth.[1][2][3][4] Other microorganisms like Rhodobacter sphaeroides and Synechocystis sp. PCC6803 have also been successfully engineered for high-yield porphyrin production, including compounds like coproporphyrin III (CPIII) and heme.[5][6][7]
Q3: How can I quantify the amount of porphyrin produced by my engineered strain?
A3: Porphyrins can be extracted from bacterial cultures and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS/MS).[1][2][8] A common extraction method involves resuspending cell pellets in an ethyl acetate/acetic acid mixture.[8] For HPLC analysis, a C18 column (like Zorbax SB-Aq) can be used with a gradient of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8] Porphyrins are monitored at specific m/z ratios, for instance, coproporphyrin III at m/z 655.4 → m/z 596.3 and protoporphyrin IX at m/z 563.2 → m/z 504.1.[8]
Troubleshooting Guide
Problem 1: Low or no detectable porphyrin production.
| Possible Cause | Suggested Solution |
| Insufficient precursor supply (ALA) | Overexpress a highly active 5-aminolevulinic acid synthase (ALAS).[3] Ensure sufficient supply of precursors for ALA synthesis, such as succinyl-CoA and glycine, by overexpressing genes like serA and glyA.[3] |
| Inefficient enzymatic steps | Systematically overexpress genes of the entire heme biosynthetic pathway using a modular, multi-plasmid system to identify and overcome bottlenecks.[1][2] |
| Feedback inhibition by heme | Heme can exert negative feedback on the biosynthetic pathway.[9][10][11] Strategies to mitigate this include engineering enzymes to be less sensitive to feedback inhibition or dynamically regulating pathway flux. |
| Incorrect culture conditions | Optimize culture conditions such as temperature, pH, and aeration. For example, cultivation at 30°C can lower the copy number of certain plasmids, which may be beneficial.[1] |
Problem 2: Cell growth is inhibited, and the culture appears brown or overly red.
| Possible Cause | Suggested Solution |
| Toxicity of porphyrin intermediates | High intracellular accumulation of porphyrins like protoporphyrin IX (PP IX) can be toxic.[3] Implement an efflux system, such as the MacAB-TolC pump, to export porphyrins out of the cell, which can reduce intracellular accumulation and enhance productivity.[3] |
| Oxidative stress from porphyrin accumulation | Porphyrins can act as photosensitizers, generating reactive oxygen species (ROS).[12] Overexpress ROS-scavenging enzymes like superoxide (B77818) dismutase (sodA) or catalase (katG). Supplementing the culture medium with antioxidants like ascorbic acid can also be beneficial.[4] |
| Metabolic burden from overexpression | High-level overexpression of multiple genes can impose a significant metabolic load on the cells. Modulate gene expression levels using promoters of different strengths or by adjusting inducer concentrations. |
Problem 3: The desired porphyrin is not the major product.
| Possible Cause | Suggested Solution |
| Accumulation of incorrect isomers | Spontaneous cyclization of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) can lead to the formation of the non-biological uroporphyrinogen I isomer.[1][13] Ensure sufficient expression and activity of uroporphyrinogen III synthase (hemD) to direct flux towards the type-III isomer.[14] |
| Bottleneck in a downstream enzyme | If an intermediate is accumulating, the subsequent enzyme in the pathway may be a bottleneck. For example, if protoporphyrin IX accumulates when heme is the desired product, the ferrochelatase (hemH) may be inactive or poorly expressed.[1][2] Verify enzyme expression and in vitro activity.[1][2] |
| Spontaneous oxidation of porphyrinogens | Porphyrinogens can auto-oxidize to their corresponding porphyrins.[8] While this is often utilized for quantification, it can affect the product profile if a specific porphyrinogen (B1241876) is desired. |
Quantitative Data Summary
The following tables summarize reported yields of various porphyrins in metabolically engineered microorganisms.
Table 1: Porphyrin Production in Engineered E. coli
| Porphyrin Product | Titer | Productivity | Host Strain Background | Key Engineering Strategies | Reference |
| Protoporphyrin IX | 3.90 g/L | 65.0 mg/L/h | E. coli | Hyperactive ALAS, sRNA knockdown of branch pathways, MacAB-TolC efflux pump | [3] |
| Protoporphyrin IX | 723 mg/L | N/A | E. coli | High-efficiency ALAS, optimization of carbon flux, MacAB-TolC efflux pump (shake flask) | [3] |
| Uroporphyrin | 901.9 mg/L | N/A | E. coli | Heterologous Shemin/C4 pathway, overexpression of hemA, hemB, hemC, hemD | [14] |
| Total Porphyrins | 1.56 g/L | N/A | E. coli | Overexpression of ROS-scavenging gene sodA | [4] |
| Various Porphyrins | up to 90 µmol/L | N/A | E. coli | Three-plasmid system for overexpression of entire heme pathway | [1][2] |
Table 2: Porphyrin Production in Other Engineered Microorganisms
| Porphyrin Product | Titer | Host Organism | Key Engineering Strategies | Reference |
| Coproporphyrin III | 16.5 g/L | Rhodobacter sphaeroides | CRISPRi screening (hemN target), phosphorylation of PrrA | [5][6] |
| Heme | 10.8 g/L | Rhodobacter sphaeroides (biocatalysis) | Enzymatic conversion of CPIII | [5][6] |
| Zincphyrin | 21.3 g/L | Rhodobacter sphaeroides (biocatalysis) | Enzymatic conversion of CPIII | [5][6] |
Experimental Protocols
Protocol 1: Porphyrin Extraction from Bacterial Culture
This protocol is adapted from Nakayashiki and Inokuchi (1997) and is suitable for LC/MS/MS analysis.[8]
-
Culture bacterial cells to a desired density (e.g., equivalent to 100 ml at an A600 of 0.4).
-
Harvest cells by centrifugation at 7,000 × g for 10 min at 4 °C.
-
Wash the cell pellet with 20 ml of pre-chilled 0.05 M Tris pH 8.2 with 2 mM EDTA.
-
Resuspend the cells in 10 ml of the same buffer and adjust the A600 of each sample to be equal.
-
Centrifuge the cells again at 7,000 × g for 10 min at 4 °C.
-
Resuspend the final cell pellet in 1 ml of ethyl acetate/acetic acid (3:1, v/v) for extraction.
-
During this extraction, porphyrinogens will be oxidized to their corresponding porphyrins.[8]
Protocol 2: Overproduction and Adsorption of Secreted Porphyrins
This method is used for capturing porphyrins released into the medium.[1]
-
Cultivate the engineered E. coli strain in 50 ml of LB medium with appropriate antibiotics for 48 hours at 30°C.
-
After cultivation, add 200 mg of DEAE-Sephadex A-25 resin to the culture to adsorb secreted porphyrins.
-
Pellet the bacterial cells and the DEAE resin by centrifugation (4,000 × g, 20 min).
-
Extract the pellet with 50 ml of an acetone-dimethyl formamide-6 N HCl (10:1:2 by volume) mixture at 40°C to release the adsorbed porphyrins.
Visualizations
Caption: Fig 1. Simplified heme biosynthesis pathway in E. coli.
Caption: Fig 2. Troubleshooting workflow for low porphyrin yield.
References
- 1. High-Level Production of Porphyrins in Metabolically Engineered Escherichia coli: Systematic Extension of a Pathway Assembled from Overexpressed Genes Involved in Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-level production of porphyrins in metabolically engineered Escherichia coli: systematic extension of a pathway assembled from overexpressed genes involved in heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manipulating Intracellular Oxidative Conditions to Enhance Porphyrin Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repression by Hematin of Porphyrin Biosynthesis in Erythrocyte Precursors in Congenital Erythropoietic Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of porphyrin biosynthesis through a negative-feedback mechanism. Studies with preparations of δ-aminolaevulate synthetase and δ-aminolaevulate dehydratase from Rhodopseudomonas spheroides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a negative feedback system in the control of porphyrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 14. Bio-Based Production of Uroporphyrin in Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
Enhancing phototoxicity of porphyrin derivatives against tumor cells
Welcome to the Technical Support Center for Enhancing Porphyrin Derivative Phototoxicity. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working in the field of photodynamic therapy (PDT).
Section 1: Troubleshooting and FAQs
This section addresses common challenges encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Poor Solubility and Aggregation
Question 1: My porphyrin derivative has poor solubility in aqueous media, leading to aggregation and reduced phototoxicity. What can I do?
Answer: Poor aqueous solubility is a common challenge with porphyrin-based photosensitizers (PSs) due to their planar and hydrophobic macrocyclic structure.[1][2] This leads to aggregation, which promotes non-radiative energy decay and significantly reduces the generation of reactive oxygen species (ROS), a phenomenon known as aggregation-caused quenching (ACQ).[1]
Here are several strategies to overcome this issue:
-
Chemical Modification:
-
Incorporate Ionic Groups: Adding charged groups like pyridinium, sulfonate, carboxylate, or phosphonate (B1237965) to the porphyrin periphery is an effective way to increase water solubility and prevent aggregation.[3]
-
Glycosylation: Attaching glycosyl (sugar) groups to the PS can improve water solubility and may also help in targeting tumor cells.[3]
-
-
Formulation with Delivery Systems:
-
Nanoparticle Encapsulation: Loading porphyrins into various nanoparticles (NPs) can improve their biodistribution and solubility.[4] This approach protects the PS from aggregation and can enhance cellular uptake.[5][6]
-
Liposomes: Using liposomes to carry hydrophobic PS molecules improves their solubility and reduces their tendency to aggregate in aqueous environments.[7]
-
Supramolecular Encapsulation: Host-guest interactions with macrocycles like cyclodextrins or cucurbiturils can encapsulate porphyrin derivatives, physically preventing π–π stacking and aggregation, thereby enhancing ROS generation.[1][7]
-
Micelles: Co-assembling porphyrins with amphiphilic polymers to form mixed micelles can create a stable, isolated microenvironment for the PS, preventing aggregation and preserving its photoactivity.[8]
-
-
Solvent and Formulation Adjustment:
-
Use of Surfactants: Nonionic surfactants, such as Tween 80, can be used to modify the medium's polarity and increase solubility by reducing porphyrin aggregation.[2]
-
pH Control: For certain porphyrins, adjusting the pH of the solution can control their protonation state and, consequently, their solubility and aggregation behavior.[9]
-
Low Tumor Selectivity and Off-Target Toxicity
Question 2: How can I improve the tumor selectivity of my porphyrin derivative to minimize damage to healthy tissues?
Answer: Enhancing the selective accumulation of the photosensitizer in tumor tissue is crucial for minimizing side effects like skin photosensitivity.[3][4] Low selectivity can lead to unwanted damage to healthy tissues upon light exposure.[4]
Strategies to improve tumor selectivity include:
-
Passive Targeting (EPR Effect):
-
Nanoparticle Formulation: Encapsulating porphyrins in nanoparticles (typically 10–200 nm in size) allows them to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[10] The leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of these nanoparticles.
-
-
Active Targeting:
-
Ligand Conjugation: Conjugating the PS or its nanocarrier to specific ligands that bind to receptors overexpressed on cancer cells can significantly enhance tumor-specific uptake.[6] Examples include:
-
-
Structural Modifications:
-
Introducing Specific Groups: Adding silyl (B83357) groups to the porphyrin ring has been shown to improve selective accumulation in tumors.[3] Cationic porphyrins may also show enhanced uptake and phototoxicity in cancer cells compared to normal cells.[12][13]
-
Below is a diagram illustrating the different targeting strategies.
Inefficient ROS Generation and Phototoxicity
Question 3: My phototoxicity assay shows low cancer cell death. How can I confirm if this is due to inefficient ROS generation and how can I improve it?
Answer: Low phototoxicity can stem from several factors, including poor cellular uptake, PS aggregation, or inefficient generation of reactive oxygen species (ROS). The primary cytotoxic agent in PDT is often singlet oxygen (¹O₂).[14]
Troubleshooting Steps:
-
Confirm Cellular Uptake: Use fluorescence microscopy or flow cytometry to verify that the porphyrin derivative is being internalized by the cancer cells. Some cationic porphyrins show better cellular internalization than their neutral counterparts.[12][13]
-
Assess for Aggregation: Use UV-Vis absorption spectroscopy. Aggregation typically causes a broadening and red-shift of the Soret band of the porphyrin.[2] If aggregation is detected, refer to the strategies in Question 1.
-
Quantify ROS Generation: Directly measure ROS production using specific probes. A common method is to use a molecular probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[15] For singlet oxygen specifically, probes like Singlet Oxygen Sensor Green (SOSG) can be used.[1]
Strategies to Enhance ROS Generation:
-
Structural Modification:
-
Optimize Delivery:
-
Subcellular Targeting: The localization of the PS within the cell influences the cell death pathway.[19][20] Targeting mitochondria, for example, can lead to a potent apoptotic response due to the release of pro-apoptotic factors like cytochrome c.[19][20]
The following table summarizes the phototoxic effects of a free porphyrin versus one immobilized on a hybrid nanoparticle system, demonstrating the impact of formulation on efficacy.
| Compound/Formulation | Target Cell Line | IC₅₀ (Post-Irradiation) | Reference |
| Free Porphyrin (P) | T24 (Bladder Cancer) | Non-toxic | [5] |
| Porphyrin-Hybrid Nanoparticles (P-HNP) | T24 (Bladder Cancer) | 66.5 nM | [5] |
| Free Tetraphenylporphyrin (TPP) | HeLa | ~10 µM | [15] |
| TPP Nanoparticles (PNP1) | HeLa | ~2.5 µM | [15] |
Section 2: Experimental Protocols
Protocol: In Vitro Phototoxicity Assay
This protocol outlines a standard method to evaluate the phototoxic potential of a porphyrin derivative on a cancer cell line.[21][22]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Porphyrin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or Neutral Red Uptake)
-
PDT laser or light source with appropriate wavelength (e.g., 630 nm)[15]
-
Radiometer to measure light dose (fluence)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of the porphyrin derivative in a cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the porphyrin-containing medium to each well. Include "no drug" controls.
-
Create two identical sets of plates: one for irradiation (+Light) and one for dark toxicity control (-Light).
-
Incubate the plates for a specific duration (e.g., 4 to 24 hours) in the dark.
-
-
Washing: After incubation, remove the porphyrin-containing medium and wash the cells twice with 100 µL of PBS to remove any extracellular photosensitizer. Add 100 µL of fresh medium to each well.
-
Irradiation:
-
Expose the "+Light" plate to a specific light dose (e.g., 2-16 J/cm²) using the PDT light source.[21] Keep the "-Light" plate wrapped in foil in the same room to control for temperature.
-
-
Post-Irradiation Incubation: Incubate both plates for another 24-48 hours in the dark.
-
Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, then add solubilizer).
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot cell viability versus porphyrin concentration for both +Light and -Light conditions.
-
Determine the IC₅₀ (the concentration that causes 50% cell death) for the phototoxicity condition.
-
Below is a workflow diagram for this protocol.
Protocol: Quantification of Intracellular ROS Generation
This protocol uses the CM-H2DCFDA probe to measure intracellular ROS production following PDT.[15][23][24]
Materials:
-
CM-H2DCFDA probe
-
Cells treated with porphyrin derivative and irradiated as per the phototoxicity protocol
-
Serum-free cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the porphyrin derivative in a suitable plate format (e.g., 6-well or 96-well black-walled plates) as described in the phototoxicity protocol.
-
Probe Loading: After the PS incubation period, wash the cells once with PBS. Incubate the cells with 10 µM CM-H2DCFDA in serum-free medium for 1 hour at 37°C in the dark.[15]
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Irradiation: Add fresh PBS or medium and irradiate the cells with the desired light dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (Excitation ~495 nm, Emission ~525 nm) or analyze the cells via flow cytometry.
-
Data Analysis: Compare the fluorescence intensity of the treated and irradiated cells to the controls (no drug, no light, drug but no light) to determine the relative increase in ROS generation.
Section 3: Signaling Pathways in PDT-Induced Cell Death
Question 4: What are the primary mechanisms of cell death induced by PDT, and how can I identify them in my experiments?
Answer: Photodynamic therapy primarily induces cancer cell death through apoptosis, necrosis, and autophagy.[25] The dominant pathway depends on the photosensitizer's subcellular localization, the PDT dose (light and drug concentration), and the cell type.[19][25]
-
Apoptosis: A programmed and regulated form of cell death. PDT can trigger apoptosis through various pathways. For example, PS localization in the mitochondria can cause damage leading to the release of cytochrome c, which in turn activates caspases and initiates the apoptotic cascade.[19][20][26]
-
Necrosis: A form of cell death resulting from acute injury, often characterized by cell swelling and rupture of the plasma membrane. High doses of PDT, especially with PS localized to the cell membrane, can induce rapid and severe oxidative damage, leading to necrosis.[25][26]
-
Autophagy: A cellular process of "self-eating," where damaged organelles are degraded and recycled. Autophagy can act as a survival mechanism at low PDT doses but can also contribute to cell death under certain conditions.[25][27]
You can differentiate these cell death mechanisms using various assays:
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays, or TUNEL assays to detect DNA fragmentation.[22]
-
Necrosis: PI or 7-AAD staining in the absence of Annexin V positivity, and measurement of lactate (B86563) dehydrogenase (LDH) release.[22]
-
Autophagy: Western blotting for autophagy markers like LC3-II, or fluorescence microscopy to observe the formation of autophagosomes.
The following diagram illustrates the major signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy [frontiersin.org]
- 6. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Liquid metal nanoparticles for enhanced delivery of benzoporphyrin derivative in photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04916D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Porphyrin-engineered nanoscale metal-organic frameworks: enhancing photodynamic therapy and ferroptosis in oncology [frontiersin.org]
- 18. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 22. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Photodynamic Therapy in Triggering Cell Death and Facilitating Antitumor Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spiedigitallibrary.org [spiedigitallibrary.org]
Improving cellular uptake of porphyrin-based nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cellular uptake of porphyrin-based nanoparticles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Cellular Uptake of Porphyrin Nanoparticles
-
Question: We observe minimal fluorescence or signal from our porphyrin-based nanoparticles inside the target cells after incubation. What are the potential reasons and how can we improve uptake?
-
Answer: Low cellular uptake is a common challenge that can stem from several factors related to both the nanoparticles and the experimental conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Nanoparticle Aggregation: Porphyrins have a tendency to aggregate in aqueous solutions due to their hydrophobic nature, which can significantly hinder cellular uptake.[1]
-
Solution: Ensure your nanoparticle suspension is stable and monodisperse. Use dynamic light scattering (DLS) to check for aggregation before each experiment. If aggregation is an issue, consider surface modifications like PEGylation to improve stability and solubility.[1]
-
-
Surface Charge: The surface charge of both the nanoparticles and the cell membrane can create repulsive forces. If both have the same sign (e.g., both are negatively charged), uptake will be hindered.[2]
-
Solution: Measure the zeta potential of your nanoparticles and the target cells.[2] Modifying the nanoparticle surface to have a slightly positive charge can enhance interaction with the negatively charged cell membrane. Cationic porphyrins, for example, are promising for cancer treatment due to their amphiphilic properties.[3]
-
-
Incorrect Nanoparticle Size: The size of the nanoparticles plays a crucial role in the endocytosis pathway.
-
Solution: Characterize the size of your nanoparticles using techniques like Transmission Electron Microscopy (TEM) or DLS. Optimal sizes for cellular uptake typically range from 10 to 100 nm.[3] It has been reported that the internalization of SiO2 nanoparticles in A549 lung epithelial cells becomes slower with increasing particle size.[4]
-
-
Lack of Targeting Ligands: Non-targeted nanoparticles rely on passive uptake, which can be inefficient.
-
Issue 2: High Cytotoxicity Observed in Control (Untreated) Cells
-
Question: Our control cell populations are showing significant death, making it difficult to assess the specific cytotoxicity of our nanoparticles. What could be causing this?
-
Answer: High background cytotoxicity can confound your results. Here are some common culprits:
-
Solvent Toxicity: Solvents used to dissolve porphyrins or stabilize nanoparticles, such as DMSO or pyridine, can be toxic to cells at certain concentrations.[7]
-
Solution: Perform a dose-response experiment with the solvent alone to determine its non-toxic concentration range for your specific cell line. Always include a vehicle control (media with solvent) in your experiments.
-
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can lead to widespread cell death.
-
Solution: Regularly check your cell cultures for signs of contamination. Ensure all reagents and media are sterile.
-
-
Sub-optimal Culture Conditions: Stressed cells are more susceptible to any experimental manipulations.
-
Solution: Ensure your cells are healthy and growing in optimal conditions (e.g., correct media, temperature, CO2 levels) before starting any experiment.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: We are seeing significant variability in cellular uptake and cytotoxicity results from one experiment to the next. How can we improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures.
-
Nanoparticle Batch Variation: Different batches of synthesized nanoparticles can have slight variations in size, charge, and surface chemistry.
-
Solution: Characterize each new batch of nanoparticles thoroughly (size, zeta potential, morphology) to ensure consistency.
-
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Incubation Time: The duration of nanoparticle exposure can significantly impact uptake and subsequent effects.[8]
-
Solution: Standardize the incubation time across all experiments. A 24-hour incubation is often used in standard protocols to minimize effects from cell proliferation.[8]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms and strategies for improving the cellular uptake of porphyrin-based nanoparticles.
-
Question 1: What are the main pathways for nanoparticle entry into cells?
-
Answer: Nanoparticles primarily enter cells through a process called endocytosis, which is an energy-dependent process.[9] The main endocytic pathways include:
-
Phagocytosis: The engulfment of large particles (>0.5 µm), typically by specialized immune cells like macrophages.[4][9]
-
Pinocytosis: The uptake of fluids and small particles. This can be further divided into several mechanisms:
-
Clathrin-mediated endocytosis: A receptor-mediated process that involves the formation of clathrin-coated pits.[9]
-
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane and can bypass lysosomes, protecting the cargo from degradation.[10]
-
Macropinocytosis: A non-specific process where the cell membrane ruffles and engulfs large amounts of extracellular fluid and particles.[9]
-
-
-
-
Question 2: How does the shape of a nanoparticle affect its cellular uptake?
-
Answer: The shape of a nanoparticle can influence the endocytic pathway it utilizes and the overall efficiency of uptake.[4] For example, one study found that gold nanostars, nanorods, and nanotriangles were all taken up via clathrin-mediated endocytosis, but nanorods could also use caveolae-mediated pathways, and nanotriangles could utilize additional actin-dependent pathways.[4]
-
-
Question 3: What is the role of surface modification in enhancing cellular uptake?
-
Answer: Surface modification is a key strategy to improve the delivery of nanoparticles.[1]
-
PEGylation (coating with polyethylene (B3416737) glycol): This can increase the stability of nanoparticles in biological fluids, prolong their circulation time in the blood, and prevent aggregation.[1][11]
-
Targeting Ligands: Attaching molecules that bind to specific receptors on target cells (e.g., cancer cells) can significantly enhance uptake through receptor-mediated endocytosis.[5]
-
Cell Membrane Coating: A biomimetic approach involves coating nanoparticles with cell membranes (e.g., from cancer cells or red blood cells). This can help the nanoparticles evade the immune system and improve targeting to similar cells.[12]
-
-
-
Question 4: How can I quantify the cellular uptake of my porphyrin nanoparticles?
-
Answer: Several techniques can be used to quantify nanoparticle uptake, and often, a combination of methods provides the most reliable results.[8][13]
-
Flow Cytometry: A high-throughput method that can rapidly analyze thousands of cells to measure the fluorescence intensity associated with nanoparticle uptake.[14][15][16] It can quantify both the percentage of cells that have taken up nanoparticles and the relative amount of nanoparticles per cell.[8][17]
-
Confocal Microscopy: Provides high-resolution images that can confirm the intracellular localization of nanoparticles and their co-localization with specific organelles like lysosomes.[18][19]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and quantitative method, but it is destructive and typically used for nanoparticles containing a metallic element.[8]
-
-
-
Question 5: How do I assess the cytotoxicity of my porphyrin-based nanoparticles?
-
Answer: The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][21] It measures the metabolic activity of cells, which correlates with the number of viable cells.[21] Living cells with active mitochondrial enzymes can convert the yellow MTT salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[21][22]
-
Data Presentation: Nanoparticle Uptake Efficiency
Table 1: Factors Influencing Porphyrin Nanoparticle Uptake
| Factor | Modification/Condition | Effect on Cellular Uptake | Reference Cell Line(s) | Quantitative Method |
| Surface Topology | Surface protrudent porphyrin nanoparticles on a microparticle core | Significantly enhanced cellular uptake compared to smooth microparticles | Not Specified | Not Specified |
| Targeting Ligand | Folic acid functionalization | Improved target specificity toward cancer cells overexpressing folate receptors | MDA-MB-231 | Not Specified |
| Surface Coating | Antibody (anti-erbB2) conjugation to gold nanoparticles | Higher cellular uptake in breast cancer cells | SK-BR-3 | Not Specified |
| Biomimetic Coating | Cancer cell membrane coating | Enhanced homotypic cancer cell-selective endocytosis | Not Specified | Not Specified |
Experimental Protocols
1. Protocol for Quantifying Nanoparticle Uptake by Flow Cytometry
This protocol is adapted for the analysis of fluorescently-labeled porphyrin nanoparticles.
-
Materials:
-
Target cells in suspension
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fluorescently-labeled porphyrin nanoparticles
-
Flow cytometer
-
Flow cytometry tubes
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Nanoparticle Treatment: Prepare different concentrations of your fluorescently-labeled porphyrin nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Include a negative control (cells with no nanoparticles). Incubate for a predetermined time (e.g., 4, 12, or 24 hours).
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with PBS to remove any nanoparticles that are not internalized.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting and Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step twice to ensure all extracellular nanoparticles are removed.
-
Sample Preparation for Flow Cytometry: Resuspend the final cell pellet in a suitable volume of PBS (e.g., 500 µL) and transfer to a flow cytometry tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate laser to excite your fluorophore.
-
Gate the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Measure the fluorescence intensity of the gated cell population. The shift in fluorescence intensity compared to the control cells indicates nanoparticle uptake.[8]
-
-
2. Protocol for Visualizing Nanoparticle Uptake by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of fluorescent nanoparticles.
-
Materials:
-
Target cells
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Fluorescently-labeled porphyrin nanoparticles
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours.
-
Nanoparticle Incubation: Treat the cells with your fluorescently-labeled nanoparticles at the desired concentration and incubate for the desired time.
-
Washing: Gently wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Cell Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.
-
Final Wash and Mounting: Wash the cells twice with PBS. Add a drop of mounting medium and cover with a coverslip (if using chamber slides).
-
Imaging: Image the samples using a confocal microscope.[23] Use the appropriate laser lines for your nanoparticle's fluorophore and the nuclear stain. Acquire z-stack images to confirm that the nanoparticles are inside the cells and not just on the surface.[24]
-
3. Protocol for MTT Cytotoxicity Assay
This protocol is used to assess the effect of porphyrin nanoparticles on cell viability.[21]
-
Materials:
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Porphyrin nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of your porphyrin nanoparticles in culture medium. Remove the old medium and add 100 µL of the nanoparticle dilutions to the wells. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[21]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm if desired to subtract background noise.[21]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Visualizations
Caption: Workflow for analyzing nanoparticle cellular uptake.
Caption: Major endocytosis pathways for nanoparticles.
Caption: Troubleshooting low cellular uptake.
References
- 1. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Porphyrin-Based Inorganic Nanoparticles for Cancer Treatment [mdpi.com]
- 4. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Characterization of Porphyrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in cell membrane-coated porphyrin-based nanoscale MOFs for enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. youtube.com [youtube.com]
- 23. Confocal laser scanning microscopy to estimate nanoparticles’ human skin penetration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview about the localization of nanoparticles in tissue and cellular context by different imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV and LC-MS/MS Methods for Porphyrin Precursor Assay in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical methods for the quantification of the porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in plasma: a traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and a more modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. The diagnosis and monitoring of acute porphyrias, a group of rare metabolic disorders, rely on the accurate measurement of these precursors.[1] This document outlines the experimental protocols for both methods and presents a comparative summary of their validation parameters to aid researchers in selecting the most suitable technique for their specific needs.
Experimental Workflows
The following diagram illustrates the general workflow for the sample preparation and analysis of ALA and PBG in plasma using the HPLC-UV method with pre-column derivatization.
References
A Comparative Analysis of Porphyrin, Chlorin, and Isobacteriochlorin Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Photosensitizer
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is paramount to achieving therapeutic success. Porphyrins and their reduced derivatives, chlorins and isobacteriochlorins, represent a prominent class of compounds that have been extensively investigated for their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. This guide provides a comprehensive comparison of these three tetrapyrrolic macrocycles, offering a detailed examination of their photophysical properties, in vitro efficacy, and the experimental protocols used for their evaluation.
Structural and Photophysical Distinctions
Porphyrins, chlorins, and isobacteriochlorins share a common tetrapyrrolic core structure, but differ in the degree of saturation of their pyrrole (B145914) rings. Porphyrins are fully aromatic, while chlorins have one reduced pyrrole ring and isobacteriochlorins have two adjacent reduced pyrrole rings.[1] This seemingly subtle structural variation leads to significant differences in their electronic and photophysical properties.
dot graph ER { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} dot Figure 1: Relationship between Porphyrin, Chlorin (B1196114), and Isobacteriochlorin (B1258242).
A key advantage of chlorins and isobacteriochlorins over porphyrins is their intensified and red-shifted Q bands in the absorption spectrum.[2] This is particularly significant for PDT as longer wavelength light (in the "therapeutic window" of 650-850 nm) can penetrate deeper into biological tissues, enabling the treatment of more deep-seated tumors.[2]
Comparative Photophysical and In Vitro Efficacy Data
The following tables summarize key quantitative data for a representative set of porphyrin, chlorin, and isobacteriochlorin derivatives, compiled from recent studies. This data highlights the superior photophysical properties of the reduced macrocycles, which often translate to enhanced PDT efficacy.
Table 1: Comparative Photophysical Properties in DMF [2][3]
| Compound | Type | Soret Band (λmax, nm) | Q Band (λmax, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Por1 | Porphyrin | 410 | 647 | 0.01 | 0.35 |
| Chl1 | Chlorin | 415 | 652 | 0.15 | 0.48 |
| Iso1 | Isobacteriochlorin | 390 | 635 | 0.13 | 0.41 |
| Por2 | Porphyrin | 412 | 648 | 0.06 | 0.40 |
| Chl2 | Chlorin | 418 | 658 | 0.16 | 0.52 |
| Iso2 | Isobacteriochlorin | 395 | 650 | 0.21 | 0.45 |
Note: Data for a series of meso-substituted tetrapyrrolic macrocycles. Por1, Chl1, and Iso1 are A4-type, while Por2, Chl2, and Iso2 are A3B-type.[2]
Table 2: In Vitro Photodynamic Efficacy against B16F10 Melanoma Cells [4][5]
| Photosensitizer | Type | Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| PS1 (Porphyrin) | Porphyrin | 5 | 10 | ~80 |
| PS2 (Chlorin) | Chlorin | 5 | 10 | ~20 |
| PS3 (Isobacteriochlorin) | Isobacteriochlorin | 5 | 10 | ~40 |
Note: PS1, PS2, and PS3 are 5,10,15-tris(pentafluorophenyl)-20-(4-pyridyl)porphyrin and its corresponding chlorin and isobacteriochlorin derivatives.[4][5]
The Photodynamic Mechanism: A Jablonski Diagram Perspective
The efficacy of a photosensitizer is intrinsically linked to its ability to generate singlet oxygen (¹O₂), a highly reactive species that induces cellular damage. The Jablonski diagram illustrates the photophysical processes that lead to singlet oxygen production.
Upon absorption of light, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).[6] It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[6] It is from this triplet state that the photosensitizer can transfer its energy to molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).[6][7] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using a chemical trap.
Principle: The photosensitized degradation of a chemical trap that reacts specifically with singlet oxygen is monitored and compared to that of a reference photosensitizer with a known ΦΔ.[8][9]
Materials:
-
Test photosensitizer
-
Reference photosensitizer (e.g., meso-tetraphenylporphyrin (TPP) or zinc phthalocyanine (B1677752) (ZnPc))[2]
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF))
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Solvent (e.g., DMF)
Procedure:
-
Prepare solutions of the test photosensitizer, reference photosensitizer, and DPBF in the chosen solvent. The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with the light source for specific time intervals.
-
After each irradiation period, record the absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield is calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) * (ksample / kreference) where k is the slope of the plot of the natural logarithm of DPBF absorbance versus irradiation time.[9]
In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses the cell viability after PDT treatment.[4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma cells)
-
Cell culture medium and supplements
-
Test photosensitizer
-
Light source for irradiation
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific period.
-
Wash the cells to remove the excess photosensitizer.
-
Irradiate the cells with a specific light dose. A set of non-irradiated cells serves as a dark toxicity control.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Cellular Uptake and Subcellular Localization
This protocol determines the amount of photosensitizer taken up by the cells and its localization within the cell.[10][11]
Principle: The intrinsic fluorescence of the photosensitizers is utilized to visualize and quantify their presence within cells using fluorescence microscopy.
Materials:
-
Cancer cell line
-
Test photosensitizer
-
Fluorescence microscope (confocal microscope is recommended for detailed localization)
-
Cell culture dishes with glass bottoms
-
Optional: Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
Procedure:
-
Seed the cells on glass-bottom dishes and allow them to attach.
-
Incubate the cells with the photosensitizer for different time points.
-
Wash the cells to remove the extracellular photosensitizer.
-
(Optional) Incubate with organelle-specific probes.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the photosensitizer and any co-stains.
-
For quantitative analysis of uptake, the fluorescence intensity per cell can be measured using image analysis software.
Experimental Workflow for Photosensitizer Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel photosensitizer.
Conclusion
The comparative data presented in this guide underscores the potential of chlorins and isobacteriochlorins as superior photosensitizers for PDT compared to their porphyrin precursors. Their enhanced absorption in the red region of the spectrum and generally higher singlet oxygen quantum yields are highly desirable attributes for effective cancer therapy. However, the ultimate therapeutic efficacy is a complex interplay of photophysical properties, cellular uptake, and subcellular localization.[4][5] Therefore, a thorough and systematic evaluation, following standardized protocols as outlined here, is crucial for the development of the next generation of highly effective photosensitizers for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photodynamic Action of Porphyrin, Chlorin, and Isobacteriochlorin Derivatives toward a Melanotic Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stars.library.ucf.edu [stars.library.ucf.edu]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Synthesis, characterization, and cellular investigations of porphyrin– and chlorin–indomethacin conjugates for photodynamic therapy of cancer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Differentiating Porphyrin Isomers: A Comparison Guide for Reverse-Phase HPLC Methods
The accurate differentiation and quantification of porphyrin isomers are critical for the biochemical diagnosis of porphyrias, a group of metabolic disorders affecting heme biosynthesis.[1][2] Reverse-phase high-performance liquid chromatography (RP-HPLC), typically coupled with fluorescence detection, stands as the gold-standard analytical technique for this purpose, offering the necessary resolution to separate structurally similar isomers like coproporphyrin I and III, and uroporphyrin I and III.[2][3]
This guide provides a comparative overview of RP-HPLC methodologies, focusing on the key chromatographic parameters that influence the separation of these clinically significant isomers.
Comparison of HPLC Columns and Mobile Phases
The choice of stationary phase (column) and mobile phase is paramount for achieving optimal resolution of porphyrin isomers. While C18 columns are the most common choice, performance can vary between different column chemistries and particle sizes.[4][5] Similarly, the mobile phase composition, particularly the buffer system and organic modifier, dictates the elution order and separation efficiency.[6][7]
A study comparing various ultra-high-performance liquid chromatography (UHPLC) columns found that superficially porous columns, such as the Agilent Poroshell C18 (2.7 µm particle size), could achieve the fastest separations.[4] However, all tested columns, including Thermo Hypersil Gold C18 (1.9 µm) and Thermo Hypersil BDS C18 (2.4 µm), required a mobile phase containing 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.16) with a mixture of acetonitrile (B52724) and methanol (B129727) as organic modifiers for the best resolution of uroporphyrin I and III isomers.[4][8] The elution order is generally dictated by the decreasing number of carboxylic acid groups, with more polar, highly carboxylated porphyrins (like uroporphyrin) eluting earlier than less polar ones (like coproporphyrin).[6]
Table 1: Comparison of Reported HPLC Systems for Porphyrin Isomer Separation
| Parameter | Method A | Method B | Method C |
| Column | Chromolith RP-18[1] | Reverse-phase C18 Symmetry® (5 µm, 4.8 x 250 mm)[5] | ODS-Hypersil[7] |
| Mobile Phase A | Ammonium Acetate Buffer | Acetate Buffer (0.015 M, pH 4)[5] | Ammonium Acetate Buffer[7] |
| Mobile Phase B | Methanol[1] | Acetonitrile[5] | Acetonitrile or Methanol[7] |
| Detection | Fluorescence[1] | Fluorescence (Ex: 365 nm, Em: 624 nm)[5] | Amperometric or Fluorescence[7] |
| Key Application | Routine analysis of porphyrins in urine, feces, and plasma.[1] | Quantitative determination of coproporphyrin I and III ratio in urine.[5] | Separation of uroporphyrinogen and coproporphyrinogen isomers.[7] |
| Run Time | ~20 min for urine/plasma, ~50 min for feces.[1] | Not specified, but described as simple and rapid.[5] | Not specified. |
Detailed Experimental Protocols
Below are detailed protocols representative of common laboratory practices for the analysis of porphyrins in urine.
Protocol 1: General Porphyrin Profiling in Urine
This protocol is adapted from a method for the routine analysis of eight porphyrins, including isomer pairs.[1]
1. Sample Preparation:
-
Store urine samples protected from light and cooled immediately.[9] Samples are stable for one week at 2-8°C or can be frozen at -20°C for longer storage.[9]
-
Pipette 1 mL of urine into a reaction tube.[10]
-
Add approximately 20 µL of a stabilization solution (e.g., 25% HCl) to adjust the pH to below 2.5.[9][10]
-
Mix the sample thoroughly.[10]
-
Collect the supernatant for injection into the HPLC system.[9]
2. HPLC System and Conditions:
-
HPLC System: A gradient HPLC system equipped with a fluorescence detector.[9]
-
Column: Chromolith RP-18 column.[1]
-
Mobile Phase A: Ammonium acetate buffer (e.g., 1 M, pH 5.16).[8]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A linear gradient is programmed to separate the porphyrins effectively within approximately 20 minutes.[1]
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[11]
-
Column Temperature: 30°C.[10]
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 400-405 nm and an emission wavelength of 620 nm.[10][11]
3. Quantification:
-
Quantification is performed by comparing the peak areas or heights of the analytes in the sample to those of a calibrator with known concentrations.[9]
Protocol 2: Focused Coproporphyrin I & III Isomer Analysis
This protocol is designed for the specific quantification of coproporphyrin isomers I and III.[5]
1. Sample Preparation:
-
Follow the same sample collection and acidification steps as in Protocol 1.
-
Samples can be stored for up to 3 days at 4°C or 12 months at -20°C without altering the coproporphyrin ratio.[5]
2. HPLC System and Conditions:
-
HPLC System: A gradient HPLC system with a fluorescence detector.
-
Column: Reverse-phase C18 Symmetry® column (5 µm, 4.8 mm x 250 mm).[5]
-
Mobile Phase: A mixture of acetonitrile and acetate buffer (0.015 M, pH 4).[5]
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 624 nm.[5]
3. Validation and Quantification:
-
The method should be validated for a concentration range relevant to clinical samples (e.g., 10-400 nmol/L for coproporphyrin I and 30-560 nmol/L for coproporphyrin III).[5]
-
The lower limit of quantification (LLOQ) should be established, with reported values around 7 nmol/L for isomer I and 10 nmol/L for isomer III.[5]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between porphyrin structure and chromatographic behavior.
References
- 1. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation of porphyrin isomers by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eaglebio.com [eaglebio.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. chromsystems.com [chromsystems.com]
A Comparative Guide to Porphobilinogen (PBG) Analysis: LC-MS vs. Ion-Exchange Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of porphobilinogen (B132115) (PBG) is critical in the diagnosis and management of acute porphyrias. This guide provides an objective comparison of two common analytical techniques for PBG analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion-Exchange Chromatography (IEC). We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in the selection of the most appropriate method for your laboratory's needs.
The determination of urinary PBG is a cornerstone in the diagnosis of acute porphyria attacks. While traditional methods rely on ion-exchange chromatography followed by colorimetric detection, modern advancements have seen the widespread adoption of LC-MS for its enhanced sensitivity and specificity.
Performance Comparison: A Quantitative Overview
The choice between LC-MS and IEC often comes down to a trade-off between performance, cost, and throughput. The following table summarizes the key quantitative performance parameters for each method based on published literature.
| Performance Parameter | LC-MS/MS | Ion-Exchange Chromatography with Spectrophotometry |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L[1][2] | ~1.5 µmol/L (as detection limit)[3] |
| Linearity (Upper Limit) | Up to 100 - 110 µmol/L[2][3] | Up to 110 µmol/L[3] |
| Precision (CV%) | < 8.5% (total imprecision < 16%)[1][2] | Within-run: 1.7% - 3.2%, Day-to-day: 3.5% - 6.1%[3] |
| Recovery | 99.7% to a range of 107% to 112%[1][2] | 75% - 85% after SPE[1] |
| Analysis Time (per sample) | ~2.3 - 10 minutes[3][4] | ~10 minutes[3] |
| Specificity | High (mass-based detection)[4][5] | Lower (potential for interferences)[5][6] |
Experimental Workflows
The analytical workflows for both LC-MS and IEC for PBG analysis involve several key steps from sample preparation to data analysis. The following diagram illustrates a generalized workflow for both methods.
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible results. Below are representative methodologies for both LC-MS and ion-exchange chromatography based on published research.
LC-MS/MS Method for PBG in Urine
This protocol is a composite based on several validated methods and is intended as a guide.[1][2][5]
-
Sample Preparation:
-
To 50 µL of urine, add a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-PBG).[2]
-
Perform solid-phase extraction (SPE) using an anion exchange or silica cartridge to remove interfering substances.[1][2]
-
Wash the cartridge to remove unbound components.
-
Elute the PBG from the cartridge.
-
The extract is then further processed, which may include dilution with acetonitrile (B52724).[1]
-
-
Liquid Chromatography:
-
Column: Reverse-phase C8 or C18 column (e.g., Agilent Zorbax Eclipse Plus C8, 50 mm × 3.0 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile in a buffered aqueous solution (e.g., 10 mmol/L phosphate (B84403) buffer, pH 3.0).[3]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Tandem mass spectrometer (MS/MS) operating in selected-reaction monitoring (SRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for both PBG and the internal standard (e.g., m/z 227 to 210 for PBG).[4]
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of PBG from a calibration curve prepared with known concentrations of PBG.
-
Ion-Exchange Chromatography with Spectrophotometric Detection
This protocol is based on the principles of the Mauzerall–Granick assay and subsequent adaptations.[3][5]
-
Sample Preparation (Ion-Exchange):
-
Derivatization:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to the eluate. This reaction produces a characteristic pink-red chromophore with PBG.
-
-
Liquid Chromatography:
-
Column: A suitable column for separating the PBG-Ehrlich adduct from other potential colored compounds.
-
Mobile Phase: A linear gradient of an organic solvent (e.g., methanol) in a buffered aqueous solution (e.g., 10 mmol/L phosphate buffer, pH 3.0).[3]
-
Injection Volume: Inject the derivatized sample into the liquid chromatograph.
-
-
Detection:
-
Use a diode-array detector to monitor the absorbance at the wavelength of maximum absorbance for the PBG-Ehrlich chromophore, which is typically around 555 nm.[3]
-
-
Quantification:
-
Determine the concentration of PBG by comparing the peak area of the sample to that of a calibration curve prepared with known concentrations of PBG.
-
Discussion and Conclusion
LC-MS/MS stands out for its superior sensitivity and specificity. The use of a mass detector allows for the unambiguous identification and quantification of PBG, minimizing the risk of false positives from interfering substances that can be a challenge in colorimetric assays.[4][6] The ability to use stable isotope-labeled internal standards in LC-MS/MS methods significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.[1]
Ion-exchange chromatography followed by spectrophotometric detection is a more traditional and often more accessible method. While it can provide reliable results, its sensitivity and specificity are generally lower than that of LC-MS/MS.[5] The colorimetric reaction with Ehrlich's reagent is not entirely specific to PBG, and other urinary compounds can potentially interfere, leading to overestimated results.[6] However, for many clinical applications where PBG levels are significantly elevated during acute attacks, the performance of IEC-based methods can be adequate.
References
- 1. biomedres.us [biomedres.us]
- 2. Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-chromatographic assay of urinary porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. conductscience.com [conductscience.com]
Porphyrin Precursors as Biomarkers for Acute Hepatic Porphyrias: A Comparative Guide
Introduction to Acute Hepatic Porphyrias and the Role of Biomarkers
Acute hepatic porphyrias (AHPs) are a group of rare, inherited metabolic disorders characterized by defects in the heme biosynthesis pathway in the liver.[1][2][3] These genetic deficiencies lead to the accumulation of neurotoxic porphyrin precursors, namely 5-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[4][5][6] The clinical manifestation of AHPs is typically characterized by acute, life-threatening neurovisceral attacks, which can include severe abdominal pain, nausea, psychiatric symptoms, and neurological dysfunction.[2][3]
Given the non-specific nature of these symptoms, which often leads to misdiagnosis, rapid and accurate biochemical testing is crucial for timely diagnosis and initiation of appropriate treatment.[7] Urinary ALA and PBG are the primary biomarkers for the diagnosis and monitoring of AHPs.[4][7] During an acute attack, the levels of these precursors are significantly elevated, making their measurement a cornerstone of AHP diagnosis.[7][8] This guide provides a comprehensive evaluation of the analytical methods used to measure ALA and PBG, with a focus on comparing their performance and providing supporting experimental data for researchers, scientists, and drug development professionals.
The Heme Biosynthesis Pathway and Pathophysiology of AHPs
The heme biosynthesis pathway is an eight-step enzymatic cascade that produces heme, a vital component of hemoglobin, myoglobin, and cytochromes. In individuals with AHPs, a deficiency in one of the enzymes in this pathway leads to the upstream accumulation of ALA and PBG. This accumulation is believed to be responsible for the neurotoxic symptoms observed during acute attacks.
Caption: The Heme Biosynthesis Pathway and Sites of Enzymatic Defects in Acute Hepatic Porphyrias.
Comparison of Analytical Methods for ALA and PBG Measurement
The accurate quantification of urinary ALA and PBG is paramount for the diagnosis of AHPs. Historically, colorimetric methods have been the standard. However, in recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique, offering enhanced sensitivity and specificity.
Colorimetric Methods
The most well-known colorimetric method is the Mauzerall-Granick procedure.[1][9] This method involves the separation of ALA and PBG from urine using ion-exchange chromatography, followed by a reaction with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.[1]
Advantages:
-
Relatively inexpensive instrumentation.
-
Well-established methodology.
Disadvantages:
-
Lower sensitivity and specificity compared to LC-MS/MS.[6]
-
Susceptible to interference from other substances in the urine, potentially leading to falsely elevated results.[10]
-
More labor-intensive and time-consuming.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer a more direct and robust approach to ALA and PBG quantification. These methods utilize liquid chromatography to separate the analytes from the urine matrix, followed by mass spectrometry for highly specific detection and quantification.
Advantages:
-
High sensitivity and specificity, allowing for the detection of very low concentrations of ALA and PBG.[6][12]
-
Reduced susceptibility to interferences.
-
Simultaneous measurement of both ALA and PBG in a single run.[12]
-
Faster sample throughput once the method is established.
Disadvantages:
-
Higher initial instrument cost.
-
Requires specialized technical expertise.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of colorimetric and LC-MS/MS methods for the quantification of urinary ALA and PBG based on published data.
Table 1: Performance Characteristics for ALA Quantification
| Parameter | Colorimetric Methods | LC-MS/MS Methods |
| Lower Limit of Quantitation (LLOQ) | ~400-450 ng/mL | 8-500 ng/mL (can be as low as 10 ng/mL)[13] |
| Intra-assay Coefficient of Variation (CV) | Variable, generally higher | <10%[6] |
| Inter-assay Coefficient of Variation (CV) | Variable, generally higher | <10%[6] |
| Accuracy (% Recovery) | 85-115% (can be affected by interferences) | 88.2-110%[6] |
| Reference Range (Upper Limit of Normal) | Higher and more variable | ~1.47 mmol/mol creatinine[13] |
Table 2: Performance Characteristics for PBG Quantification
| Parameter | Colorimetric Methods | LC-MS/MS Methods |
| Lower Limit of Quantitation (LLOQ) | ~320-1340 ng/mL | 11-450 ng/mL (can be as low as 10 ng/mL)[13] |
| Intra-assay Coefficient of Variation (CV) | Variable, generally higher | <10%[6] |
| Inter-assay Coefficient of Variation (CV) | Variable, generally higher | <10%[6] |
| Accuracy (% Recovery) | 85-115% (can be affected by interferences) | 92-107% |
| Reference Range (Upper Limit of Normal) | Higher and more variable | ~0.137 mmol/mol creatinine[13] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for accurate ALA and PBG measurement, regardless of the analytical method used.
-
Sample Type: A random (spot) urine sample is sufficient for diagnosis, especially during an acute attack.[7] A 24-hour urine collection is generally not required and can delay diagnosis.[7]
-
Preservation: Samples should be protected from light and kept refrigerated or frozen.[4] Wrapping the collection container in aluminum foil is a common practice.[14]
-
Normalization: Urinary ALA and PBG concentrations should be normalized to urinary creatinine (B1669602) to account for variations in urine dilution.[4][5]
Colorimetric Method: Mauzerall-Granick Procedure (Principle)
-
Ion-Exchange Chromatography: A urine sample is passed through a series of ion-exchange columns to separate ALA and PBG from each other and from interfering substances.
-
Elution: ALA and PBG are selectively eluted from their respective columns.
-
Color Reaction:
-
PBG: The PBG eluate is mixed with Ehrlich's reagent, which forms a pink-red colored complex.
-
ALA: The ALA eluate is first converted to a pyrrole (B145914) by heating with acetylacetone. This pyrrole then reacts with Ehrlich's reagent to produce a colored complex.
-
-
Spectrophotometry: The absorbance of the colored solutions is measured at a specific wavelength (typically around 555 nm), and the concentrations of ALA and PBG are determined by comparison to a standard curve.
LC-MS/MS Method (General Protocol)
-
Sample Preparation:
-
An internal standard (isotopically labeled ALA and PBG) is added to the urine sample.
-
The sample is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[13]
-
-
Liquid Chromatography: The prepared sample is injected into a liquid chromatograph. A C8 or C18 reversed-phase column is commonly used to separate ALA and PBG from other components in the sample extract.
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of ALA, PBG, and their internal standards.
-
-
Data Analysis: The concentrations of ALA and PBG in the sample are calculated based on the peak area ratios of the analytes to their respective internal standards, and by referencing a calibration curve.
Diagnostic Workflow for Acute Hepatic Porphyrias
The diagnosis of AHPs follows a stepwise approach, beginning with clinical suspicion and proceeding to biochemical and genetic confirmation.
Caption: A typical diagnostic workflow for Acute Hepatic Porphyrias.
Conclusion
The measurement of urinary porphyrin precursors, ALA and PBG, is indispensable for the diagnosis and management of acute hepatic porphyrias. While traditional colorimetric methods have been historically important, modern LC-MS/MS assays offer significantly improved analytical performance, particularly in terms of sensitivity and specificity. The adoption of LC-MS/MS for routine clinical testing can lead to more accurate and timely diagnosis, which is critical for improving patient outcomes in AHPs. For researchers and drug development professionals, the use of these highly reliable methods is essential for accurately assessing disease activity and the efficacy of novel therapeutic interventions.
References
- 1. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 2. A simplified procedure for the determination of urinary delta-aminolaevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing for Acute Hepatic Porphyria | Porphyria.ca [porphyria.ca]
- 5. Testing for Acute Hepatic Porphyria | Porphyria Diagnosis™ [porphyria.com]
- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AGA Clinical Practice Update on Diagnosis and Management of Acute Hepatic Porphyrias: Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c.peerview.com [c.peerview.com]
- 9. A Simplified Procedure for the Determination of Urinary δ-Aminolaevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spmi.pt [spmi.pt]
- 14. porphyriafoundation.org [porphyriafoundation.org]
Glucosylated Porphyrins vs. Tetraphenylporphyrin: A Comparative Guide to Photocytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocytotoxic properties of glucosylated porphyrins against the well-established photosensitizer, tetraphenylporphyrin (B126558) (TPP). The conjugation of glucose moieties to the porphyrin macrocycle has emerged as a promising strategy to enhance the efficacy of photodynamic therapy (PDT). This is attributed to several factors, including increased water solubility, improved cellular uptake through overexpressed glucose transporters in cancer cells, and potentially altered subcellular localization, leading to enhanced phototoxicity.[1][2] This guide summarizes key performance data from various studies, details relevant experimental protocols, and visualizes critical biological and experimental processes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of various glucosylated porphyrins and tetraphenylporphyrin.
Table 1: Photocytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Light Dose | Reference |
| Tetraphenylporphyrin (TPP) | HT29 (Human adenocarcinoma) | Less effective than glucosylated derivatives | Not specified | [3] |
| Mono-glucosylated porphyrin | HT29 (Human adenocarcinoma) | More effective than TPP | Not specified | [3] |
| Di-glucosylated porphyrin | HT29 (Human adenocarcinoma) | More effective than TPP | Not specified | [3] |
| Unmodified Porphyrin 2b | A375 (Skin tumor) | ~5 | Not applicable (dark toxicity) | [4] |
| Glucosylated Porphyrin 6o | A375 (Skin tumor) | >10 (no cytotoxic effect) | Not applicable (dark toxicity) | [4] |
| Galactosylated Porphyrin 6a | A375 (Skin tumor) | >10 (no cytotoxic effect) | Not applicable (dark toxicity) | [4] |
Table 2: Singlet Oxygen Quantum Yield (ΦΔ)
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Tetraphenylporphyrin (TPP) | Toluene | 0.67 ± 0.14 | [5] |
| Tetraphenylporphyrin (TPP) | N,N-dimethyl formamide (B127407) (DMF) | ~0.60 | [6] |
| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene | 0.68 ± 0.19 | [5] |
| Glucosylated Porphyrins (general) | Various | Generally high | [1] |
| ZnGEPOH (Glucosylated Porphyrin) | Not specified | Two-fold higher than ZnGPOH | [7] |
| ZnGPOH (Glucosylated Porphyrin) | Not specified | [7] |
Table 3: Cellular Uptake
| Compound | Cell Line | Uptake Characteristics | Reference |
| Glucosylated Porphyrin 6o | A549 (Lung cancer), MCF-7 (Breast cancer) | Penetrates and accumulates in cells | [4] |
| Galactosylated Porphyrin 6a | A549 (Lung cancer), MCF-7 (Breast cancer) | Higher accumulation than 6o | [4] |
| Unmodified Porphyrin 2b | A549, MCF-7 | Practically impossible to penetrate the cell membrane | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Photocytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of photosensitizers.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.
-
Incubation with Photosensitizer: Add varying concentrations of the porphyrin derivatives (glucosylated or TPP) to the wells.
-
Dark Toxicity Control: For each concentration, maintain a set of plates in the dark for the entire incubation period (typically 1 to 24 hours) to assess dark cytotoxicity.
-
Photoirradiation: For phototoxicity assessment, incubate the cells with the photosensitizers for a specific period (e.g., 1 hour). Following incubation, irradiate the cells with light of an appropriate wavelength and dose.
-
Post-Irradiation Incubation: After irradiation, incubate the cells for a further 24 hours at 37°C.
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the photosensitizer that causes 50% cell death, is calculated from the dose-response curves.[8]
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation. A common method involves the use of a chemical quencher, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Protocol:
-
Sample Preparation: Prepare a solution of the photosensitizer (e.g., TPP or a glucosylated porphyrin) and DPBF in a suitable solvent (e.g., N,N-dimethyl formamide - DMF) saturated with molecular oxygen.
-
Spectrophotometric Monitoring: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time upon irradiation of the photosensitizer at a wavelength where it absorbs but DPBF does not.
-
Data Analysis: The rate of DPBF photooxidation is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the test compound can be calculated by comparing its DPBF bleaching rate to that of a standard photosensitizer with a known ΦΔ value under identical experimental conditions.[6] The following equation is often used: ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample) where k is the rate constant of DPBF degradation and I is the light intensity absorbed by the photosensitizer.
Cellular Uptake Studies
Cellular uptake of porphyrins can be quantified by exploiting their intrinsic fluorescence.
Protocol:
-
Cell Culture and Incubation: Culture the desired cell lines (e.g., A549, MCF-7) in appropriate culture vessels. Incubate the cells with known concentrations of the porphyrin derivatives for various time points.
-
Cell Lysis: After incubation, wash the cells to remove any non-internalized porphyrin. Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a spectrofluorometer at the characteristic excitation and emission wavelengths of the porphyrin.
-
Quantification: Create a standard curve by measuring the fluorescence of known concentrations of the porphyrin in the same lysis buffer. Use this standard curve to determine the concentration of the porphyrin in the cell lysates.
-
Normalization: Normalize the amount of internalized porphyrin to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay), to account for variations in cell number. The results are typically expressed as ng of porphyrin per mg of cellular protein.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of glucosylated porphyrins and tetraphenylporphyrin.
References
- 1. Glycosylated Porphyrins, Phthalocyanines, and Other Porphyrinoids for Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Route to Glycosylated Porphyrins via Aromatic Nucleophilic Substitution (SNAr)-Synthesis and Cellular Uptake Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Liquid-Liquid Extraction for Plasma Porphyrin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid-liquid extraction (LLE) with alternative methods for the quantification of porphyrins in plasma. The information presented is based on available experimental data to assist researchers in selecting the most suitable sample preparation technique for their analytical needs.
Introduction
The accurate quantification of plasma porphyrins is crucial for the diagnosis and monitoring of porphyrias, a group of metabolic disorders affecting the heme synthesis pathway. Sample preparation is a critical step in the analytical workflow, and liquid-liquid extraction (LLE) has traditionally been a widely used technique. However, alternative methods such as solid-phase extraction (SPE) offer distinct advantages and disadvantages. This guide aims to provide an objective comparison of these methods, supported by experimental data.
Method Comparison: LLE vs. SPE
The choice between LLE and SPE for plasma porphyrin analysis depends on various factors, including the specific porphyrins of interest, required sensitivity, sample throughput, and available resources.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Direct Injection (with Protein Precipitation) |
| Principle | Partitioning of analytes between two immiscible liquid phases. | Selective retention of analytes on a solid sorbent followed by elution. | Removal of proteins followed by direct analysis of the supernatant. |
| Selectivity | Moderate; can be influenced by solvent choice and pH. | High; can be tailored by selecting specific sorbent chemistry. | Low; minimal sample cleanup. |
| Recovery | Variable and compound-dependent. For some porphyrins, it can be high (e.g., Uroporphyrin: 97%), while for others it can be lower (e.g., Coproporphyrin: 50%)[1]. | Generally high and consistent for a broad range of analytes. | Can be affected by co-precipitation of analytes with proteins. |
| Matrix Effects | Can be significant, with the potential for co-extraction of interfering substances. | Generally lower due to more efficient removal of matrix components. | High, as most of the plasma matrix is injected into the analytical instrument. |
| Speed & Throughput | Can be labor-intensive and time-consuming, especially for large sample numbers. | Amenable to automation, allowing for higher throughput. | Fast, with minimal sample handling. |
| Cost | Generally lower cost per sample in terms of consumables. | Higher cost per sample due to the price of SPE cartridges. | Low consumable cost. |
| Precision (CV%) | Good for many applications, with reported CVs of <5%[1]. | Typically offers high reproducibility. | Can be variable due to matrix effects. |
| LOD/LOQ | Can achieve low detection limits (e.g., 1.0 nmol/L for a specific HPLC-fluorescence method)[1]. | Can provide very low limits of detection, especially when coupled with sensitive detection techniques. | Generally higher compared to extraction-based methods. |
Performance Data
The following table summarizes validation data for a specific one-step LLE method for plasma porphyrin quantification by HPLC with fluorometric detection[1].
| Porphyrin | Extraction Recovery (%)[1] |
| Uroporphyrins | 97 |
| Heptacarboxylporphyrins | 94 |
| Hexacarboxylporphyrins | 87 |
| Pentacarboxylporphyrins | 74 |
| Coproporphyrins | 50 |
Linearity: The assay was linear from 0 to 500 nmol/L[1]. Detection Limit: 1.0 nmol/L[1]. Analytical Imprecision (CV): <5%[1].
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol[1]
This protocol is for the extraction of porphyrins from plasma for HPLC analysis.
Materials:
-
Plasma sample
-
Dimethylsulfoxide (DMSO)
-
15% Trichloroacetic acid (TCA)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma sample in a glass tube, add 250 µL of DMSO.
-
Add 250 µL of 15% TCA.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
The supernatant containing the extracted porphyrins is then ready for HPLC analysis.
Representative Solid-Phase Extraction (SPE) Protocol
This is a general protocol that can be adapted for the extraction of porphyrins from plasma. Optimization of sorbent type, wash, and elution solvents is recommended for specific applications.
Materials:
-
Plasma sample
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water/Methanol (B129727) mixture)
-
Elution solvent (e.g., Acetonitrile/Formic acid mixture)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the porphyrins with 1-2 mL of the elution solvent into a clean collection tube.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.
Visualizing the Workflow
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for Plasma Porphyrins.
Method Selection Logic
Caption: Decision tree for selecting a plasma porphyrin quantification method.
References
Assessing the Specificity of Urinary Porphyrin Precursors for the Diagnosis of Acute Hepatic Porphyria (AHP): A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and timely diagnosis of Acute Hepatic Porphyria (AHP) is paramount for effective management and the development of targeted therapies. AHP is a family of rare, inherited metabolic disorders characterized by defects in the heme biosynthesis pathway in the liver. These genetic mutations lead to the accumulation of neurotoxic porphyrin precursors, primarily delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), precipitating acute neurovisceral attacks. This guide provides a comprehensive comparison of the specificity of urinary porphyrin precursors in AHP diagnosis, supported by experimental data and protocols.
The initial diagnosis of AHP relies on biochemical testing that measures the levels of ALA, PBG, and creatinine (B1669602) in a random urine sample.[1][2] A significant elevation of urinary PBG is a hallmark indicator of three of the four types of AHP: Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), and Hereditary Coproporphyria (HCP).[3] Elevated ALA levels are observed during attacks in all four types of AHP, including the extremely rare ALAD-deficiency porphyria (ADP).[3]
Comparative Data on Urinary Biomarkers
The measurement of urinary ALA and PBG is a highly specific method for diagnosing AHP, particularly during an acute attack.[4][5] Studies have shown that during such episodes, urinary PBG levels can be 20 to 200 mg/L, a substantial increase from the normal range of 0-4 mg/day.[5] Normalizing these biomarker levels to urinary creatinine concentrations helps to account for variations in urine volume and avoid false negatives.[3][4]
| Biomarker | Normal Range (mmol/mol Cr) | AHP Patients (Recurrent Attacks) (mmol/mol Cr) | Fold Increase (Approx.) | Reference |
| Delta-aminolevulinic acid (ALA) | Upper limit: 1.47 | ~17.64 | 12x | [4] |
| Porphobilinogen (PBG) | Upper limit: 0.137 | ~46.03 | 336x | [4] |
A study established these reference ranges with 98% sensitivity and 98% specificity in distinguishing healthy individuals from those with Acute Intermittent Porphyria (AIP)[4].
While highly specific, the reliance on urinary precursors has limitations. Levels of ALA and PBG may decrease or even normalize between attacks, potentially leading to a missed diagnosis if testing is not performed during or shortly after a symptomatic period.[3][6] Furthermore, a subset of individuals who are genetic carriers of AHP may have elevated precursor levels without ever experiencing symptoms, a condition known as asymptomatic high excretion.[7][8] It is also important to note that an increase in urinary porphyrins alone is not a specific indicator of AHP, as this can occur for various other reasons.[3][9]
| Diagnostic Method | Principle | Advantages | Disadvantages |
| Biochemical Testing (Urinary ALA & PBG) | Measures the concentration of porphyrin precursors in urine. | - High specificity and sensitivity during acute attacks.- Rapid and readily available. | - Levels may decrease between attacks.- Does not differentiate between AHP subtypes (except for ADP).- Asymptomatic carriers may show elevated levels. |
| Genetic Testing | Identifies the specific mutation in the genes responsible for AHP. | - Confirms the diagnosis definitively.- Identifies the specific AHP subtype.- Can be performed at any time, regardless of symptoms.- Essential for family screening. | - More time-consuming and expensive than biochemical tests.- Not everyone with a pathogenic variant will develop symptomatic AHP.[1] |
Alternative and Emerging Biomarkers
Research is ongoing to identify other biomarkers that could aid in the diagnosis and management of AHP. Neurofilament light chain (NfL), a marker of axonal damage, has shown promise. During acute attacks, serum NfL levels were found to be significantly higher than in healthy controls and correlated with ALA and PBG levels.[10] Additionally, markers of early kidney and liver damage, such as KIM-1, FABP-1, and α-GST, are being investigated as potential indicators of the chronic complications associated with AHP.[11]
Experimental Protocols
Measurement of Urinary δ-Aminolevulinic Acid (ALA) and Porphobilinogen (PBG)
1. Sample Collection and Handling:
-
A fresh, random (spot) urine sample is the preferred specimen for analysis.[12] A 24-hour urine collection is generally not recommended as it can be cumbersome and may delay diagnosis.[12][13]
-
The sample should be collected in a clean container without any preservatives.[12]
-
Immediately after collection, the container must be protected from light by wrapping it in aluminum foil or using an opaque container.[12][14]
-
The sample should be refrigerated if analysis is to be performed within 48 hours. For longer storage, the sample should be frozen.[12]
2. Analytical Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
LC-MS/MS is a highly accurate, precise, specific, and sensitive method for the quantitative analysis of ALA and PBG in urine.[4]
-
Principle: The method involves the separation of ALA and PBG from other urinary components using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry.
-
Procedure Outline:
-
Sample Preparation: Urine samples are typically diluted and may undergo a simple extraction or protein precipitation step.
-
Chromatographic Separation: The prepared sample is injected into an LC system. A specific column and mobile phase gradient are used to separate ALA and PBG from each other and from interfering substances.
-
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. They are ionized, and specific precursor-to-product ion transitions are monitored for ALA and PBG, allowing for their highly specific and sensitive quantification.
-
Data Analysis: The concentrations of ALA and PBG are determined by comparing their peak areas to those of known standards. Results are typically normalized to the urinary creatinine concentration, which is measured in the same sample.[4]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to AHP diagnosis.
Caption: Heme biosynthesis pathway showing enzyme deficiencies in AHP.
Caption: Diagnostic workflow for Acute Hepatic Porphyria.
Caption: Logical comparison of diagnostic tests for AHP.
References
- 1. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 2. Acute Hepatic Porphyria Guidelines – Medical Musings [yehiamishriki.com]
- 3. Testing for Acute Hepatic Porphyria | Porphyria Diagnosis™ [porphyria.com]
- 4. porphyrianews.com [porphyrianews.com]
- 5. Emergency Room Guidelines for Acute Porphyrias - American Porphyria Foundation [porphyriafoundation.org]
- 6. Acute Hepatic Porphyrias: Recommendations for Evaluation and Long Term Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Prospective, Blinded Study of Symptom Prevalence and Specificity of Porphyrin Precursors in Carriers of Acute Hepatic Porphyria — American Porphyrias Expert Collaborative [apexcollaborative.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Tests for Porphyria Diagnosis - American Porphyria Foundation [porphyriafoundation.org]
- 10. Frontiers | Neurofilament light chain as a biomarker for acute hepatic porphyrias [frontiersin.org]
- 11. Potential Biomarkers for the Earlier Diagnosis of Kidney and Liver Damage in Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frequently asked questions (FAQ) on acute hepatic porphyria diagnosis | International Porphyria Network [new.porphyrianet.org]
- 13. porphyriafoundation.org [porphyriafoundation.org]
- 14. Test Details [utmb.edu]
Safety Operating Guide
Navigating the Disposal of Porphyrin Precursors: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, a comprehensive understanding of general hazardous waste management principles, coupled with known properties of the chemical class, can ensure a safe and compliant process. This guide provides essential, step-by-step procedures for the proper disposal of porphyrin precursors, compounds integral to various research and development applications.
Porphyrin precursors, as intermediates in the biosynthesis of heme, can be photosensitive and may possess other uncharacterized hazards.[1] Therefore, a precautionary approach to their disposal is paramount. All waste containing porphyrin precursors should be treated as hazardous chemical waste.
Immediate Safety and Operational Plan
1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, weighing boats, and absorbent paper, in a designated, leak-proof hazardous waste container. This container should be clearly labeled for solid chemical waste.
-
Liquid Waste: Collect all liquid waste containing porphyrin precursors in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Given that many porphyrins and their precursors are photosensitive, it is best practice to use an amber glass container or to protect the container from light.[1]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
3. Labeling: Properly label all waste containers with the words "Hazardous Waste." The label should also include:
-
The full chemical name(s) of the contents.
-
The approximate concentrations and volumes.
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
4. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2] This area should be:
-
Well-ventilated.
-
Away from direct sunlight and heat sources.
-
Segregated from incompatible chemicals.
Quantitative Data for Hazardous Waste Handling
The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, based on general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill beyond 90% capacity.[3] | To prevent spills and allow for vapor expansion. |
| Residue in "Empty" Containers | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gallons.[4] | To ensure containers are sufficiently empty for non-hazardous disposal or reuse after proper cleaning. |
| Storage Time at Ambient Temperature for Photosensitive Samples | Less than 24 hours if being transported.[1] | To prevent degradation of the chemical compounds. |
| Storage Temperature for Photosensitive Samples | 4°C if transport is required.[1] | To maintain the stability of the chemical compounds. |
Disposal Procedures
The ultimate disposal of porphyrin precursor waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.
Step-by-Step Disposal Protocol:
-
Initiate Waste Collection: As soon as the first drop of waste is generated, place it in a properly labeled hazardous waste container.
-
Segregate Waste Streams: Meticulously separate solid, liquid, and sharp waste into their respective designated containers.
-
Secure and Store: Once the container is ready for disposal (e.g., it is 90% full or the experiment is complete), ensure the lid is tightly sealed and the container is stored in the satellite accumulation area.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with a detailed inventory of the waste container's contents.
-
Maintain Records: Keep a log of all hazardous waste generated and disposed of by your laboratory, in accordance with your institution's policies and local regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of porphyrin precursors in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ethz.ch [ethz.ch]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling Porphyrin Precursors
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, step-by-step guidance for the safe handling and disposal of porphyrin precursors in a laboratory setting. Adherence to these procedures is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel must wear the specified equipment when handling porphyrin precursors.
| Protection Area | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety Glasses with Side-Shields or Goggles | Must conform to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | Must be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | To be used in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges is necessary if ventilation is inadequate or if handling large quantities of powdered precursors that could become airborne. |
Operational and Disposal Plans
A systematic approach to handling porphyrin precursors, from receipt to disposal, is crucial for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, immediately inspect the container for any signs of damage or leaks.
-
Storage Conditions: Porphyrin precursors are often light-sensitive and may require specific storage temperatures to maintain stability.[1] Always consult the manufacturer's instructions. General storage guidelines are as follows:
-
Long-term: -20°C, desiccated.
-
Short-term: 2-8°C, protected from light.[2]
-
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and any hazard warnings.
Handling and Preparation of Solutions
-
Designated Area: All handling of solid porphyrin precursors and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure and contain any potential spills.[3]
-
Ventilation: Ensure the work area is well-ventilated.[2][3][4]
-
Weighing: When weighing powdered precursors, do so carefully to avoid creating dust.
-
Dissolving: Add solvent to the solid precursor slowly and carefully to prevent splashing.
Waste Disposal
Porphyrin precursor waste should be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | - Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. - Do not pour this compound solutions down the drain.[3] |
| Empty Containers | - Triple-rinse empty containers with an appropriate solvent. - Collect the rinsate as hazardous liquid waste. - Deface the label on the empty container before disposing of it in the appropriate recycling or solid waste stream, as per your institution's guidelines.[2] |
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists.[2] |
| Eye Contact | 1. Immediately flush the eye(s) with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. 3. Seek immediate medical attention.[4] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general framework for the preparation of a stock solution from a solid this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare the designated workspace in the chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh boat, spatula, volumetric flask, and appropriate solvent.
-
Clearly label the volumetric flask with the precursor name, concentration, solvent, and date.
-
-
Weighing the Precursor:
-
Tare the analytical balance with the weigh boat.
-
Carefully weigh the desired amount of the solid this compound onto the weigh boat. Record the exact weight.
-
-
Dissolving the Precursor:
-
Carefully transfer the weighed precursor into the labeled volumetric flask.
-
Add a small amount of the appropriate solvent (e.g., DMSO, water, or buffer as specified by the manufacturer) to the flask.
-
Gently swirl the flask to dissolve the solid. A sonicator may be used to aid dissolution if necessary.
-
-
Final Dilution:
-
Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Store the prepared stock solution under the recommended conditions (e.g., refrigerated or frozen, protected from light).
-
Safe Handling Workflow
Caption: Workflow for the safe handling of porphyrin precursors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
